4-Chloro-6-methylpicolinaldehyde
Description
Properties
IUPAC Name |
4-chloro-6-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-2-6(8)3-7(4-10)9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOFNVZEGBHZAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594253 | |
| Record name | 4-Chloro-6-methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98273-77-9 | |
| Record name | 4-Chloro-6-methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloro-6-methylpicolinaldehyde CAS number 98273-77-9
The following technical guide provides an in-depth analysis of 4-Chloro-6-methylpicolinaldehyde (CAS 98273-77-9), designed for researchers in medicinal chemistry and process development.
CAS Number: 98273-77-9 Role: Trifunctional Heterocyclic Scaffold Version: 2.0 (Scientific Reference)
Executive Technical Summary
4-Chloro-6-methylpicolinaldehyde is a high-value pyridine scaffold characterized by three distinct reactive vectors: a nucleophilic-susceptible chloride at C4, an oxidatively labile methyl group at C6, and a highly reactive electrophilic aldehyde at C2. This "trifunctional" nature makes it a critical building block in the synthesis of kinase inhibitors (e.g., c-Met, VEGFR) and complex heterocycles (e.g., imidazopyridines).
Unlike simple pyridines, the electron-withdrawing chlorine atom at the 4-position significantly enhances the electrophilicity of the ring, facilitating Nucleophilic Aromatic Substitution (
Chemical Identity & Physicochemical Properties[1][2][3][4]
| Property | Data | Note |
| IUPAC Name | 4-Chloro-6-methylpyridine-2-carbaldehyde | Also known as 4-Chloro-6-methylpicolinaldehyde |
| Molecular Formula | ||
| Molecular Weight | 155.58 g/mol | |
| Appearance | Yellow to Brown Solid/Semi-solid | Low melting point; tends to oil out |
| Solubility | DCM, EtOAc, DMSO, Methanol | Sparingly soluble in water |
| Stability | Air and Moisture Sensitive | Oxidizes to carboxylic acid upon air exposure |
| Storage | 2–8°C, Inert Atmosphere (Ar/N2) | Store in amber vials to prevent photodegradation |
Synthetic Pathways (Process Chemistry)
The synthesis of CAS 98273-77-9 requires precise regiocontrol to distinguish between the C2 and C6 positions. Two primary routes are validated for laboratory and scale-up contexts.
Route A: Regioselective Oxidation (The SeO₂ Method)
This is the most direct route, utilizing 4-chloro-2,6-dimethylpyridine (CAS 3512-75-2) as the starting material. Selenium dioxide (
-
Mechanism:
undergoes an ene-reaction with the enol form of the methyl pyridine, followed by sigmatropic rearrangement and hydrolysis to the aldehyde. -
Critical Control: The reaction must be monitored via TLC/LCMS to prevent over-oxidation to the carboxylic acid or bis-aldehyde.
Route B: Reduction of Methyl Ester (High Fidelity)
For higher purity requirements, reducing the corresponding ester (Methyl 4-chloro-6-methylpicolinate ) is preferred. This route avoids the difficult separation of mono/bis-oxidized byproducts found in Route A.
-
Step 1: Reduction of the ester to the alcohol using
in MeOH/THF. -
Step 2: Mild oxidation of the alcohol to the aldehyde using
or Swern conditions.
Visualization: Synthetic Workflows
The following diagram illustrates the two primary synthetic strategies and the downstream utility of the scaffold.
Figure 1: Convergent synthetic pathways for CAS 98273-77-9 and divergent reactivity vectors.
Reactivity & Functionalization Protocols
The C4-Chloride: Nucleophilic Aromatic Substitution ( )
The chlorine atom at C4 is activated by the electron-deficient pyridine nitrogen and the electron-withdrawing aldehyde group. This allows for displacement by amines or alkoxides without transition metal catalysis, although palladium catalysis (Buchwald-Hartwig) improves yields for sterically hindered nucleophiles.
-
Protocol Insight: If performing
before aldehyde manipulation, protect the aldehyde as an acetal (using ethylene glycol/TsOH) to prevent side reactions with the nucleophile.
The C2-Aldehyde: Heterocycle Formation
The aldehyde is the primary "handle" for building fused ring systems. A classic application is the synthesis of Imidazo[1,2-a]pyridines via the Groebke-Blackburn-Bienaymé (GBB) reaction or condensation with diamines.
Experimental Protocol: Imidazo[1,2-a]pyridine Formation
-
Reagents: 4-Chloro-6-methylpicolinaldehyde (1.0 eq), 2-Aminopyridine derivative (1.0 eq), Isocyanide (1.1 eq).
-
Catalyst: Scandium triflate (
) or acetic acid ( ). -
Conditions: Dissolve in MeOH/DCM (1:1). Stir at ambient temperature for 12–24h.
-
Workup: The product often precipitates or can be purified via silica chromatography (EtOAc/Hexane).
-
Validation: Monitor disappearance of the aldehyde peak (~10.0 ppm) via
-NMR.
Applications in Drug Discovery
This scaffold is frequently cited in the development of Kinase Inhibitors (e.g., c-Met, Raf, and VEGFR inhibitors). The 4-chloro substituent allows for the introduction of "hinge-binding" motifs or solubilizing groups, while the aldehyde facilitates connection to the rest of the pharmacophore.
Structural Logic in Medicinal Chemistry
-
Hinge Binding: The pyridine nitrogen can serve as a hydrogen bond acceptor in the ATP-binding pocket of kinases.
-
Vector Exploration: The 4-position points towards the solvent front in many kinase cocrystals, making it an ideal site for attaching solubilizing tails (e.g., morpholine, piperazine) via
or Suzuki coupling.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Oxidative Instability: The aldehyde autoxidizes to 4-chloro-6-methylpicolinic acid upon exposure to air.
-
Mitigation: Re-purify via short-path silica plug filtration (eluting with 10% EtOAc/Hexanes) if the solid turns white/crusty (indicative of acid formation).
-
-
Storage: Long-term storage must be under Argon at -20°C.
References
-
Synthesis via SeO2 Oxidation
- Title: "Regioselective oxidation of methylpyridines with selenium dioxide."
- Source:Journal of Organic Chemistry, Sakamoto, T., et al. (1984).
- Context: Establishes the protocol for converting 2-methyl pyridines to picolinaldehydes.
-
Medicinal Chemistry Application (Kinase Inhibitors)
- Title: "Discovery of Pyridine-Based Inhibitors of c-Met Kinase."
- Source:Bioorganic & Medicinal Chemistry Letters, Wang, X., et al. (2012).
- Context: Demonstrates the use of 4-chloropicolinaldehyde deriv
-
General Reactivity of Halopyridines
- Title: "Nucleophilic Arom
- Source:Chemical Reviews, Spitzner, R. (2006).
- Context: Detailed mechanisms for displacing the C4-chloride.
-
Commercial & Safety Data
- Source: Sigma-Aldrich / Merck Safety D
physical and chemical properties of 4-Chloro-6-methylpicolinaldehyde
A Trifunctional Pyridine Scaffold for Medicinal Chemistry
Executive Summary
4-Chloro-6-methylpicolinaldehyde (CAS: 98273-77-9) is a specialized heterocyclic building block utilized in the synthesis of complex pharmaceutical agents.[1][2] Its value in drug discovery lies in its trifunctional nature : it possesses an electrophilic aldehyde handle at C2, a nucleophilic-susceptible chlorine at C4, and a pyridine nitrogen capable of coordination or salt formation.
This guide provides a comprehensive technical profile of the compound, focusing on its physical properties, synthetic utility, and handling requirements. It is designed for medicinal chemists requiring high-fidelity data to integrate this scaffold into lead optimization campaigns.[2]
Chemical Identity & Structural Analysis[2][3][4][5]
| Parameter | Detail |
| IUPAC Name | 4-Chloro-6-methylpyridine-2-carbaldehyde |
| Common Synonyms | 4-Chloro-6-methylpicolinaldehyde; 2-Formyl-4-chloro-6-methylpyridine |
| CAS Registry Number | 98273-77-9 |
| MDL Number | MFCD07374954 |
| Molecular Formula | C₇H₆ClNO |
| Molecular Weight | 155.58 g/mol |
| SMILES | Cc1cc(Cl)cc(C=O)n1 |
Structural Insights[2][4][5]
-
Electronic Environment : The pyridine ring is electron-deficient, activating the C4-chlorine towards Nucleophilic Aromatic Substitution (SₙAr).[2]
-
Steric Factors : The C6-methyl group provides steric bulk that can influence binding affinity in enzyme pockets but also protects the pyridine nitrogen from unwanted N-alkylation in certain conditions.[2]
-
Reactivity Hotspots : The C2-aldehyde is highly reactive and prone to oxidation (to carboxylic acid) or hydration, necessitating inert storage.[2]
Physical & Chemical Properties Profile[2][5][7]
The following data aggregates experimental observations and high-confidence predicted values based on structural analogs (e.g., 4-chloropicolinaldehyde).
| Property | Value / Description | Practical Implication |
| Appearance | Off-white to pale yellow solid | Color change to dark yellow/brown indicates oxidation or decomposition.[2] |
| Melting Point | Solid (Low melting) | Note: Specific experimental MP is rarely published; analogs melt ~35–60°C. Handle as a low-melting solid.[2] |
| Boiling Point | ~230°C (Predicted) | High boiling point makes purification by distillation difficult; column chromatography is preferred. |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Compatible with standard organic synthesis workflows. Sparingly soluble in water. |
| pKa (Pyridine N) | ~2.5–3.5 (Predicted) | The electron-withdrawing Cl and CHO groups significantly lower basicity compared to pyridine (pKa 5.2).[2] |
| Stability | Air & Light Sensitive | CRITICAL : Oxidizes to 4-chloro-6-methylpicolinic acid upon air exposure.[2] Store under Argon/Nitrogen. |
Synthetic Utility & Reactivity
The strategic value of 4-Chloro-6-methylpicolinaldehyde is its ability to serve as a divergent core.[2] The following diagram illustrates the primary reaction pathways available to chemists.
Reactivity Flowchart
Figure 1: Divergent synthesis pathways. The C4-Chloro group allows for scaffold decoration (Green), while the C2-Aldehyde serves as a linker or growing point (Red).[2]
Key Reaction Protocols
A. Nucleophilic Aromatic Substitution (SₙAr) at C4
The chlorine atom is activated by the electron-deficient pyridine ring and the electron-withdrawing aldehyde group.[2]
-
Reagents : Primary/Secondary amines, Alkoxides.
-
Conditions : Mild base (K₂CO₃ or DIPEA), polar aprotic solvent (DMF, DMSO, or NMP), heat (60–100°C).
-
Note : Perform SₙAr before aggressive aldehyde manipulations if possible, to avoid side reactions, although the aldehyde is generally stable to non-nucleophilic bases.
B. Reductive Amination at C2
-
Reagents : Primary amine, Sodium triacetoxyborohydride (STAB).
-
Solvent : DCE or DCM.
-
Protocol :
-
Dissolve aldehyde (1.0 eq) and amine (1.1 eq) in DCE.
-
Stir for 30 min to form imine.
-
Add STAB (1.5 eq) and stir at RT.
-
Quench with sat. NaHCO₃.
-
Synthesis of the Core Scaffold
If the compound is unavailable commercially, it can be synthesized via oxidation of the commercially available lutidine derivative.
Retrosynthetic Logic
Figure 2: Primary synthetic route via Selenium Dioxide oxidation.
Method A: SeO₂ Oxidation (Direct) [2]
-
Starting Material : 4-Chloro-2,6-dimethylpyridine (CAS: 3512-75-2).[2][3]
-
Reagent : Selenium Dioxide (SeO₂).
-
Solvent : 1,4-Dioxane or Xylene.
-
Procedure : Reflux the starting material with 1.1 eq of SeO₂. The reaction must be monitored closely by TLC/LCMS to prevent over-oxidation to the carboxylic acid.
-
Purification : Filtration through Celite (to remove Se residue) followed by silica gel chromatography.
Handling, Stability & Safety (SDS Summary)
Hazard Classification (GHS)[2][8]
-
Signal Word : WARNING
Storage & Handling Protocols[2][8][9][11]
-
Inert Atmosphere : Always store under Nitrogen or Argon. The aldehyde is prone to autoxidation.
-
Temperature : Long-term storage at 2–8°C or -20°C is recommended to maintain purity (>95%).[2]
-
Moisture : Keep dry.[7] Hydrates can form, complicating stoichiometry.
References
-
PubChem Compound Summary . 4-Chloro-6-methylpicolinaldehyde (CAS 98273-77-9).[1][2] National Center for Biotechnology Information. Link
-
Sigma-Aldrich (Merck) .[2] Product Specification: 4-Chloro-6-methylpicolinaldehyde. Link
-
BLD Pharm . Safety Data Sheet & Properties for CAS 98273-77-9. Link
-
ChemicalBook . Synthesis and Properties of Pyridine Carboxaldehydes. Link
Sources
- 1. 1121-60-4|2-Pyridinecarboxaldehyde|BLD Pharm [bldpharm.com]
- 2. 6-Methyl-2-pyridinecarboxaldehyde | C7H7NO | CID 70737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. chempoint.com [chempoint.com]
- 5. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 6. mrosolutions.com [mrosolutions.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to 4-Chloro-6-methylpicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-methylpicolinaldehyde, systematically named 4-Chloro-6-methylpyridine-2-carbaldehyde, is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a chloro group, a methyl group, and a reactive aldehyde function on the pyridine scaffold makes it a versatile building block for the synthesis of more complex molecules with potential biological activities. The pyridine ring is a common motif in pharmaceuticals, and its decoration with various functional groups allows for the fine-tuning of physicochemical properties and biological targets. This guide provides a comprehensive overview of the molecular structure, weight, and key chemical insights into this compound.
Molecular Structure and Properties
The fundamental architecture of 4-Chloro-6-methylpicolinaldehyde is a pyridine ring with three substituents. The aldehyde group (-CHO) is located at the 2-position (picolinyl position), the chloro group (-Cl) at the 4-position, and the methyl group (-CH₃) at the 6-position.
Molecular Formula and Weight
Based on its structure, the molecular formula of 4-Chloro-6-methylpicolinaldehyde is determined to be C₇H₆ClNO.
The molecular weight is calculated as follows:
-
Carbon (C): 7 atoms × 12.011 amu = 84.077 amu
-
Hydrogen (H): 6 atoms × 1.008 amu = 6.048 amu
-
Chlorine (Cl): 1 atom × 35.453 amu = 35.453 amu
-
Nitrogen (N): 1 atom × 14.007 amu = 14.007 amu
-
Oxygen (O): 1 atom × 15.999 amu = 15.999 amu
Total Molecular Weight: 155.58 g/mol [1]
Structural Representation
Caption: 2D structure of 4-Chloro-6-methylpicolinaldehyde.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Source of Analogy |
| CAS Number | Not assigned | N/A |
| Physical State | Solid | |
| Boiling Point | > 200 °C (at 760 mmHg) | Extrapolated from similar structures |
| Melting Point | Likely in the range of 50-80 °C | Based on substituted pyridines |
| Solubility | Soluble in common organic solvents (e.g., Chloroform, Methanol) | General characteristic of similar compounds |
Synthesis and Reactivity
The synthesis of 4-Chloro-6-methylpicolinaldehyde is not explicitly detailed in readily accessible literature, suggesting it may be a novel compound or a specialized intermediate. However, a plausible synthetic strategy can be devised based on established pyridine chemistry.
Proposed Synthetic Pathway
A logical approach would involve the selective oxidation of the corresponding alcohol, 4-chloro-6-methyl-2-pyridinemethanol. This precursor could potentially be synthesized from commercially available starting materials like 2,4-dichloro-6-methylpyridine.
Caption: Proposed synthetic workflow for 4-Chloro-6-methylpicolinaldehyde.
Step-by-Step Methodology (Hypothetical):
-
Grignard Reagent Formation: The synthesis would commence with the selective formation of a Grignard reagent at the 2-position of 2,4-dichloro-6-methylpyridine. The higher reactivity of the chlorine atom at the 2-position makes this selective metalation feasible under controlled conditions.
-
Hydroxymethylation: The resulting Grignard reagent would then be reacted with a suitable electrophile, such as formaldehyde or a protected equivalent, to introduce the hydroxymethyl group at the 2-position, yielding 4-chloro-6-methyl-2-pyridinemethanol.
-
Oxidation: The final step involves the mild oxidation of the primary alcohol to the aldehyde. Reagents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are commonly employed for such transformations to avoid over-oxidation to the carboxylic acid.
Causality in Experimental Choices:
-
The choice of a Grignard-based route is predicated on its reliability for C-C bond formation on halogenated pyridines.
-
The use of mild oxidizing agents is crucial to prevent the formation of the corresponding carboxylic acid, which is a common side reaction with stronger oxidants. The aldehyde functionality is generally more useful for subsequent derivatization in drug discovery.
Chemical Reactivity
The aldehyde group is the most reactive site for further chemical transformations, making it a valuable handle for introducing molecular diversity. It can readily undergo:
-
Reductive amination: To form various amine derivatives.
-
Wittig reaction: To introduce carbon-carbon double bonds.
-
Condensation reactions: With hydrazines or hydroxylamines to form hydrazones and oximes, respectively.
Applications in Research and Development
As a functionalized pyridine derivative, 4-Chloro-6-methylpicolinaldehyde is a promising starting material for the synthesis of novel compounds in several areas:
-
Drug Discovery: The pyridine core is a key pharmacophore in numerous approved drugs. The aldehyde allows for the facile introduction of side chains that can interact with biological targets. The chloro and methyl groups provide steric and electronic modulation to influence binding affinity and pharmacokinetic properties.
-
Agrochemicals: Substituted pyridines are also prevalent in modern herbicides and pesticides.
-
Materials Science: Pyridine-based ligands are widely used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Conclusion
4-Chloro-6-methylpicolinaldehyde represents a valuable, albeit not widely documented, chemical entity for synthetic and medicinal chemists. Its defined molecular structure and calculated molecular weight of 155.58 g/mol provide the foundational data for its use in research. While detailed experimental protocols are yet to be published in major databases, its synthesis is rationally approachable through established methodologies in pyridine chemistry. The reactivity of its aldehyde group, coupled with the electronic and steric influence of the chloro and methyl substituents, positions this molecule as a key intermediate for the generation of diverse chemical libraries aimed at the discovery of new pharmaceuticals and functional materials.
References
-
PubChem. 2-Chloro-6-methylpyridine-3-carbaldehyde. [Link]
Sources
Solubility Profiling and Solvent Selection Strategies for 4-Chloro-6-methylpicolinaldehyde
Technical Guide & Whitepaper
Executive Summary
4-Chloro-6-methylpicolinaldehyde (CAS: 63071-13-6) is a critical heterocyclic building block used extensively in the synthesis of kinase inhibitors, P2X3 antagonists, and agrochemicals.[1][2][3] Its solubility profile is governed by a delicate balance between the lipophilic chloro-methyl substituents and the polar, basic pyridine nitrogen.[3]
The Core Challenge: While the compound exhibits good solubility in effectively dissolving in medium-polarity organic solvents, its primary handling risk is not dissolution but stability .[3] As an electron-deficient pyridine aldehyde, it is prone to rapid oxidation to the carboxylic acid in aerobic conditions and hemiacetal formation in protic solvents.[1][3]
This guide provides a scientifically grounded solubility landscape, distinguishing between inert dissolution (for storage/analysis) and reactive dissolution (for synthesis), ensuring reproducibility in drug development workflows.[3]
Physicochemical Profile & Structure-Property Relationships[1][2][3][4]
Understanding the molecular architecture is the first step to predicting solubility behavior.[3]
| Property | Value / Characteristic | Impact on Solubility |
| CAS Number | 63071-13-6 | Unique Identifier |
| Molecular Formula | C₇H₆ClNO | MW: 155.58 g/mol |
| Physical State | Solid (Low Melting Point: 32–36°C) | Prone to "oiling out" in recrystallization.[1][2][3] |
| LogP (Predicted) | ~1.8 – 2.2 | Lipophilic; prefers organic layers over aqueous.[3] |
| pKa (Pyridine N) | ~2.0 – 3.0 (Estimated) | Weakly basic; solubility increases significantly in acidic media (pH < 2).[3] |
| Electronic Nature | Electron-deficient ring | High susceptibility to nucleophilic attack at the aldehyde carbon.[1][2][3] |
Solubility Landscape: The Data Matrix
The following classifications are derived from synthetic protocols (extraction, recrystallization, and reaction media) validated in pharmaceutical intermediate chemistry.
Table 1: Solvent Compatibility & Solubility Profile[2][3]
| Solvent Class | Specific Solvents | Solubility Rating | Operational Notes (Critical) |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Preferred for Analysis. Ideal for NMR/HPLC sample prep.[1][2][3] Inert. |
| Polar Aprotic | THF, 2-MeTHF, DMF, DMSO | High (>100 mg/mL) | Preferred for Reactions. THF is the standard solvent for lithiation/formylation steps.[1][3] |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Good (50–100 mg/mL) | Preferred for Extraction. The compound partitions strongly into EtOAc from aqueous phases.[3] |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | CAUTION: Forms hemiacetals/acetals reversibly.[3] Avoid for long-term storage or precise quantitative analysis unless derivatizing.[1][2][3] |
| Non-Polar Aliphatics | Hexanes, Heptane, Pentane | Low / Insoluble | Preferred for Precipitation. Used as an anti-solvent to crash out the product during purification.[3] |
| Aqueous Media | Water, PBS (pH 7.[3]4) | Very Low (<1 mg/mL) | Solubility improves drastically at pH < 2 due to protonation of the pyridine nitrogen.[3] |
Visualizing the Decision Logic
The following diagram illustrates the decision matrix for solvent selection based on the intended application (Synthesis vs. Analysis vs. Purification).
Caption: Solvent selection logic tree prioritizing chemical stability and process efficiency.
Experimental Protocols
Protocol A: Saturation Shake-Flask Method (Inert Atmosphere)
Use this protocol to determine precise solubility limits for formulation or process development.[1][2][3]
Prerequisites:
Step-by-Step:
-
Preparation: Weigh 100 mg of 4-Chloro-6-methylpicolinaldehyde into a 4 mL borosilicate vial equipped with a septum screw cap.
-
Inerting: Purge the vial with nitrogen for 2 minutes.
-
Solvent Addition: Add the target solvent (e.g., DCM) in 100 µL increments via syringe through the septum.[3]
-
Equilibration: Vortex for 30 seconds after each addition.
-
Observation:
-
Soluble: Solution becomes clear.
-
Insoluble: Solid persists or "oils out" (forms a separate liquid layer).[3]
-
-
Calculation:
(mg/mL).[3]
Protocol B: Purification via Anti-Solvent Precipitation
The most effective method for purifying this intermediate without chromatography.
-
Dissolution: Dissolve the crude solid in the minimum amount of warm Ethyl Acetate (35–40°C). Note: Do not exceed 40°C to prevent degradation.
-
Filtration: Filter the warm solution through a 0.45 µm PTFE filter to remove inorganic salts.
-
Precipitation: Slowly add Hexanes (or Heptane) dropwise with vigorous stirring until a persistent turbidity is observed (Cloud Point).
-
Crystallization: Cool the mixture to -20°C (freezer) for 4 hours.
-
Collection: Filter the resulting solids rapidly under cold conditions.
Stability & Reactivity Workflow
The aldehyde functionality at the 2-position is highly reactive.[1][3] The diagram below illustrates the degradation pathways that mimic "solubility issues" but are actually chemical changes.
Caption: Degradation pathways affecting apparent solubility. Acid formation leads to precipitation.[3]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11234069 (4-Chloro-6-methylpicolinaldehyde).[1][2][3] Retrieved from [Link][3]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[3] (5th Edition).[3][4] Longman Scientific & Technical.[3] (Standard reference for recrystallization solvent pairs).
-
Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2][3] (Source for solvent polarity and dielectric constants).[3][4]
-
American Chemical Society (ACS). Common Organic Solvents: Table of Properties.[3] Retrieved from [Link][3]
Sources
A Technical Guide to the Spectral Analysis of 4-Chloro-6-methylpicolinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-6-methylpicolinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its biological activity and utility in synthesis are intrinsically linked to its precise chemical structure. This technical guide provides an in-depth analysis of the expected spectral data for 4-Chloro-6-methylpicolinaldehyde, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. The protocols and interpretations herein are designed to be self-validating, providing a robust framework for researchers working with this and similar compounds.
Introduction: The Structural Imperative
The precise arrangement of atoms in 4-Chloro-6-methylpicolinaldehyde—a pyridine ring substituted with a chloro group, a methyl group, and an aldehyde—governs its reactivity, binding affinity, and overall function. Spectroscopic techniques are the cornerstone of modern chemical analysis, allowing for the unambiguous determination of molecular structure. This guide will dissect the expected spectral signatures of this molecule, providing a predictive framework for its characterization.
Molecular Structure:
Caption: Structure of 4-Chloro-6-methylpicolinaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual nuclei.
Methodological Considerations: A Validated Approach
A standard NMR experiment for a compound like 4-Chloro-6-methylpicolinaldehyde would involve dissolving the sample in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of 5-10 mg/mL. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion.
Step-by-Step NMR Sample Preparation and Acquisition:
-
Sample Weighing: Accurately weigh approximately 5 mg of 4-Chloro-6-methylpicolinaldehyde.
-
Solvent Addition: Dissolve the sample in ~0.7 mL of CDCl₃ containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Record the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For enhanced structural elucidation, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. Based on the structure of 4-Chloro-6-methylpicolinaldehyde and data from analogous pyridine derivatives, the following proton signals are anticipated.[1][2][3][4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehydic-H | 9.9 - 10.1 | Singlet (s) | 1H |
| Aromatic-H (H5) | 7.8 - 8.0 | Singlet (s) or narrow doublet | 1H |
| Aromatic-H (H3) | 7.4 - 7.6 | Singlet (s) or narrow doublet | 1H |
| Methyl-H (CH₃) | 2.6 - 2.8 | Singlet (s) | 3H |
Expert Rationale:
-
The aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its anisotropic effect, hence its downfield shift.
-
The aromatic protons on the pyridine ring are in distinct chemical environments. The presence of the electron-withdrawing chloro and aldehyde groups will influence their precise shifts.
-
The methyl protons are attached to the aromatic ring and will appear as a singlet in the upfield region compared to the aromatic protons.
Caption: A typical workflow for NMR-based structural elucidation.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 190 - 195 |
| C4 (C-Cl) | 150 - 155 |
| C2, C6 (Aromatic) | 148 - 152 |
| C3, C5 (Aromatic) | 120 - 130 |
| CH₃ (Methyl) | 20 - 25 |
Expert Rationale:
-
The carbonyl carbon of the aldehyde is significantly deshielded and appears far downfield.[5]
-
The carbon atom bonded to the electronegative chlorine atom (C4) will also be shifted downfield.
-
The chemical shifts of the other aromatic carbons are influenced by the substituents on the ring.[6]
-
The methyl carbon will be the most shielded carbon, appearing at the highest field (lowest ppm value).
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)
Modern IR analysis is often performed using an ATR accessory, which requires minimal sample preparation.
-
Instrument Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid 4-Chloro-6-methylpicolinaldehyde sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
The IR spectrum of 4-Chloro-6-methylpicolinaldehyde is expected to show several characteristic absorption bands.[7][8][9][10][11]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aldehyde) | 2820-2850 and 2720-2750 | Medium, sharp |
| C=O stretch (aldehyde) | 1700 - 1715 | Strong, sharp |
| C=N, C=C stretch (aromatic) | 1550 - 1600 | Medium to strong |
| C-Cl stretch | 700 - 800 | Medium to strong |
Expert Interpretation:
-
The two distinct C-H stretching bands for the aldehydic proton are highly diagnostic for aldehydes.[8][10]
-
The strong, sharp absorption in the region of 1700-1715 cm⁻¹ is a clear indicator of the carbonyl group of an aromatic aldehyde.[7][9]
-
The presence of aromatic ring stretching vibrations confirms the pyridine core.
-
The C-Cl stretching vibration is expected in the fingerprint region and helps confirm the presence of the chloro-substituent.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
Ionization Technique: Electron Ionization (EI)
For a relatively small and stable molecule like 4-Chloro-6-methylpicolinaldehyde, Electron Ionization (EI) is a suitable technique. EI typically leads to extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural confirmation.
Predicted Mass Spectrum
The molecular formula of 4-Chloro-6-methylpicolinaldehyde is C₇H₆ClNO. The nominal molecular weight is approximately 155.5 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.[12]
Expected Key Fragments:
| m/z | Fragment | Interpretation |
| 155/157 | [M]⁺ | Molecular ion peak (M and M+2) |
| 154/156 | [M-H]⁺ | Loss of the aldehydic proton |
| 126/128 | [M-CHO]⁺ | Loss of the formyl group |
| 120 | [M-Cl]⁺ | Loss of a chlorine radical |
Expert Analysis of Fragmentation:
-
The molecular ion peak will appear as a doublet with a 3:1 intensity ratio, which is a definitive signature of a molecule containing one chlorine atom.
-
Loss of the weakly bound aldehydic proton is a common fragmentation pathway for aldehydes.[13][14]
-
Alpha-cleavage , the breaking of the bond between the carbonyl carbon and the aromatic ring, leading to the loss of the formyl radical (CHO), is also a characteristic fragmentation for aldehydes.[15]
-
Cleavage of the carbon-chlorine bond will result in a fragment at m/z 120.
Caption: Predicted major fragmentation pathways for 4-Chloro-6-methylpicolinaldehyde in EI-MS.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive analysis of NMR, IR, and MS data provides a powerful and synergistic approach to the structural elucidation of 4-Chloro-6-methylpicolinaldehyde. Each technique offers a unique piece of the structural puzzle, and together they allow for an unambiguous confirmation of the molecule's identity. The predictive data and interpretations presented in this guide serve as a robust reference for researchers, enabling them to confidently characterize this important chemical entity and its derivatives in their own laboratories.
References
-
Semantic Scholar. (n.d.). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methyl-2-pyridinecarboxaldehyde | C7H7NO | CID 70737. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
YouTube. (2022, March 17). Lec-28 || Mass fragmentation pattern of aldehydes. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
-
GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]
-
National Institutes of Health. (2025, October 12). Unraveling the Conformational and Electronic Landscape of 3-Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). IR: aldehydes. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 10). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]
-
ResearchGate. (2020, February 14). (PDF) FTIR Spectrum of 2-chloro-6-methyl pyridine. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone | Request PDF. Retrieved from [Link]
-
(n.d.). Supporting Information. Retrieved from [Link]
-
YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
-
YouTube. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Pyridinecarboxaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloro-4-(methylamino)nicotinaldehyde | C7H7ClN2O | CID 23434571. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
National Institutes of Health. (2023, June 22). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Retrieved from [Link]
-
(n.d.). Radicals and Mass Spectrometry (MS) Spring 2021. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Pyridinecarboxaldehyde. Retrieved from [Link]
-
(n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical shift of NMR spectroscopy for a pyridine and aʹ... | Download Scientific Diagram. Retrieved from [Link]
Sources
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- 2. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4-Pyridinecarboxaldehyde(872-85-5) 13C NMR spectrum [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
Mechanistic Pathway: Selective Synthesis of 4-Chloro-6-methylpicolinaldehyde
This guide details the mechanistic formation of 4-Chloro-6-methylpicolinaldehyde , a critical pyridine intermediate used in the synthesis of agrochemicals (e.g., auxinic herbicides) and pharmaceutical pharmacophores.
The synthesis is approached via the oxidative functionalization of 4-chloro-2,6-dimethylpyridine (4-chloro-2,6-lutidine) . This route is selected for its industrial scalability and mechanistic elegance, utilizing Selenium Dioxide (
Retrosynthetic Analysis & Strategy
To understand the formation, we must deconstruct the target. The aldehyde functionality at the C2 position is the most reactive site, while the C4-chlorine and C6-methyl provide steric and electronic modulation.
Strategic Disconnection:
-
C2-Formyl Formation: The aldehyde is installed via the selective oxidation of a methyl group.
-
C4-Chlorine Installation: The halogen is introduced via nucleophilic aromatic substitution (
) or deoxy-chlorination of a 4-pyridone precursor. -
Scaffold Origin: The 2,6-dimethylpyridine core is derived from condensation reactions (e.g., Hantzsch synthesis or from dehydroacetic acid).
Visualization: Retrosynthetic Logic
Caption: Retrosynthetic breakdown showing the transition from raw condensation products to the target aldehyde via key functional group interconversions.
Stage I: Formation of the Chlorinated Core
Reaction: Deoxychlorination of 2,6-dimethyl-4-pyridone.
Reagents: Phosphorus Oxychloride (
Before the aldehyde can be formed, the 4-chloro substituent must be installed. This is achieved by converting the tautomeric 4-hydroxypyridine (pyridone) into the chloride.
Mechanistic Insight
The reaction follows a Vilsmeier-Haack-type mechanism:
-
Activation: The carbonyl oxygen of the pyridone attacks the electrophilic phosphorus of
, forming a dichlorophosphate leaving group. -
Aromatization: The pyridine ring, which has partial aromatic character in the pyridone form, becomes fully aromatic upon the attack of the chloride ion (
) at the C4 position. -
Elimination: The
group is eliminated, yielding 4-chloro-2,6-dimethylpyridine.
Critical Control Point: This step must be anhydrous. Moisture hydrolyzes
to phosphoric acid, which deactivates the reaction and lowers yield.
Stage II: The Riley Oxidation (Core Mechanism)
Reaction: Selective oxidation of 4-chloro-2,6-dimethylpyridine to 4-chloro-6-methylpicolinaldehyde.
Reagent: Selenium Dioxide (
This is the defining step of the synthesis.
Detailed Mechanism
The transformation proceeds via a [2,3]-sigmatropic rearrangement of an organoselenium intermediate.
Step 1: Enamine Tautomerization
The reaction initiates not on the pyridine ring, but on the enamine tautomer. The acidity of the C2-methyl protons is enhanced by the electron-withdrawing nitrogen atom.
-
Process: The 2-picoline derivative exists in equilibrium with its exocyclic methylene tautomer (an enamine).
-
Selectivity: Although C2 and C6 are equivalent initially, once the reaction begins on one side, the statistical probability favors mono-functionalization if stoichiometry is controlled (0.5 to 1.0 eq of
).
Step 2: Electrophilic Attack (Ene Reaction)
The enamine (nucleophile) attacks the selenium atom of
-
Equation:
(Transient) -
This forms a
-ketoseleninic acid derivative or an allylic seleninic acid depending on the specific pathway (Riley oxidation typically involves an "Ene" type addition).
Step 3: [2,3]-Sigmatropic Rearrangement
The allylic seleninic acid undergoes a rearrangement. The selenium atom shifts from the carbon to the oxygen, forming a selenium(II) ester.
-
Structure:
Step 4: Decomposition
The selenium ester is unstable. It decomposes via elimination of elemental selenium (
-
Result: Formation of the
double bond (Aldehyde). -
Byproduct: Red/Grey Selenium metal precipitates out, serving as a visual indicator of reaction progress.
Visualization: Riley Oxidation Pathway
Caption: The stepwise Riley oxidation mechanism converting the activated methyl group to an aldehyde via selenium intermediates.
Experimental Protocol
This protocol is designed for research-scale synthesis (10-50g) and prioritizes safety and purity.
Materials
-
Precursor: 4-Chloro-2,6-dimethylpyridine (1.0 eq)
-
Oxidant: Selenium Dioxide (
), freshly sublimed if possible (1.1 eq) -
Solvent: 1,4-Dioxane (wet, containing 2-5% water to facilitate the reaction)
-
Workup: Dichloromethane (DCM), Sodium Bicarbonate, Celite.
Step-by-Step Methodology
-
Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 4-chloro-2,6-dimethylpyridine in 1,4-dioxane (
). -
Addition: Add
(1.1 equivalents) in a single portion.-
Note: A slight excess ensures conversion, but too much leads to the dicarboxylic acid or the dialdehyde.
-
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours.-
Observation: The solution will turn from yellow/orange to dark, and a black precipitate (Selenium metal) will form.
-
-
Monitoring: Monitor via TLC (Solvent: 20% EtOAc/Hexanes). The aldehyde is more polar than the starting material but less polar than the acid byproduct.
-
Filtration: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the colloidal selenium metal. Wash the pad with DCM.
-
Extraction: Concentrate the filtrate to remove dioxane. Redissolve the residue in DCM and wash with saturated
(to remove any picolinic acid byproducts). -
Purification: Dry the organic layer over
, filter, and concentrate. Purify via column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
Data Summary Table
| Parameter | Specification | Notes |
| Appearance | Pale yellow solid/oil | Aldehydes oxidize in air; store under |
| Yield | 55% – 70% | Losses due to over-oxidation to acid. |
| 1H NMR (CDCl3) | Distinctive aldehyde proton signal. | |
| 1H NMR (CDCl3) | Remaining C6-methyl group. | |
| Byproducts | 4-chloro-6-methylpicolinic acid | Removed via bicarbonate wash. |
Trustworthiness & Troubleshooting (Self-Validating Systems)
To ensure the protocol works reliably, implement these checks:
-
The "Selenium Crash": If black selenium does not precipitate within 1 hour of reflux, the reaction is likely anhydrous. Add 1-2 mL of water. The mechanism requires water to hydrolyze the final selenium ester.
-
Over-Oxidation: If the carboxylic acid yield is high, reduce the reaction time and lower the equivalents of
to 0.9. It is better to recover starting material than to over-oxidize. -
Instability: Picolinaldehydes are prone to hydration (forming gem-diols) and air oxidation. Analyze the product immediately by NMR. If storage is needed, convert it to the acetal or store at
under argon.
References
-
Preparation of 2-pyridine carboxaldehyde. (2010). Google Patents, CN101906068B.[4] Available at:
-
The use of selenium (IV) oxide to oxidize aromatic methyl groups. (2012). Emporia State University Research. Available at: [Link]
-
Developments in Synthetic Application of Selenium(IV) Oxide. (2010). Molecules, 15(7). Available at: [Link][5]
- Process for the preparation of 2-halogenopyridinealdehydes. (1998). US Patent 5708180A.
-
Selenium Dioxide Oxidation. (2011). Organic Reactions.[1][4][5][6][7][8][9] Available at: [Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. dspacep01.emporia.edu [dspacep01.emporia.edu]
- 3. researchgate.net [researchgate.net]
- 4. CN101906068B - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. US5126456A - 7-chloroquinaldine synthesis - Google Patents [patents.google.com]
- 7. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes - Google Patents [patents.google.com]
- 9. US3274206A - Process for the production of pyridine aldehydes - Google Patents [patents.google.com]
Technical Deep Dive: Electrophilic Profiles of 4-Chloro-6-methylpicolinaldehyde
Executive Summary
4-Chloro-6-methylpicolinaldehyde (CAS 1060816-22-9) represents a "privileged scaffold" in modern drug discovery, particularly for kinase inhibitors and receptor modulators.[1][2] Its value lies in its orthogonal electrophilicity : it possesses two distinct electrophilic sites—the C2-formyl group (hard electrophile) and the C4-chloro substituent (soft electrophile)—along with a chemically distinct methyl group at C6.[1][2]
This guide provides a rigorous technical analysis of these reactivity vectors. It moves beyond standard synthesis recipes to explain the causality of reaction outcomes, offering self-validating protocols for chemoselective functionalization.[2]
Part 1: Structural Analysis & Electronic Architecture[1]
To manipulate this molecule effectively, one must understand the electronic "tug-of-war" occurring on the pyridine ring.[1][2]
The Electronic Triad
The reactivity of 4-Chloro-6-methylpicolinaldehyde is governed by three electronic factors:
-
The Pyridine Nitrogen (N1): Acts as an electron sink, pulling density from C2 and C4 via inductive (-I) and mesomeric (-M) effects.[1][2]
-
The C2-Formyl Group: A strong electron-withdrawing group (EWG) that reinforces the electron deficiency of the ring, specifically activating the C4 position further.[2]
-
The C4-Chlorine: A leaving group situated at a position activated by both N1 and the C2-formyl group.[1][2]
Reactivity Map
The following diagram illustrates the distinct reactivity zones. Note the distinction between the "Hard" carbonyl center and the "Soft" aromatic center.[2]
Figure 1: The three distinct reactivity vectors of the scaffold. High contrast nodes indicate primary reaction sites.[1]
Part 2: The C2 Vector (Aldehyde Reactivity)
The aldehyde at the C2 position is the most kinetically accessible site.[2] It behaves as a classic "hard" electrophile, prone to attack by amines and hydrides.[2]
Primary Workflow: Reductive Amination
This is the most common transformation for this scaffold in library synthesis.[2] The challenge is preventing the concurrent displacement of the C4-chloride, although the chloride is generally stable under standard reductive amination conditions.[2]
Mechanism:
-
Imine Formation: Amine attacks C2-CHO
Carbinolamine Imine (reversible).[1][2] -
Reduction: Hydride donor reduces the Imine to the Amine.[2]
Critical Consideration:
Use Sodium Triacetoxyborohydride (STAB) .[2] Unlike NaCNBH
Protocol: Chemoselective Reductive Amination
Target: Conversion of C2-CHO to C2-CH2-NH-R without touching C4-Cl.[1][2]
Reagents:
-
Substrate: 4-Chloro-6-methylpicolinaldehyde (1.0 equiv)[1][2]
-
Amine: R-NH
(1.1 equiv)[1][2] -
Reductant: NaBH(OAc)
(1.5 equiv)[1] -
Additive: Acetic Acid (1.0 equiv)[1]
Step-by-Step Methodology:
-
Imine Pre-formation: Dissolve the aldehyde and amine in DCE at room temperature. Add Acetic Acid.[2][3] Stir for 30–60 minutes.
-
Reduction: Add NaBH(OAc)
in one portion. The reaction is typically slightly exothermic.[2] -
Quench: After 2–4 hours, quench with saturated aqueous NaHCO
. -
Extraction: Extract with DCM. The chlorinated pyridine ring makes the product lipophilic, aiding extraction.[2]
Data Interpretation:
| Signal (1H NMR) | Reactant (Aldehyde) | Product (Amine) | Diagnostic |
|---|---|---|---|
| -CHO (Aldehyde) | ~10.0 ppm (s) | Absent | Primary confirmation of conversion.[1][2] |
| -CH2- (Benzylic) | Absent | ~3.8–4.0 ppm (s/d) | Confirms reduction of C=N to C-N.[1][2] |
| C4-H (Aromatic) | ~7.5 ppm | ~7.5 ppm | Crucial: If this shifts significantly or splits, C4-Cl may have been displaced.[1][2] |
Part 3: The C4 Vector ( Reactivity)
The C4-chloride is activated for Nucleophilic Aromatic Substitution (
The Chemoselectivity Paradox
If you attempt
Strategies to bypass this:
-
Sequence Control: Perform Reductive Amination first (if the final target needs an amine at C2).[2]
-
Protection: Protect the aldehyde as an acetal (using ethylene glycol/TsOH) before running the
. -
Non-Amine Nucleophiles: Use O-nucleophiles (alkoxides) or S-nucleophiles (thiols), which are less likely to reversibly condense with the aldehyde under basic conditions.[1][2]
Protocol: Displacement (with O-Nucleophile)
Target: Displacement of C4-Cl with an Alkoxide (R-O-).[1][2]
Reagents:
-
Base: Cs
CO (Cesium Carbonate) or NaH (Sodium Hydride)[1] -
Solvent: DMF or DMSO (Polar Aprotic is mandatory)[1]
Step-by-Step Methodology:
-
Activation: Dissolve the alcohol in dry DMF. If using NaH, add slowly at 0°C to generate the alkoxide.[2] If using Cs
CO , mix at RT.[2] -
Addition: Add the pyridine substrate.
-
Thermal Drive: Heat to 60–80°C.
-
Monitoring: Watch for the disappearance of the starting material.
Visualizing the Decision Process:
Figure 2: Decision tree for chemoselective functionalization based on nucleophile type.
Part 4: Applications in Drug Discovery[2]
This scaffold is not merely a reagent; it is a "core" for building complex heterocycles.[2]
-
Kinase Inhibition: The pyridine nitrogen often serves as the hinge-binding motif in ATP-competitive kinase inhibitors.[1][2] The C4-substituent projects into the solvent-exposed region or the hydrophobic back pocket, depending on the specific kinase.[1][2]
-
Bipyridine Ligands: The aldehyde can be converted into a second pyridine ring (via Kröhnke synthesis or similar condensations), creating substituted 2,2'-bipyridines used in metal-ligand catalysis or photochemistry.[1][2]
References
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 2764053, 6-Chloropyridine-3-carbaldehyde (Analogous Reactivity). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.).[2] Reductive Amination: Mechanisms and Protocols. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
Sources
Technical Guide: Stability & Storage of 4-Chloro-6-methylpicolinaldehyde
Topic: Stability and Storage Conditions for 4-Chloro-6-methylpicolinaldehyde Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Chloro-6-methylpicolinaldehyde (CAS: 98273-77-9) is a reactive heterocyclic building block frequently used in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its stability is compromised primarily by aerobic oxidation and nucleophilic attack .
To ensure structural integrity, the compound must be stored under an inert atmosphere (Argon/Nitrogen) at 2–8°C (Refrigerated) for active use, or -20°C for long-term banking. Exposure to air converts the aldehyde functionality to the corresponding carboxylic acid (4-chloro-6-methylpicolinic acid), rendering the reagent ineffective for reductive aminations or condensation reactions.
Chemical Profile & Properties[3][4][5][6][7][8][9][10]
| Parameter | Specification |
| IUPAC Name | 4-Chloro-6-methylpyridine-2-carbaldehyde |
| CAS Number | 98273-77-9 |
| Molecular Formula | C₇H₆ClNO |
| Molecular Weight | 155.58 g/mol |
| Physical State | Low-melting solid or semi-solid (often appears as a yellow/orange lump or oil due to impurities/melting point depression) |
| Melting Point | ~30–35°C (Analogous to 6-methylpicolinaldehyde) |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, Methanol (reacts slowly) |
Stability Analysis: Mechanisms of Degradation
Understanding the mechanistic causes of degradation allows for the design of robust handling protocols.
A. Autoxidation (The Primary Threat)
The most critical instability arises from the aldehyde group at the C2 position. Pyridine carbaldehydes are electron-deficient aromatics. While the pyridine ring withdraws electron density, the aldehyde hydrogen is susceptible to radical abstraction by atmospheric oxygen.
-
Mechanism: Radical chain reaction initiated by trace metals or light, leading to the formation of a peracid intermediate, which disproportionates to 4-chloro-6-methylpicolinic acid .
-
Impact: The presence of carboxylic acid impurities interferes with stoichiometry in sensitive reactions (e.g., organometallic additions) and can quench basic catalysts.
B. Nucleophilic Addition & Polymerization
The carbonyl carbon is highly electrophilic due to the electron-withdrawing nature of the pyridine nitrogen and the 4-chloro substituent.
-
Hydration: In the presence of moisture, the aldehyde can form a gem-diol (hydrate), complicating NMR interpretation and accurate weighing.
-
Schiff Base Formation: Trace amines (even from cross-contamination in shared gloveboxes) will rapidly form stable imines.
C. Photolytic Instability
Halogenated pyridines are prone to photolytic dehalogenation or ring activation under UV light. While less rapid than oxidation, prolonged exposure to ambient light can darken the material, indicating radical decomposition.
Visualization: Degradation Pathways
Figure 1: Primary degradation pathways. Oxidation to the acid is the dominant irreversible risk.
Storage & Handling Protocols
This protocol is designed to maximize shelf-life, extending usability from weeks (if mishandled) to 12+ months.
A. Storage Conditions
| Condition | Requirement | Rationale |
| Temperature | 2°C to 8°C (Working) -20°C (Long-term) | Low temperature kinetically inhibits the radical oxidation chain reaction. |
| Atmosphere | Argon or Nitrogen | Displaces oxygen to prevent conversion to picolinic acid. Argon is preferred as it is heavier than air and blankets the solid. |
| Container | Amber Glass Vial | Blocks UV/Vis light to prevent photolytic degradation. |
| Seal | Teflon-lined Septum | Allows gas cycling without opening the vial. Parafilm over the cap is recommended as a secondary moisture barrier. |
B. Handling Workflow (The "Air-Free" Technique)
Since the compound is a low-melting solid/oil, it is best handled as a liquid melt or solution if precise stoichiometry is required.
-
Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the reagent (hygroscopicity risk).
-
Inert Sampling:
-
Flush the headspace with Argon before and after use.
-
If the compound has solidified, gently warm (30–35°C) to melt, then syringe out the required volume under inert gas flow.
-
-
Resealing: Tightly cap and wrap with Parafilm. Return to refrigeration immediately.
Visualization: Storage Decision Logic
Figure 2: Decision tree for incoming reagent handling and storage allocation.
Quality Control (Self-Validation)
Before committing this reagent to a high-value synthesis step, validate its purity using 1H-NMR (Proton NMR) .
-
Solvent: CDCl₃ or DMSO-d₆.
-
Key Diagnostic Signal: Look for the aldehyde proton singlet.
-
Aldehyde (-CHO): Typically δ 9.9 – 10.1 ppm (Singlet).
-
Impurity (Acid -COOH): Broad singlet > 11.0 ppm (often invisible if exchangeable) or significant shifts in the aromatic region.
-
-
Purity Calculation: Integrate the aldehyde proton (1H) against the aromatic protons (2H). If the integration is < 0.95 relative to the aromatic ring, significant oxidation has occurred.
Safety Profile
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][4]
-
Specific Warning: As a halogenated pyridine, it may possess sensitizing properties. Handle inside a fume hood.
-
Spill Cleanup: Absorb with inert material (sand/vermiculite). Do not use oxidative cleaners (bleach) as this may generate toxic chloramines or volatile chlorinated byproducts.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13849139, 2-Chloro-6-methylpyridine-3-carbaldehyde (Isomer Analog Data). Retrieved from [Link]
Sources
4-Chloro-6-methylpicolinaldehyde: A Versatile Building Block for Modern Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Multifunctional Scaffold
In the landscape of chemical synthesis, the strategic value of a molecule is often determined by the versatility of its functional groups. 4-Chloro-6-methylpicolinaldehyde emerges as a compound of significant interest due to its unique combination of reactive sites: a nucleophilic aldehyde, a displaceable chloro group on an electron-deficient pyridine ring, and a methyl group amenable to functionalization. This guide explores the untapped potential of this trifunctional building block, offering a forward-looking perspective on its applications in medicinal chemistry, chemical biology, and materials science.
While extensive research on this exact molecule is nascent, its constituent parts—a picolinaldehyde, a chloropyridine, and a methyl-substituted pyridine—are well-established motifs in synthetic chemistry.[1][2] By understanding the reactivity of these individual components, we can extrapolate and propose a diverse array of potential applications, providing a roadmap for future research endeavors.
Core Reactivity and Synthetic Utility
The synthetic potential of 4-Chloro-6-methylpicolinaldehyde is rooted in the distinct reactivity of its three primary functional domains. The strategic interplay between these sites allows for a range of orthogonal chemical transformations.
-
The Aldehyde Group: As a classic electrophile, the formyl group is a gateway to a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. It readily participates in nucleophilic additions, condensations, and reductive aminations.[1][3]
-
The Chloro Substituent: Positioned on the pyridine ring, the chlorine atom is an excellent leaving group for nucleophilic aromatic substitution and a versatile handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, and Stille couplings.[4][5]
-
The Pyridine Core & Methyl Group: The pyridine nitrogen acts as a Lewis base and can coordinate to metal centers, influencing the molecule's catalytic and electronic properties.[6][7] The methyl group, while less reactive, can be a site for oxidation or other functionalization under specific conditions.[8]
Application Domain 1: Medicinal Chemistry and Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. 4-Chloro-6-methylpicolinaldehyde serves as an excellent starting point for the synthesis of novel bioactive compounds.
Synthesis of Novel Heterocyclic Scaffolds
The aldehyde functionality can be utilized to construct fused ring systems or to introduce diverse side chains. For instance, a Knoevenagel condensation with an active methylene compound can yield α,β-unsaturated systems, which are precursors to a variety of heterocyclic structures.[9][10]
Lead Optimization and Structure-Activity Relationship (SAR) Studies
The chloro group is a key handle for late-stage functionalization via cross-coupling reactions. This allows for the rapid generation of a library of analogues for SAR studies. By systematically varying the substituent at the 4-position, researchers can fine-tune the pharmacological properties of a lead compound.
Application Domain 2: Chemical Biology and Probe Development
The aldehyde group is a valuable tool for bioconjugation, enabling the site-specific labeling of biomolecules.[11][12] This opens up avenues for the development of chemical probes to study biological processes in vitro and in vivo.
Protein Labeling and Visualization
Through reductive amination or oxime/hydrazone ligation, 4-Chloro-6-methylpicolinaldehyde can be conjugated to proteins containing accessible lysine residues or those engineered to have specific reactive handles.[13][14] The pyridine core can be further functionalized with fluorophores or affinity tags for visualization and pull-down experiments.
Development of Bioorthogonal Reagents
The unique reactivity of the aldehyde can be exploited in bioorthogonal chemistry, allowing for specific chemical transformations within a complex biological environment without interfering with native biochemical processes.[15]
Application Domain 3: Materials Science and Catalysis
The ability of the pyridine nitrogen to coordinate with metal ions makes derivatives of 4-Chloro-6-methylpicolinaldehyde attractive as ligands in catalysis and as building blocks for functional materials.[6][16]
Ligand Synthesis for Homogeneous Catalysis
The aldehyde can be converted into imines or other chelating groups, leading to the synthesis of bidentate or tridentate ligands.[1] The electronic properties of these ligands can be modulated by substituents on the pyridine ring, influencing the activity and selectivity of the metal catalyst in reactions such as hydrogenation, oxidation, and cross-coupling.[6]
Functionalization of Surfaces and Polymers
The reactivity of the aldehyde and chloro groups allows for the covalent attachment of this molecule to surfaces or polymer backbones. This can be used to modify the properties of materials, for example, by introducing metal-binding sites or by altering surface hydrophobicity.
Data Presentation
Table 1: Physicochemical Properties of Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Pyridinecarboxaldehyde | 872-85-5 | C6H5NO | 107.11 | -4 to -2 | 71-73 / 10 mmHg |
| 4-Chloropicolinaldehyde | 63071-13-6 | C6H4ClNO | 141.56 | 32-34 | 206 |
| 6-Methylpicolinaldehyde | 1122-72-1 | C7H7NO | 121.14 | 31-33 | 93-95 |
Data sourced from publicly available chemical databases and may vary depending on the supplier and purity.[17][18][19]
Experimental Protocols
Protocol 1: Knoevenagel Condensation for C-C Bond Formation
This protocol describes a general procedure for the Knoevenagel condensation of 4-Chloro-6-methylpicolinaldehyde with an active methylene compound, such as malononitrile.
Materials:
-
4-Chloro-6-methylpicolinaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 4-Chloro-6-methylpicolinaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Rationale: This reaction leverages the electrophilicity of the aldehyde to form a new carbon-carbon bond, leading to an α,β-unsaturated product. Piperidine acts as a mild base to deprotonate the active methylene compound.[9][10]
Protocol 2: Reductive Amination for Amine Synthesis
This protocol outlines a general method for the reductive amination of 4-Chloro-6-methylpicolinaldehyde with a primary or secondary amine.
Materials:
-
4-Chloro-6-methylpicolinaldehyde
-
Amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (reducing agent)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (solvent)
-
Acetic acid (optional, catalyst)
Procedure:
-
Dissolve 4-Chloro-6-methylpicolinaldehyde (1 equivalent) and the amine (1.2 equivalents) in DCM or DCE.
-
If desired, add a catalytic amount of acetic acid to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirring solution.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Characterize the product by NMR and mass spectrometry.
Rationale: This two-step, one-pot reaction first forms an iminium ion intermediate, which is then selectively reduced by a mild hydride reagent like STAB. This method is highly efficient for the synthesis of a wide range of secondary and tertiary amines.[13][20]
Protocol 3: Suzuki Cross-Coupling for Arylation
This protocol provides a general procedure for the palladium-catalyzed Suzuki cross-coupling of 4-Chloro-6-methylpicolinaldehyde with an arylboronic acid.
Materials:
-
4-Chloro-6-methylpicolinaldehyde
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a ligand)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., Toluene, Dioxane, DME) with water
Procedure:
-
To a degassed mixture of 4-Chloro-6-methylpicolinaldehyde (1 equivalent), the arylboronic acid (1.5 equivalents), and the base (2-3 equivalents) in the chosen solvent system, add the palladium catalyst (1-5 mol%).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically between 80-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired biaryl product.
-
Characterize the final product by NMR and mass spectrometry.
Rationale: The Suzuki coupling is a powerful tool for forming carbon-carbon bonds between sp2-hybridized carbons. The chloro-substituent on the electron-deficient pyridine ring is activated towards oxidative addition to the palladium catalyst, facilitating the cross-coupling reaction.[4][5]
Mandatory Visualizations
Caption: Key reaction pathways for 4-Chloro-6-methylpicolinaldehyde.
Caption: Iterative drug discovery workflow utilizing Suzuki coupling.
Conclusion and Future Outlook
4-Chloro-6-methylpicolinaldehyde represents a synthetically versatile platform for innovation across multiple scientific disciplines. Its trifunctional nature allows for a modular and efficient approach to the synthesis of complex molecules. In medicinal chemistry, it offers a rapid route to diverse compound libraries for drug discovery. In chemical biology, it provides a reactive handle for the creation of sophisticated molecular probes. In materials science, it is a promising precursor for novel ligands and functional materials. The exploration of this building block is just beginning, and future research will undoubtedly uncover even more exciting applications.
References
-
6-Methylpicolinaldehyde Synthesis: Insights for Chemical Manufacturers. (2026, January 17). Pa-synthesis. Retrieved January 30, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Pyridinecarboxaldehyde. PubChem. Retrieved January 30, 2026, from [Link]
-
Pyridine-2-carbaldehyde. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Methyl-2-pyridinecarboxaldehyde. PubChem. Retrieved January 30, 2026, from [Link]
-
Thompson, A. S., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(18), 6242-6253. [Link]
-
6-Methyl-2-pyridinecarboxaldehyde. (n.d.). CAS Common Chemistry. Retrieved January 30, 2026, from [Link]
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]
-
Parmar, S., Pawar, S. P., Iyer, R., & Kalia, D. (2019). Aldehyde-mediated bioconjugation via in situ generated ylides. Organic & Biomolecular Chemistry, 17(47), 10041-10045. [Link]
-
Parmar, S., Pawar, S. P., Iyer, R., & Kalia, D. (2019). Aldehyde-mediated bioconjugation via in situ generated ylides. PubMed. Retrieved January 30, 2026, from [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry. [Link]
- Preparation method for 4-pyridinecarboxaldehyde. (2017). Google Patents.
-
Everson, D. A., Buonomo, J. A., & Weix, D. J. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Synlett, 26(01), 47-50. [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]
-
Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]
-
Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C-H activation. (2021). PubMed. Retrieved January 30, 2026, from [Link]
-
Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. (2019). ACS Omega. [Link]
-
2-Picolinaldehyde | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass. Retrieved January 30, 2026, from [Link]
-
A Mild, Pyridine-Borane-Based Reductive Amination Protocol. (n.d.). Sciencemadness.org. Retrieved January 30, 2026, from [Link]
-
Pyridine and related ligands in transition metal homogeneous catalysis. (2014). ResearchGate. Retrieved January 30, 2026, from [Link]
-
The Knoevenagel condensation reactions of various aromatic aldehydes... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Inhibition of (dppf)nickel-catalysed Suzuki– Miyaura cross-coupling reactions by a-halo-N. (2021). RSC Publishing. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Introduction to Bioconjugation. (2023). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]
-
Examples of aldehyde-tag conjugation conditions. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
- Process for the production of pyridine aldehydes. (1966). Google Patents.
-
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central. Retrieved January 30, 2026, from [Link]
-
Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. (n.d.). University of Rochester. Retrieved January 30, 2026, from [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. Retrieved January 30, 2026, from [Link]
-
Transition metal pyridine complexes. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]
-
β-Selective Reductive Coupling of Alkenylpyridines with Aldehydes and Imines via Synergistic Lewis Acid/Photoredox Catalysis. (2017). PubMed Central. Retrieved January 30, 2026, from [Link]
Sources
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- 2. 6-Methyl-2-pyridinecarboxaldehyde | C7H7NO | CID 70737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
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- 12. Aldehyde-mediated bioconjugation via in situ generated ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 17. 4-Pyridinecarboxaldehyde | 872-85-5 [chemicalbook.com]
- 18. 4-CHLOROPICOLINALDEHYDE | 63071-13-6 [chemicalbook.com]
- 19. CAS Common Chemistry [commonchemistry.cas.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
Strategic Utilization of 4-Chloro-6-methylpicolinaldehyde in Medicinal Chemistry
Executive Summary: The "Tri-Functional" Privilege
In the landscape of fragment-based drug discovery (FBDD), 4-Chloro-6-methylpicolinaldehyde represents a "privileged scaffold." Unlike simple pyridines, this molecule offers three distinct, orthogonal handles for chemical diversification, allowing medicinal chemists to rapidly expand Structure-Activity Relationships (SAR) vectors.
This guide moves beyond basic catalog data to provide a strategic workflow for utilizing this building block. We focus on its unique chemo-selectivity profile: the electrophilic C2-aldehyde , the cross-coupling-ready C4-chloride , and the sterically demanding C6-methyl group .
The Reactivity Triad: A Strategic Map
The utility of this molecule lies in its ability to undergo sequential, orthogonal functionalization. The diagram below illustrates the "Divergent Synthesis Hub" concept, enabling the construction of complex heteroaromatic libraries from a single core.
Figure 1: Orthogonal reactivity map showing the three distinct functionalization vectors available on the scaffold.
High-Fidelity Synthesis of the Block
While oxidative routes from 2,4-dimethyl-6-chloropyridine exist (using
For pharmaceutical applications requiring high purity, the Lithium-Halogen Exchange route starting from 2-bromo-4-chloro-6-methylpyridine is the "Gold Standard." This method exploits the difference in bond dissociation energies between C-Br and C-Cl, ensuring the critical C4-Cl remains intact.
Protocol 1: Regioselective Formylation
Objective: Synthesis of 4-Chloro-6-methylpicolinaldehyde from 2-bromo-4-chloro-6-methylpyridine.
Reagents:
-
Substrate: 2-Bromo-4-chloro-6-methylpyridine (1.0 eq)
-
Reagent: n-Butyllithium (1.1 eq, 2.5M in hexanes)
-
Electrophile: DMF (anhydrous, 1.5 eq)
-
Solvent: THF (anhydrous)
Step-by-Step Methodology:
-
Cryogenic Setup: Charge a flame-dried 3-neck flask with 2-bromo-4-chloro-6-methylpyridine and anhydrous THF (0.2 M concentration) under Argon. Cool to -78°C . Critical: Temperature control is vital to prevent lithium-chlorine exchange at the C4 position.
-
Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C. Stir for 30 minutes. The solution will typically turn deep red/orange, indicating the formation of the 2-lithio species.
-
Formylation: Add anhydrous DMF dropwise. Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
-
Quench & Workup: Quench with saturated aqueous
. Extract with EtOAc (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc). The aldehyde typically elutes as a white to off-white solid.
Validation Check:
-
1H NMR (CDCl3): Look for the distinct aldehyde singlet at ~10.0 ppm and two aromatic singlets (due to meta-positioning relative to each other) and the methyl singlet at ~2.6 ppm.
Application Workflows: Expanding the Scaffold
A. The "Suzuki-First" Strategy (C4 Functionalization)
In many kinase inhibitor campaigns, the C4 position is used to attach a hydrophobic aryl tail. It is crucial to perform this before manipulating the aldehyde if the downstream aldehyde chemistry involves harsh nucleophiles that might displace the chloride.
Chemo-selectivity Note: The C4-chloride in picolinaldehydes is activated for
Table 1: Optimized Suzuki Coupling Conditions
| Parameter | Condition | Rationale |
| Catalyst | Robust catalyst, resists poisoning by the pyridine nitrogen. | |
| Base | Milder than carbonates; prevents Cannizzaro reaction of the aldehyde. | |
| Solvent | 1,4-Dioxane / Water (4:1) | Essential for solubility of boronic acids and inorganic base. |
| Temp | 80°C | Sufficient for activation without degrading the aldehyde. |
B. Heterocycle Formation (C2 Functionalization)
The aldehyde at C2 is a prime candidate for the Groebke-Blackburn-Bienaymé (GBB) reaction, a multicomponent reaction (MCR) that yields imidazo[1,2-a]pyridines—a scaffold ubiquitous in GABA receptor ligands and anti-infectives.
Figure 2: Workflow for the one-pot synthesis of fused imidazopyridines using the GBB multicomponent reaction.
Critical Handling & Stability Data
-
Storage: The aldehyde is prone to oxidation to the carboxylic acid upon prolonged exposure to air. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Analytical Marker: In LC-MS, the aldehyde often shows a hydrate peak
depending on the mobile phase acidity. Do not mistake this for an impurity. -
Safety: As an alkylating agent precursor and halogenated heterocycle, handle with standard PPE. Avoid contact with strong oxidizers.
References
-
Synthesis of Substituted Picolinaldehydes: Paschal, J. W., et al. "Regioselective synthesis of substituted pyridines." Journal of Medicinal Chemistry, 2009. (Generalized methodology for halopyridines).
-
Groebke-Blackburn-Bienaymé Reaction: Bienaymé, H., & Bouzid, K. "A new multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines." Angewandte Chemie International Edition, 1998.
-
Suzuki Coupling on Chloropyridines: Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie, 2002.
-
Commercial Availability & Properties: ChemicalBook Entry for 4-Chloro-6-methylpicolinaldehyde.
-
Imidazopyridine Applications: Goel, R., et al. "Imidazo[1,2-a]pyridines: A review of their synthesis and biological activities." Mini-Reviews in Medicinal Chemistry, 2016.
Methodological & Application
Application Note: Vilsmeier-Haack Formylation Strategies for Chloro-Methylpyridines
[1]
Part 1: Executive Summary & Core Directive
The Challenge:
Direct electrophilic aromatic substitution (EAS) on 2-chloro-6-methylpyridine (and similar isomers) is kinetically disfavored due to the electron-deficient nature of the pyridine ring, further deactivated by the electronegative chlorine atom. Standard Vilsmeier-Haack conditions (
The Solution: To successfully apply Vilsmeier-Haack chemistry to this scaffold, researchers must utilize one of two distinct strategies depending on the desired target:
-
Ring Formylation (Scaffold Synthesis): To synthesize 2-chloro-3-formyl-6-methylpyridine , one must start from 6-methyl-2-pyridone . The Vilsmeier reagent effects a "chloro-formylation" cascade—simultaneously chlorinating the C2 position and formylating the C3 position.
-
Side-Chain Functionalization (Arnold-Vilsmeier): To functionalize an existing 2-chloro-6-methylpyridine , the reaction targets the activated methyl group, yielding
-aminoacrolein derivatives (vinamidinium salts), which are precursors for fused heterocycles.
This guide details the protocols for both pathways, with a focus on the Chloro-Formylation of Pyridones (Pathway A) as it is the primary route for generating drug-discovery scaffolds.
Part 2: Scientific Integrity & Logic (Mechanistic Grounding)
The Reactivity Paradox
The Vilsmeier-Haack reagent (chloromethyleneiminium salt) is a weak electrophile compared to nitronium or acylium ions. It requires an electron-rich substrate.[1]
-
Chloro-methylpyridine: The pyridine nitrogen (inductive withdrawal) and the chlorine atom render the ring electron-poor. The HOMO energy is too low for the iminium salt to attack the ring carbons.
-
Pyridone (Tautomer): The 2-pyridone exists in equilibrium with 2-hydroxypyridine. The nitrogen lone pair and the oxygen donation significantly raise the HOMO energy at the C3 position, permitting electrophilic attack.
Mechanism of "Chloro-Formylation" (Pathway A)
This transformation is a specific variation often referred to as the Meth-Cohn Synthesis (originally described for quinolines but applicable to pyridines).
-
Activation:
reacts with DMF to form the Vilsmeier reagent. -
O-Attack: The reagent attacks the pyridone oxygen (or amide oxygen), converting it to a chloro-iminium intermediate.
-
C3-Formylation: The electron-rich enamine character of the intermediate facilitates EAS at the C3 position.
-
Chlorination: The C2-oxygen species is converted to a C2-chlorine via nucleophilic displacement by chloride (or intramolecular transfer), driven by the restoration of aromaticity.
Visualization of Pathways
Figure 1: Decision tree for Vilsmeier-Haack application. Pathway A is the standard route to chloro-formyl scaffolds.
Part 3: Experimental Protocols
Protocol A: Synthesis of 2-Chloro-6-methylpyridine-3-carbaldehyde
Objective: Convert 6-methyl-2-pyridone to the 2-chloro-3-formyl derivative. Scale: 10 mmol (adaptable).
Reagents & Equipment
| Reagent | Equiv.[2][3][4][5][6] | Amount | Role |
| 6-Methyl-2-pyridone | 1.0 | 1.09 g | Substrate |
| Phosphorus Oxychloride ( | 7.0 | 6.5 mL | Reagent/Solvent |
| DMF (Anhydrous) | 3.0 | 2.3 mL | Reagent |
| Dichloromethane (DCM) | - | 50 mL | Extraction Solvent |
| Sodium Acetate (aq) | - | Sat. Soln. | Quenching Buffer |
Step-by-Step Methodology
-
Reagent Preparation (In Situ):
-
In a flame-dried round-bottom flask equipped with a drying tube (
), cool the DMF (2.3 mL) to 0°C using an ice bath. -
Add
(6.5 mL) dropwise over 15 minutes. Caution: Exothermic. Ensure internal temperature stays < 5°C. -
Stir the resulting viscous/solid Vilsmeier salt for 15 minutes at 0°C.
-
-
Substrate Addition:
-
Add 6-methyl-2-pyridone (1.09 g) portion-wise to the Vilsmeier reagent.
-
Note: If the mixture is too viscous to stir, a minimal amount of anhydrous 1,2-dichloroethane can be added, but neat conditions are preferred for maximum yield.
-
-
Reaction Phase:
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Transfer to a heating block/oil bath and heat to 80–90°C for 4–6 hours .
-
Monitoring: Monitor by TLC (System: 20% EtOAc/Hexane). The starting pyridone is very polar; the product is non-polar.
-
-
Quenching & Isolation (Critical Step):
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture onto 30 g of crushed ice with vigorous stirring. Caution: Violent hydrolysis of excess
. -
Neutralize the aqueous mixture to pH ~5–6 using saturated Sodium Acetate solution. Avoid strong bases (NaOH) initially to prevent haloform-type cleavage or polymerization.
-
Stir the aqueous suspension for 30 minutes to ensure complete hydrolysis of the iminium intermediate to the aldehyde.
-
-
Purification:
-
Extract the aqueous layer with DCM (
). -
Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Recrystallization: The crude solid is typically recrystallized from Hexane/EtOAc or purified via flash chromatography (SiO2, 0-10% EtOAc in Hexanes).
-
Expected Yield: 65–80% Characterization:
-
Appearance: Pale yellow solid.[2]
-
1H NMR (
): Distinct aldehyde proton singlet at .
Protocol B: Side-Chain Functionalization (Arnold-Vilsmeier)
Objective: Functionalize the methyl group of 2-chloro-6-methylpyridine to form a vinamidinium salt (precursor to pyrido-pyrimidines). Note: This requires harsher conditions.
Step-by-Step Methodology
-
Setup: Mix 2-chloro-6-methylpyridine (10 mmol) with DMF (5 mL).
-
Reagent Addition: Add
(30 mmol) dropwise at 0°C. -
Heating: Heat the mixture to 100–120°C for 8–12 hours. The methyl group requires thermal activation to deprotonate and attack the Vilsmeier reagent.
-
Workup:
-
Pour onto ice.
-
For the Vinamidinium Salt: Add
to precipitate the perchlorate salt (stable solid). -
For the Vinyl Aldehyde: Basify with NaOH (pH 9) and heat briefly to hydrolyze.
-
-
Result: The product is typically (E)-3-(dimethylamino)-2-(6-chloropyridin-2-yl)acrolein .
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Pathway A) | Incomplete hydrolysis of iminium salt. | Extend the stirring time in aqueous acetate buffer (Step 4) before extraction. |
| Tarry/Black Product | Overheating or uncontrolled exotherm. | Maintain strict T < 5°C during |
| Starting Material Recovery | Substrate insolubility. | Use 1,2-dichloroethane (DCE) as a co-solvent (reflux at 83°C). |
| No Reaction (Pathway B) | Methyl group deactivation. | The Cl atom deactivates the methyl group. Add a Lewis Acid catalyst ( |
References
-
Meth-Cohn, O., & Goon, S. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[4] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.
-
Raj, P., et al. (2013). Vilsmeier-Haack Reagent: A Facile Synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-substituted-acrylaldehydes. Current Chemistry Letters, 2(4), 187-194. (Demonstrates methyl group functionalization).
-
Jones, G., & Stanforth, S. P. (2004). The Vilsmeier-Haack Reaction. Organic Reactions, 49, 1-330. (Comprehensive review of mechanism and scope).
-
Marson, C. M. (2011). Vilsmeier Formylation of Heterocycles. Tetrahedron, 48(16), 3659-3726. (Specifics on pyridine reactivity).
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Page loading... [wap.guidechem.com]
- 3. WO2011044637A1 - Affinity ligands and methods for protein purification - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. portal.tpu.ru [portal.tpu.ru]
- 6. US5334724A - Preparation of substituted 2-chloropyridines - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Use of 4-Chloro-6-methylpicolinaldehyde in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of a Functionalized Pyridine Scaffold
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial research, particularly in the synthesis of pharmaceuticals and advanced materials.[1] At the heart of its utility is the ability to couple organoboron compounds with organic halides, creating complex molecular architectures from readily available precursors.[2]
Within the vast landscape of drug discovery, nitrogen-containing heterocycles, especially substituted pyridines, are privileged scaffolds due to their prevalence in bioactive natural products and synthetic drugs.[4] 4-Chloro-6-methylpicolinaldehyde emerges as a particularly valuable building block in this context. Its structure is strategically pre-functionalized with three key features:
-
A chloro-substituent at the 4-position, which serves as an efficient leaving group for the Suzuki coupling. As an electron-poor heterocycle, the chloropyridine is activated for the initial oxidative addition step in the catalytic cycle.[5]
-
A formyl (aldehyde) group at the 2-position, providing a versatile synthetic handle for subsequent transformations such as reductive amination, condensation reactions, or cyclizations to build more complex heterocyclic systems.[6]
-
A methyl group at the 6-position, which can influence the molecule's steric and electronic properties, potentially improving metabolic stability or modulating interactions with biological targets.[7]
This guide provides a comprehensive overview of the mechanistic principles, practical protocols, and expert insights for leveraging 4-Chloro-6-methylpicolinaldehyde in Suzuki-Miyaura coupling reactions, aimed at researchers, scientists, and drug development professionals.
The Catalytic Cycle: A Mechanistic Rationale
Understanding the mechanism of the Suzuki-Miyaura coupling is paramount for troubleshooting and optimizing reaction conditions. The process is a catalytic cycle centered around a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[8]
The three fundamental steps are:
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of 4-Chloro-6-methylpicolinaldehyde.[9] This is often the rate-determining step and results in a square planar Pd(II) complex. The electron-deficient nature of the pyridine ring facilitates this step compared to electron-rich aryl chlorides.[5]
-
Transmetalation: For this step to occur, the organoboron species (e.g., an arylboronic acid) must be activated by a base.[10] The base converts the boronic acid into a more nucleophilic boronate salt (R-B(OH)3-), which then transfers its organic group to the Pd(II) center, displacing the halide.[9][10]
-
Reductive Elimination: The two organic fragments (the picolinaldehyde moiety and the group from the boronic acid) are eliminated from the palladium center, forming the new C-C bond of the desired product.[9] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][8]
Caption: The fundamental steps of the Suzuki-Miyaura reaction.
Optimizing the Reaction: A Causality-Driven Approach
The success of the Suzuki coupling hinges on the interplay of several key parameters. A rational approach to optimization, grounded in mechanistic understanding, is crucial for achieving high yields and purity.
| Parameter | Typical Choices | Mechanistic Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄, PEPPSI™-type catalysts | Pd(OAc)₂ and PdCl₂(PPh₃)₂ are common, cost-effective precatalysts that are reduced in situ to the active Pd(0) species. For challenging couplings, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or specialized precatalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can offer superior activity and stability.[10][11] |
| Ligand | PPh₃, Buchwald-type phosphines (SPhos, XPhos), dppf | The ligand stabilizes the palladium center, prevents precipitation as palladium black, and modulates its electronic and steric properties. Triphenylphosphine (PPh₃) is standard, but electron-rich, bulky ligands accelerate the oxidative addition and reductive elimination steps, which is particularly useful for less reactive chlorides.[11] |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base is essential for activating the boronic acid to form the boronate anion, which is required for efficient transmetalation.[10] Inorganic carbonates are widely used and often employed as aqueous solutions.[12] K₃PO₄ is a stronger base that can be effective for less reactive boronic acids. The choice is often empirical, but starting with K₂CO₃ or Na₂CO₃ is a reliable strategy.[11] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF | Aprotic polar solvents are typical. The addition of water is common and serves multiple purposes: it helps dissolve the inorganic base, can accelerate the reaction, and may facilitate the hydrolysis of boronic esters to the more reactive boronic acids in situ.[13][14] Rigorous deoxygenation of the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst. |
| Temperature | 80-120 °C | Most Suzuki couplings require heating to drive the reaction to completion, typically at the reflux temperature of the solvent.[13] Reaction times can vary from 1 to 24 hours, and progress should be monitored by TLC or LC-MS.[12][13] |
General Laboratory Workflow
A self-validating protocol requires meticulous attention to procedural detail, particularly the exclusion of oxygen, which can deactivate the palladium catalyst.
Caption: Step-by-step laboratory workflow for a typical Suzuki coupling.
Detailed Protocol: Synthesis of 6-Methyl-4-phenylpicolinaldehyde
This section provides a detailed, step-by-step methodology for the coupling of 4-Chloro-6-methylpicolinaldehyde with phenylboronic acid.
Materials:
-
4-Chloro-6-methylpicolinaldehyde (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03-0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane (ACS grade)
-
Deionized Water
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel (for chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-6-methylpicolinaldehyde (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of the limiting reagent).
-
Deoxygenation: Seal the flask with a septum and sparge the stirred mixture with dry nitrogen or argon gas for 15-20 minutes. This step is critical to remove dissolved oxygen.
-
Catalyst Addition: Briefly remove the septum and add the palladium catalyst, PdCl₂(PPh₃)₂ (0.05 equiv), to the flask. Immediately reseal and flush the headspace with inert gas.
-
Reaction: Attach a reflux condenser (under a positive pressure of inert gas) and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.[12][13]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic phase with brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure 6-Methyl-4-phenylpicolinaldehyde.
Conclusion
4-Chloro-6-methylpicolinaldehyde is a powerful and versatile building block for the synthesis of complex, substituted pyridines via the Suzuki-Miyaura cross-coupling reaction. Its pre-installed functional handles—the reactive chloride and the versatile aldehyde—make it an ideal starting point for generating molecular diversity in drug discovery and medicinal chemistry programs. By applying a robust understanding of the reaction mechanism and meticulous experimental technique, researchers can reliably access novel bi-aryl and heteroaryl-aryl scaffolds poised for further biological investigation.
References
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- Suzuki reaction. Wikipedia.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki Coupling. Organic Chemistry Portal.
- Synthesis of new nicotinaldehyde derivatives via Pd(0)
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
- The Pivotal Role of 6-Chloro-4-methoxynicotinaldehyde in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Source not available].
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
- The Methylation Effect in Medicinal Chemistry. LASSBIO -UFRJ.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 14. scholarship.claremont.edu [scholarship.claremont.edu]
Application Note: High-Fidelity Amination of 4-Chloro-6-methylpicolinaldehyde
Executive Summary & Strategic Analysis
The Buchwald-Hartwig amination of 4-Chloro-6-methylpicolinaldehyde presents a classic chemoselectivity conflict in medicinal chemistry: the competition between Palladium-catalyzed C–N bond formation (at C4-Cl) and reversible imine condensation (at C2-CHO).
While the 4-chloropyridine core is electron-deficient and theoretically activated for oxidative addition, the presence of a free aldehyde at the C2 position renders direct coupling with primary amines effectively impossible under standard conditions. The amine nucleophile will preferentially condense with the aldehyde to form a Schiff base (imine) or hemiaminal, poisoning the reaction mixture and altering the electronic parameters of the substrate.
Core Directive: To ensure reproducibility and high yields, this protocol mandates a Protection-Coupling-Deprotection strategy. Direct coupling is reserved strictly for non-nucleophilic nitrogen sources (e.g., amides, sulfonamides) or specific anilines where equilibrium favors the free amine.
The Chemoselectivity Conflict (Visualized)
The following diagram illustrates the failure mode of direct coupling versus the success of the acetal protection route.
Figure 1: Strategic workflow differentiating the high-risk direct route from the robust protection strategy.
Technical Prerequisites & Catalyst Selection[1]
The 4-chloropyridine moiety is electron-poor.[1] While this facilitates oxidative addition compared to electron-rich aryl chlorides, the nitrogen atom of the pyridine can coordinate to Palladium, potentially dampening catalyst activity.
Ligand Selection Matrix
For this specific substrate, monodentate biaryl phosphine ligands are superior due to their ability to prevent pyridine-Pd coordination through steric bulk.
| Amine Class | Recommended Ligand | Catalyst Precursor | Base | Rationale |
| Primary Alkyl | BrettPhos | Pd₂(dba)₃ or G3-Palladacycle | Cs₂CO₃ | BrettPhos is optimized for 1° amines; prevents bis-arylation. Cs₂CO₃ is milder than NaOtBu, preserving the acetal. |
| Secondary Alkyl | RuPhos | Pd(OAc)₂ / RuPhos Precat | NaOtBu | RuPhos provides exceptional activity for sterically hindered 2° amines. |
| Anilines | XPhos | Pd₂(dba)₃ | K₃PO₄ | XPhos is the general workhorse for aryl-aryl couplings; tolerates weaker bases. |
| Amides | Xantphos | Pd(OAc)₂ | Cs₂CO₃ | Bidentate ligand required for amidation to prevent reductive elimination of the amide. |
Experimental Protocols
Phase 1: Aldehyde Protection (Acetalization)
Objective: Mask the electrophilic aldehyde to prevent imine formation.
Reagents:
-
Substrate: 4-Chloro-6-methylpicolinaldehyde (1.0 equiv)
-
Ethylene Glycol (5.0 equiv)
-
p-Toluenesulfonic acid monohydrate (pTSA) (0.1 equiv)
-
Solvent: Toluene (0.2 M)
Procedure:
-
Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
-
Add substrate, ethylene glycol, pTSA, and toluene.
-
Heat to reflux (110°C) with vigorous stirring. Monitor water collection in the trap.
-
Endpoint: Reaction is typically complete in 4–6 hours (monitor by TLC/LCMS for disappearance of aldehyde peak).
-
Workup: Cool to RT. Wash with sat. NaHCO₃ (to neutralize acid) and brine. Dry organic layer over MgSO₄ and concentrate.
-
Yield Target: >90%. The product (2-(4-chloro-6-methylpyridin-2-yl)-1,3-dioxolane) is usually a stable oil/solid that can be used without column chromatography.
Phase 2: Buchwald-Hartwig Coupling
Objective: Install the amine at C4 using a Pd-catalyzed cycle.
Reagents:
-
Substrate: Acetal-protected chloride (from Phase 1) (1.0 equiv)
-
Amine: 1.2 equiv[2]
-
Catalyst: BrettPhos Pd G3 (0.02 – 0.05 equiv) [Note 1]
-
Base: Cs₂CO₃ (2.0 equiv) [Note 2]
-
Solvent: 1,4-Dioxane (anhydrous, degassed) (0.15 M)
Procedure:
-
Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen.
-
Solids Addition: Add the Acetal-substrate, Cs₂CO₃, and BrettPhos Pd G3 precatalyst.
-
Liquids Addition: Evacuate and backfill with Argon (3x). Add anhydrous 1,4-Dioxane and the Amine (if liquid).
-
Reaction: Seal the vial and heat to 90°C for 12–16 hours.
-
Process Tip: Do not exceed 100°C initially. 4-chloropyridines are prone to hydrodehalogenation (loss of Cl replaced by H) at very high temperatures if the coupling is slow.
-
-
Monitoring: Check LCMS. Look for the mass of [Product + Acetal].
-
Workup: Filter through a pad of Celite to remove inorganic salts. Rinse with EtOAc. Concentrate the filtrate.
-
Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).
[Note 1]: If G3 precatalyst is unavailable, use Pd₂(dba)₃ (2 mol%) + BrettPhos (4 mol%). Pre-stir catalyst and ligand in solvent for 5 mins before adding substrate. [Note 2]: NaOtBu is faster but risks deprotonating the acetal α-proton or causing elimination in sensitive alkyl amines. Cs₂CO₃ is the safer, self-validating choice for this specific substrate.
Phase 3: Deprotection (Restoring the Aldehyde)
Objective: Hydrolyze the acetal back to the aldehyde.
Procedure:
-
Dissolve the purified coupling product in THF (0.1 M).
-
Add 1M aqueous HCl (5.0 equiv).
-
Stir at Room Temperature for 1–2 hours.
-
Neutralization: Carefully quench with sat. NaHCO₃ until pH ~8.
-
Extraction: Extract with DCM (3x).
-
Final Isolation: Dry and concentrate.
Troubleshooting & Optimization
The following table summarizes common failure modes for 4-chloropyridines and their corrective actions.
| Observation | Diagnosis | Corrective Action |
| No Reaction (Starting Material remains) | Oxidative addition failed. | Switch to XPhos Pd G3 or increase temperature to 100°C. Ensure strictly anaerobic conditions (O₂ kills the catalyst). |
| Hydrodehalogenation (Product is Des-Chloro) | β-Hydride elimination from amine or solvent; "Reduction" pathway. | Reduce temperature. Switch solvent from Dioxane to Toluene . Increase amine concentration. |
| Bis-amination (Double addition) | Catalyst too active; amine too nucleophilic. | Reduce catalyst loading to 1 mol%. Use BrettPhos (bulky) to sterically enforce mono-substitution. |
| Imine formation (during coupling) | Acetal instability. | Ensure Base is anhydrous. Avoid acidic impurities in the solvent. Switch base to K₃PO₄. |
Mechanistic Insight (The "Why")
The success of this protocol relies on the specific electronic nature of the pyridine ring.
-
Activation: The pyridine nitrogen pulls electron density, making C4 electropositive. This allows Pd(0) to insert into the C-Cl bond (Oxidative Addition).
-
Regioselectivity: The C6-Methyl group provides steric bulk that slightly shields the pyridine nitrogen, reducing the likelihood of the catalyst binding to the pyridine N (a non-productive "sink") rather than the C-Cl bond.
-
Ligand Role: BrettPhos and RuPhos are "dialkylbiaryl phosphines." The biaryl backbone promotes reductive elimination (forming the C-N bond), while the bulky alkyl groups on phosphorus facilitate the difficult oxidative addition into the aryl chloride.
Figure 2: Simplified Catalytic Cycle emphasizing the Oxidative Addition step critical for aryl chlorides.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]
- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. m.youtube.com [m.youtube.com]
Application Note: 4-Chloro-6-methylpicolinaldehyde in Divergent Drug Synthesis
Abstract
This technical guide details the strategic application of 4-Chloro-6-methylpicolinaldehyde (CAS: 98273-77-9 / 167859-41-8) as a high-value heterocyclic building block in medicinal chemistry. Characterized by its "tri-functional" nature—an electrophilic aldehyde at C2, a nucleophilic-substitution-ready chloride at C4, and an oxidizable methyl group at C6—this scaffold offers a versatile entry point for constructing kinase inhibitors, GPCR ligands, and complex heterocycles. This note provides validated protocols for reductive amination and Suzuki-Miyaura cross-coupling, supported by mechanistic insights and safety data.
Chemical Profile & Strategic Utility
Compound Identity
| Property | Specification |
| Chemical Name | 4-Chloro-6-methylpyridine-2-carboxaldehyde |
| Common Name | 4-Chloro-6-methylpicolinaldehyde |
| CAS Number | 98273-77-9 (Primary); 167859-41-8 (Alt) |
| Molecular Formula | |
| Molecular Weight | 155.58 g/mol |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DCM, THF, MeOH; Sparingly soluble in water |
| Storage | Inert atmosphere, -20°C (Aldehyde is oxidation-sensitive) |
Structural Advantages (The "Tri-Handle" Strategy)
This molecule is not merely a pyridine derivative; it is a divergent core .
-
C2-Formyl Group (Aldehyde): The most reactive site. Located adjacent to the pyridine nitrogen, it is highly electrophilic, ideal for rapid scaffold elaboration via reductive amination or Wittig olefination.
-
C4-Chloride: Activated by the electron-withdrawing nature of the pyridine ring (para to nitrogen), this position is susceptible to
(Nucleophilic Aromatic Substitution) with amines/alkoxides or Palladium-catalyzed cross-couplings. -
C6-Methyl Group: Provides steric bulk to modulate receptor binding affinity. Chemically, it serves as a latent handle for benzylic oxidation (to carboxylic acid) or radical halogenation.
Strategic Workflow Visualization
The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.
Figure 1: Divergent synthetic utility of the 4-chloro-6-methylpicolinaldehyde scaffold.
Experimental Protocols
Protocol A: Reductive Amination (C2-Selective)
Objective: To derivatize the aldehyde handle while leaving the chloro-group intact for subsequent coupling.
Mechanism: Formation of an imine intermediate followed by selective reduction using Sodium Triacetoxyborohydride (STAB). STAB is preferred over
Materials:
-
4-Chloro-6-methylpicolinaldehyde (1.0 eq)[1]
-
Primary Amine (
) (1.1 eq) -
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (AcOH) (Catalytic, 1-2 drops)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
Step-by-Step Procedure:
-
Imine Formation: In a flame-dried round-bottom flask under
, dissolve the aldehyde (1.0 mmol) in DCM (10 mL). -
Add the primary amine (1.1 mmol) and catalytic AcOH. Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: Monitor by TLC or LCMS. Disappearance of aldehyde peak indicates imine formation.
-
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.
-
Quench: Quench with saturated aqueous
(10 mL). Stir vigorously for 15 minutes until gas evolution ceases. -
Workup: Extract with DCM (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Critical Note: The C4-Chlorine is stable under these conditions, allowing this product to serve as a precursor for Protocol B.
Protocol B: Suzuki-Miyaura Coupling (C4-Selective)
Objective: To install an aryl or heteroaryl group at the C4 position. Mechanism: Palladium-catalyzed cross-coupling. The electron-deficient nature of the pyridine facilitates the oxidative addition step.
Materials:
-
4-Chloro-6-methylpicolinaldehyde (1.0 eq)[1]
-
Aryl Boronic Acid (
) (1.2 eq) -
Catalyst:
(5 mol%) or (5 mol%) -
Base:
(2.0 eq) or (2.0 eq) -
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Procedure:
-
Degassing: Charge a microwave vial or pressure tube with the aldehyde (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol). Evacuate and backfill with Argon (
). -
Solvent Addition: Add degassed Dioxane/Water (5 mL total).
-
Catalyst Addition: Add the Pd-catalyst under a positive stream of Argon. Seal the vessel.
-
Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 2–4 hours.
-
Note: The aldehyde group is generally robust, but if the boronic acid contains nucleophilic amines, protection of the aldehyde (as an acetal) may be required prior to coupling.
-
-
Workup: Filter through a Celite pad, washing with EtOAc. Wash the filtrate with water and brine.
-
Purification: Silica gel chromatography.
Safety & Handling (E-E-A-T)
-
Aldehyde Reactivity: Picolinaldehydes are prone to air oxidation to picolinic acids. Store under Nitrogen/Argon at -20°C. If the solid turns white/crusty, check
NMR for carboxylic acid formation (broad singlet >11 ppm). -
Skin Sensitization: Pyridine derivatives are potential skin irritants and sensitizers. Use double nitrile gloves.
-
Waste Disposal: Palladium wastes must be segregated into heavy metal waste streams.
References
-
ChemicalBook. 4-Chloro-6-methylpicolinaldehyde Product Description & Properties. (Accessed 2026).
-
BLD Pharm. Product Datasheet: 4-Chloro-6-methylpicolinaldehyde (CAS 98273-77-9).[1]
- Li, J. J.Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2004. (General reference for Pyridine chemistry mechanisms).
-
Sigma-Aldrich. Protocol for Suzuki-Miyaura Coupling of Chloropyridines.
-
PubChem. Compound Summary: 6-Methyl-2-pyridinecarboxaldehyde (Analogous Reactivity).
Sources
Application Note: Protocol for the Synthesis of Picolinaldehyde Derivatives
Abstract & Strategic Overview
Picolinaldehyde (pyridine-2-carboxaldehyde) derivatives are linchpin intermediates in medicinal chemistry, serving as precursors for heterocycle synthesis, Schiff base ligands, and metal chelation scaffolds. However, their synthesis is complicated by the electron-deficient nature of the pyridine ring and the high susceptibility of the aldehyde group to hydration, polymerization, and over-oxidation to picolinic acid.
This guide moves beyond generic textbook procedures to provide a decision-matrix based approach . We detail three field-proven protocols, selected based on the electronic properties of the starting material and the required regioselectivity.
Strategic Decision Matrix
Select the protocol that matches your starting material and substituent sensitivity:
-
Method A (Direct Oxidation): Best for 2-Methylpyridines . Robust, scalable, but generates toxic selenium waste.
-
Method B (Lithiation-Formylation): Best for Halogenated Pyridines . High regioselectivity via Directed Ortho Metalation (DOM), but requires cryogenic conditions.
-
Method C (Reductive Synthesis): Best for Picolinic Esters/Nitriles . Mild conditions, avoids heavy metals, but requires precise stoichiometric control.
Method A: Selenium Dioxide Oxidation (Riley Oxidation)[1]
Principle: The methyl group at the 2-position of pyridine is activated but requires a strong oxidant. Selenium dioxide (
Applicability: Ideal for alkyl-substituted pyridines where the ring is stable to oxidative reflux.
Reagents & Equipment[1][2][3][4]
-
Substrate: Substituted 2-methylpyridine (1.0 equiv).
-
Oxidant: Selenium dioxide (
) (1.1 – 1.3 equiv). Warning: Highly Toxic. -
Solvent: 1,4-Dioxane (wet) or Ethanol.
-
Equipment: 3-neck flask, reflux condenser, mechanical stirrer.[1]
Protocol
-
Preparation: In a fume hood, dissolve 2-methylpyridine (50 mmol) in 1,4-dioxane (100 mL). Add water (2 mL) to facilitate the reaction (wet dioxane promotes the formation of selenous acid, the active species).
-
Addition: Add pulverized
(55 mmol) in one portion. -
Reflux: Heat the mixture to reflux (101°C) with vigorous stirring.
-
Self-Validating Checkpoint: The reaction mixture will initially be homogenous/yellow. As the reaction proceeds, black/red elemental selenium will precipitate. If no precipitate forms after 1 hour, check temperature.
-
-
Monitoring: Monitor via TLC (SiO2, 50% EtOAc/Hexane). The aldehyde is typically less polar than the acid byproduct but more polar than the starting material. Stain with 2,4-DNP (orange spot indicates aldehyde).
-
Workup (Critical Step):
-
Cool to room temperature.
-
Filter the mixture through a pad of Celite to remove the toxic red selenium precipitate. Wash the pad with EtOAc.
-
Note: The filtrate may still contain colloidal selenium. Washing the organic layer with 10% aqueous sodium thiosulfate can help precipitate remaining selenium.
-
-
Purification: Concentrate the filtrate. Purify via vacuum distillation (preferred for stability) or flash chromatography.
Yield Expectation: 60–80%.
Method B: Lithiation-Formylation (Directed Ortho Metalation)
Principle: Halogenated pyridines undergo Lithium-Halogen Exchange (at -78°C) to generate a lithiated intermediate, which is then trapped with an electrophile (DMF) to yield the aldehyde.
Applicability: Essential for synthesizing picolinaldehydes with sensitive substituents or when specific regiochemistry is defined by a bromine/iodine handle.
Reagents & Equipment[1][2][3][4]
-
Base: n-Butyllithium (n-BuLi) (1.1 equiv, typically 1.6M or 2.5M in hexanes).
-
Electrophile: Anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv).
-
Solvent: Anhydrous THF or Et2O.[6]
-
Atmosphere: Argon or Nitrogen (Strictly anhydrous).
Protocol
-
Setup: Flame-dry a 2-neck flask and cool under Argon flow. Add anhydrous THF.
-
Cooling: Dissolve the bromopyridine (10 mmol) in THF and cool to -78°C (Dry Ice/Acetone bath).
-
Self-Validating Checkpoint: Ensure the internal temperature probe reads <-75°C before proceeding. Higher temperatures promote Wurtz coupling or nucleophilic attack on the pyridine ring.
-
-
Lithiation: Add n-BuLi dropwise over 20 minutes via syringe pump. The solution often turns deep yellow/orange. Stir for 30–60 minutes at -78°C.
-
Formylation: Add anhydrous DMF (15 mmol) dropwise. Stir for 30 minutes at -78°C, then allow to warm to 0°C.
-
Quench: Quench with saturated aqueous
. -
Extraction: Extract with Et2O (3x). Wash combined organics with brine, dry over
, and concentrate.
Yield Expectation: 75–90%.
Method C: Reduction of Esters (DIBAL-H)
Principle: Partial reduction of picolinic esters using Diisobutylaluminum hydride (DIBAL-H). The formation of a stable tetrahedral aluminum intermediate at low temperatures prevents over-reduction to the alcohol.[7]
Applicability: Best when starting from commercially available picolinic acids (converted to esters) or cyano-pyridines.
Protocol
-
Setup: Flame-dry flask, Argon atmosphere. Dissolve Ethyl Picolinate (10 mmol) in anhydrous Toluene or DCM. Cool to -78°C.[8][2]
-
Reduction: Add DIBAL-H (1.0 M in toluene, 11 mmol, 1.1 equiv) dropwise down the side of the flask to precool the reagent.
-
Critical Control: Do not exceed 1.1 equivalents. Excess reagent leads to the pyridyl-methanol.
-
-
Incubation: Stir at -78°C for 2 hours.
-
Quench (The Rochelle Salt Method):
-
Add Methanol (1 mL) to quench excess hydride.
-
Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt).
-
Self-Validating Checkpoint: The mixture will form a gelatinous emulsion. Vigorously stir at room temperature for 1-2 hours until two clear layers separate. Do not skip this stirring time.
-
-
Workup: Separate layers, extract aqueous phase with DCM, dry and concentrate.
Stability, Storage, and Troubleshooting
Picolinaldehydes are notoriously unstable. They are prone to:
-
Hydration: Forming the gem-diol in the presence of moisture.
-
Air Oxidation: Converting to picolinic acid (white solid formation).
-
Polymerization: Turning into a dark viscous tar.
Storage Protocol:
-
Store under inert atmosphere (Argon/Nitrogen).
-
Temperature: 2–8°C (Refrigerator).
-
If the liquid turns brown/viscous, repurify via vacuum distillation immediately.
Troubleshooting Table:
| Observation | Diagnosis | Corrective Action |
| Red oil in product ( | Colloidal Selenium contamination | Wash organic layer with 10% |
| Low Yield (Lithiation) | Moisture in THF or DMF | Distill THF over Na/Benzophenone; use fresh bottle of anhydrous DMF. |
| Alcohol byproduct (DIBAL method) | Over-reduction | Strictly maintain -78°C; ensure DIBAL-H stoichiometry is <1.2 equiv. |
| Product solidifies white | Oxidation to Acid | Check storage seal; remove acid via base wash ( |
References
-
Selenium Dioxide Oxidation (Riley Oxidation)
-
Kaplan, H. (1963). "Selenium Dioxide Oxidation."[1][9][10] Organic Syntheses, Coll.[1][11][12] Vol. 4, p. 229.[1]
-
Note: While the link refers to a general ketone oxidation, the conditions (dioxane/water reflux) are the industry standard adapted for methylpyridines as cited in Chem. Rev. 2011.[1][2][13]
-
-
Lithiation-Formylation
-
Tracey, M. R., et al. (2015). "Directed Lithiation and Substitution of Pyridine Derivatives." Heterocycles, 91(3).[6]
- Gribble, G. W., & Saulnier, M. G. (1980). "Lithiation of 2-bromopyridine." Tetrahedron Letters, 21(43), 4137-4140.
-
-
DIBAL-H Reduction
-
Safety & Stability Data
-
PubChem Compound Summary for Pyridine-2-carboxaldehyde.
-
Sources
- 1. ChemicalDesk.Com: Selenium dioxide [allchemist.blogspot.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
purification of 4-Chloro-6-methylpicolinaldehyde by column chromatography
Application Note: Optimized Purification of 4-Chloro-6-methylpicolinaldehyde via Silica Gel Chromatography
Abstract
This technical guide outlines the purification protocol for 4-Chloro-6-methylpicolinaldehyde (4-Chloro-6-methylpyridine-2-carboxaldehyde), a critical intermediate in the synthesis of bioactive heterocyclic compounds.[1] Due to the dual functionality of a basic pyridine nitrogen and a reactive aldehyde group, this molecule presents specific purification challenges, including peak tailing on silica gel and oxidative instability.[2] This note details a triethylamine (TEA)-buffered silica chromatography method designed to maximize recovery and purity while mitigating on-column decomposition.
Introduction & Chemical Context
4-Chloro-6-methylpicolinaldehyde serves as a versatile scaffold for Suzuki-Miyaura couplings (via the C4-chloride) and reductive aminations (via the C2-aldehyde).[1] However, its purification is complicated by two intrinsic properties:
-
Basicity: The pyridine nitrogen possesses a lone pair that acts as a Lewis base, interacting strongly with acidic silanol groups (
) on standard silica gel. This results in "streaking" or "tailing," leading to poor resolution and co-elution with impurities. -
Electrophilic Reactivity: The aldehyde moiety is susceptible to autoxidation to the corresponding carboxylic acid (4-chloro-6-methylpicolinic acid), particularly when spread over the high surface area of silica gel in the presence of oxygen.
Strategic Solution: To counteract these issues, this protocol utilizes a TEA-deactivated silica system to block silanol sites and employs rapid elution gradients to minimize residence time.[1]
Pre-Purification Analysis & Method Development
Before scaling to a column, Thin Layer Chromatography (TLC) conditions must be optimized to determine the ideal mobile phase.[2]
TLC Optimization Protocol
-
Stationary Phase: Silica Gel 60
plates.[1][2] -
Visualization: UV (254 nm) is primary.[2] 2,4-DNP stain (orange spot) confirms the aldehyde.[2]
-
Solvent System Screening:
Data Table 1: Solvent System Screening Results
| Solvent System (v/v) | Additive | Observation | Suitability |
| 80:20 Hex/EtOAc | None | Spot streaks from baseline to | Poor (Silanol interaction) |
| 50:50 Hex/EtOAc | None | Broad spot, | Poor (Low resolution) |
| 80:20 Hex/EtOAc | 1% | Compact, round spot at | Optimal |
| 95:5 DCM/MeOH | None | Good solubility, but potential for acetal formation.[2] | Risky (Avoid alcohols) |
Critical Insight: The addition of 1% TEA is non-negotiable. It competes for the acidic silanol sites, effectively "capping" them and allowing the pyridine derivative to elute as a tight band.[2]
Mechanism of Interaction
Understanding the surface chemistry is vital for troubleshooting. The diagram below illustrates why TEA is required.
Figure 1: Mechanism of silanol deactivation by Triethylamine (TEA).[1][2]
Detailed Purification Protocol
Materials Required:
-
Stationary Phase: Silica Gel 60 (230-400 mesh).[1]
-
Mobile Phase A: Hexanes (HPLC Grade).
-
Column: Glass column sized 20:1 (Silica weight : Crude weight).
Step 1: Column Packing (Slurry Method)
-
Prepare the Slurry Solvent : Hexanes containing 1% v/v TEA .
-
Suspend the silica gel in the Slurry Solvent. Note: The silica may generate heat upon adding TEA; allow it to cool.
-
Pour the slurry into the column and pack tightly under air pressure.
-
Conditioning: Flush the column with 2 column volumes (CV) of the starting mobile phase (e.g., 95:5 Hex/EtOAc + 1% TEA) to ensure the entire silica bed is neutralized.
Step 2: Sample Loading
-
Preferred Method (Dry Load): Dissolve the crude 4-chloro-6-methylpicolinaldehyde in a minimum amount of DCM.[1] Add silica gel (1:1 ratio by weight) and rotary evaporate to dryness. The resulting free-flowing powder is loaded on top of the packed bed.
-
Reasoning: Liquid loading in DCM can cause band broadening if the solvent strength is too high compared to the mobile phase.
-
Step 3: Elution Gradient
Run the column using the following gradient (assuming 1% TEA is maintained in all solvents):
| Volume (CV) | % Ethyl Acetate in Hexane | Purpose |
| 0 - 2 | 5% | Elute non-polar impurities (e.g., chlorinated byproducts).[1][2] |
| 2 - 5 | 10% | Elute unreacted starting materials (e.g., picolines).[1][2] |
| 5 - 12 | 15% - 25% | Elution of Product (Target Zone). |
| 12+ | 50% | Flush polar impurities (acids/N-oxides).[1] |
Step 4: Fraction Collection & Analysis
-
Collect fractions in test tubes.
-
Spot fractions on TLC plates (visualize under UV).[2]
-
Critical Step: Immediately pool pure fractions and evaporate the solvent at < 40°C to prevent thermal degradation.
Post-Purification Handling
The purified aldehyde is prone to oxidation.
-
Evaporation: Use a rotary evaporator with a water bath set to 35°C.
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) at -20°C.
-
Validation:
-
1H NMR (CDCl3): Look for the aldehyde proton singlet at δ ~10.0 ppm .
-
Purity Check: Absence of the carboxylic acid peak (broad singlet ~11-12 ppm).[1]
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Product Co-elutes with Impurity | Gradient too steep. | Decrease slope (e.g., hold at 10% EtOAc for longer). |
| Product Streaks/Tails | Insufficient TEA. | Increase TEA concentration to 2% or pre-wash silica more thoroughly. |
| Product Decomposes on Column | Acidic silica or long residence time. | Use Neutral Alumina instead of silica, or speed up flow rate. |
| Low Recovery | Polymerization or irreversible adsorption. | Ensure load is not too high; switch to "Flash" pressure to reduce time on column. |
Workflow Visualization
Figure 2: End-to-end purification workflow for 4-Chloro-6-methylpicolinaldehyde.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[2] Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Link[1][2]
-
Reich, H. J., & Schabes, I. (2024).[2] Common Problems in Chromatography: Tailing of Amines. University of Wisconsin-Madison Chemistry Department.[1] Link
-
Sigma-Aldrich. (n.d.).[1][6] 2-Chloro-6-methylpyridine-4-carboxaldehyde Product Properties and Handling. Link
-
BenchChem. (2025).[2][7][8] Chromatographic Purification of Pyridine Derivatives: Technical Support Center. Link[1][2]
Sources
- 1. 6-Methyl-2-pyridinecarboxaldehyde | C7H7NO | CID 70737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. 2-Chloro-6-methylpyridine-4-carboxaldehyde AldrichCPR 479613-16-6 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Advanced Purification Protocols for 4-Chloro-6-methylpicolinaldehyde
Topic: Crystallization Techniques for 4-Chloro-6-methylpicolinaldehyde CAS: 98273-77-9 Content Type: Application Note & Detailed Protocol
Executive Summary
4-Chloro-6-methylpicolinaldehyde (CAS 98273-77-9) is a critical pyridine intermediate used in the synthesis of complex heterocycles and pharmaceutical active ingredients (APIs).[1][2][3][4] Structurally, it features an aldehyde at the C2 position, a chlorine atom at C4, and a methyl group at C6.
The Challenge: This compound presents two significant purification hurdles:
-
Low Melting Point: It often exists as a low-melting solid (
) or a supercooled oil, making standard room-temperature crystallization difficult. -
Oxidative Instability: Like many picolinaldehydes, the C2-aldehyde is electron-deficient and prone to rapid air oxidation to the corresponding carboxylic acid (4-chloro-6-methylpicolinic acid), necessitating strict inert handling.
The Solution: This guide details two field-proven purification strategies. Protocol A (Bisulfite Adduct) is the "Gold Standard" for isolating the aldehyde from crude reaction mixtures containing alcohols or non-carbonyl impurities. Protocol B (Cryogenic Recrystallization) is a polishing step for semi-pure solids.
Physicochemical Profile & Solubility
Understanding the physical state is prerequisite to selecting a technique.
| Property | Data / Observation | Implication for Purification |
| CAS Number | 98273-77-9 | Verification identifier. |
| Molecular Weight | 155.58 g/mol | |
| Physical State | Low-melting solid or semi-solid oil. | Crystallization requires cooling below |
| Melting Point | Est. | Avoid warm filtration; use cold solvents. |
| Solubility | High: DCM, EtOAc, MeOH, THF. Low: Hexanes, Pentane, Water. | Hexane is the primary anti-solvent. |
| Stability | Air-sensitive; Light-sensitive. | MUST use |
Decision Logic for Purification
Use the following logic to determine the appropriate workflow for your crude material.
Figure 1: Decision tree for selecting the optimal purification strategy based on the physical state and purity of the starting material.
Protocol A: Bisulfite Adduct Purification (Chemoselective)
Best For: Oily crude mixtures, removal of over-reduced alcohols (4-chloro-6-methyl-2-pyridinemethanol), or unreacted starting materials.
Mechanism: The aldehyde reacts reversibly with sodium bisulfite (
Materials
-
Reagent: Sodium Bisulfite (
), saturated aqueous solution (freshly prepared).[5] -
Solvents: Ethyl Acetate (EtOAc), Dichloromethane (DCM), Sodium Carbonate (
) or Sodium Bicarbonate ( ).
Step-by-Step Procedure
-
Adduct Formation:
-
Dissolve the crude oil in a minimal amount of EtOAc (approx. 2-3 volumes).
-
Add 2.0 equivalents of saturated aqueous
solution. -
Vigorously stir the biphasic mixture for 2–4 hours at room temperature.
-
Observation: A thick white precipitate (the bisulfite adduct) often forms at the interface or within the aqueous layer.
-
-
Wash (Impurity Removal):
-
Filter the mixture if the adduct is solid.[6] Wash the solid cake with EtOAc to remove non-aldehyde impurities.
-
Alternative (if adduct dissolves in water): Transfer to a separatory funnel.[6] Separate the layers. Keep the aqueous layer (contains adduct). Wash the aqueous layer twice with fresh EtOAc. Discard the organic washes.
-
-
Regeneration:
-
Place the solid adduct (or the washed aqueous solution) into a flask.
-
Add fresh DCM (or EtOAc) to the flask.
-
Slowly add saturated aqueous
or while stirring until the pH reaches 9–10. Caution: Gas evolution ( ) will occur. -
Note: Avoid strong bases like NaOH if possible to prevent Cannizzaro disproportionation, though pyridine aldehydes are relatively robust.
-
-
Isolation:
-
Separate the organic layer (now containing the pure aldehyde).[5]
-
Extract the aqueous layer twice more with DCM.
-
Combine organic layers, dry over anhydrous
, and concentrate under reduced pressure (keep bath ).
-
Protocol B: Cryogenic Recrystallization
Best For: Polishing solid material to
Step-by-Step Procedure
-
Dissolution:
-
Place the crude solid in a round-bottom flask under Nitrogen.
-
Add EtOAc (approx. 1 mL per gram of solid).
-
Gently warm (water bath
) until dissolved. Do not boil. -
If insoluble particles remain: Filter rapidly through a sintered glass funnel.
-
-
Anti-Solvent Addition:
-
While stirring, slowly add Hexane dropwise until a faint, persistent cloudiness (turbidity) appears.
-
Add a few drops of EtOAc to just clear the solution again.
-
-
Cryogenic Nucleation:
-
Seal the flask under Nitrogen.
-
Wrap the flask in foil (light protection).
-
Place in a refrigerator (
) for 2 hours. -
Transfer to a freezer (
) overnight. -
Why? The low melting point means nucleation may not occur at room temperature. Deep cooling forces the crystal lattice to form.
-
-
Harvesting:
-
Cold filter the crystals quickly (using a chilled funnel if possible).
-
Wash with cold Hexane (
). -
Dry in a vacuum desiccator (room temp, no heat) for 4 hours.
-
Workflow Visualization
Figure 2: Workflow for the Bisulfite Adduct purification method, highlighting the separation of non-aldehyde impurities.
Quality Control & Storage
-
Storage: Store in a tightly sealed vial under Argon or Nitrogen at
. -
HPLC Analysis:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
-
Detection: UV 254 nm (Pyridine ring absorption).
-
Note: Dissolve sample in Acetonitrile immediately before injection to prevent oxidation in the vial.
-
-
NMR Validation:
-
: Look for the aldehyde proton singlet (
). -
Check for the disappearance of the alcohol impurity (
doublet at ).
-
: Look for the aldehyde proton singlet (
References
-
Sigma-Aldrich. 4-Chloro-6-methylpicolinaldehyde Product Page (CAS 98273-77-9). Retrieved from
-
Ambeed. 4-Chloro-6-methylpicolinaldehyde Physicochemical Properties. Retrieved from
-
Lipshutz, B. H., et al. (2021).[7] Bisulfite Addition Compounds as Substrates for Reductive Aminations in Water.[7] (Demonstrates stability and utility of bisulfite adducts for pyridine aldehydes). Retrieved from
-
PubChem. 6-Methylpyridine-2-carboxaldehyde (Analogous Data). Retrieved from
Sources
- 1. 98273-77-9 | 4-Chloro-6-methylpicolinaldehyde | Chlorides | Ambeed.com [ambeed.com]
- 2. CAS:5431-44-7, 2,6-吡啶二甲醛-毕得医药 [bidepharm.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 98273-77-9,4-Chloro-6-methylpicolinaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. lipshutz.chem.ucsb.edu [lipshutz.chem.ucsb.edu]
Application Note: Comprehensive Analytical Characterization of 4-Chloro-6-methylpicolinaldehyde
Introduction & Scope
4-Chloro-6-methylpicolinaldehyde (CAS: 98273-77-9) is a critical heterocyclic building block used in the synthesis of kinase inhibitors and agrochemicals. Its structure features a pyridine core substituted with an aldehyde at position 2, a chlorine at position 4, and a methyl group at position 6.
The characterization of this molecule presents unique challenges:
-
Aldehyde Instability: The C-2 aldehyde is susceptible to autoxidation, forming 4-chloro-6-methylpicolinic acid, and hydration (gem-diol formation) in aqueous media.
-
Basic Nitrogen: The pyridine nitrogen (pKa ~4–5) can cause severe peak tailing in HPLC if silanol interactions are not suppressed.
-
Regioisomerism: Synthetic routes often generate isomers (e.g., 6-chloro-4-methylpicolinaldehyde) that are difficult to separate.
This Application Note provides a validated, multi-modal protocol for the identity, purity, and stability profiling of 4-Chloro-6-methylpicolinaldehyde, designed for drug substance release testing.
Chemical Profile
| Property | Specification |
| IUPAC Name | 4-Chloro-6-methylpyridine-2-carbaldehyde |
| CAS Number | 98273-77-9 |
| Molecular Formula | C₇H₆ClNO |
| Molecular Weight | 155.58 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, DMSO, Acetonitrile; sparingly soluble in water. |
Analytical Workflow Logic
The following decision tree outlines the logical flow for characterizing this intermediate, ensuring no critical quality attribute is overlooked.
Figure 1: Sequential workflow for the full characterization of pyridine carbaldehydes.
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Objective: Quantification of assay potency and detection of the primary impurity, 4-chloro-6-methylpicolinic acid.
The "Gem-Diol" Challenge & Solution
Pyridyl aldehydes can exist in equilibrium with their hydrate (gem-diol) form in aqueous mobile phases, leading to peak splitting or broadening.
-
Solution: We utilize a high-organic initial gradient and a buffered mobile phase to stabilize the ionization state. Acetonitrile is preferred over Methanol to prevent hemiacetal formation.
Chromatographic Conditions[1][2]
| Parameter | Setting |
| Column | Agilent ZORBAX Eclipse Plus C18, 4.6 × 150 mm, 3.5 µm (or equivalent base-deactivated column) |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.5 adjusted with Acetic Acid) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV @ 254 nm (primary), 280 nm (secondary) |
| Injection Volume | 5.0 µL |
| Diluent | 90:10 Acetonitrile:Water (Minimize water contact time) |
Gradient Program
| Time (min) | % Mobile Phase B | Comment |
| 0.0 | 10 | Initial equilibration |
| 10.0 | 90 | Elution of non-polars |
| 12.0 | 90 | Wash |
| 12.1 | 10 | Re-equilibration |
| 15.0 | 10 | End of Run |
Sample Preparation Protocol
-
Stock Solution: Accurately weigh 10 mg of sample into a 10 mL volumetric flask.
-
Dissolution: Dissolve in 9 mL of 100% Acetonitrile . Sonicate for 2 minutes.
-
Make up: Dilute to volume with water (only at the final step to minimize hydration).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter.
-
Immediate Analysis: Inject within 4 hours to prevent solution-state oxidation.
Method B: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Structural elucidation and confirmation of regio-chemistry.
Predicted H NMR Shifts (DMSO-d₆, 400 MHz)
The 4-chloro and 6-methyl substitution pattern creates a distinct splitting pattern.
| Proton | Chemical Shift (δ) | Multiplicity | Coupling ( | Assignment |
| CHO | ~9.95 ppm | Singlet (1H) | - | Aldehyde proton (C2) |
| Ar-H (C3) | ~7.85 ppm | Doublet (1H) | Meta-coupling to H5 | |
| Ar-H (C5) | ~7.60 ppm | Doublet (1H) | Meta-coupling to H3 | |
| CH₃ | ~2.58 ppm | Singlet (3H) | - | Methyl group (C6) |
Interpretation Logic:
-
The presence of two aromatic protons as meta-coupled doublets (small
value) confirms the 2,4,6-substitution pattern. -
If the chlorine were at position 3 or 5, you would see ortho-coupling (
Hz) or no coupling (singlets), respectively. -
Impurity Check: Look for a broad singlet at ~13.0 ppm (Carboxylic acid) or a shift in the methyl peak, indicating oxidation.
Method C: Stability-Indicating Stress Test
Objective: To demonstrate the method's ability to detect degradation products (specifically the carboxylic acid).
Oxidation Protocol
-
Dissolve 5 mg of sample in 1 mL Acetonitrile.
-
Add 100 µL of 3% Hydrogen Peroxide (
). -
Incubate at Room Temperature for 1 hour.
-
Analyze via HPLC Method A.
Acceptance Criteria:
-
The main aldehyde peak (RT ~6.5 min) should decrease.
-
A new, earlier eluting peak (RT ~3.0 min) corresponding to 4-chloro-6-methylpicolinic acid must be resolved (
).
Method Development Decision Matrix
The following diagram illustrates the logic used to select the mobile phase, specifically addressing the basicity of the pyridine ring.
Figure 2: Rationale for mobile phase selection to balance pyridine tailing against aldehyde stability.
References
-
Agilent Technologies. (2020). Analysis of Pyridine and its Derivatives using HPLC.[1][2][3] Application Note. Link
-
U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23434571 (Analogous Structure). Link
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-6-methylpicolinaldehyde
Welcome to the technical support center for the synthesis of 4-Chloro-6-methylpicolinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important heterocyclic aldehyde, providing troubleshooting advice and detailed protocols in a practical question-and-answer format. Our approach is grounded in established chemical principles to ensure you can navigate the complexities of your synthesis with confidence.
Introduction to Synthetic Strategies
The synthesis of 4-Chloro-6-methylpicolinaldehyde can be approached through several routes. Two common strategies involve:
-
Formylation of a Pre-functionalized Pyridine Ring: This typically involves the selective introduction of a formyl group onto a 2,4-dichloro-6-methylpyridine scaffold via an organometallic intermediate.
-
Oxidation of a Precursor Alcohol: This route starts with the corresponding alcohol, (4-chloro-6-methylpyridin-2-yl)methanol, which is then oxidized to the desired aldehyde.
This guide will address potential issues and side reactions associated with both pathways.
Part 1: Synthesis via Formylation of 2,4-Dichloro-6-methylpyridine
This approach leverages the differential reactivity of the chloro-substituents on the pyridine ring to achieve selective functionalization. A common method is the lithiation at the 2-position followed by quenching with a formylating agent.
Troubleshooting and FAQs
Question 1: My reaction yields are consistently low, and I observe multiple products in my crude NMR. What are the likely side reactions?
Answer: Low yields and product mixtures in this synthesis often stem from several competing reactions. Here are the most probable culprits:
-
Formation of Isomeric Products: While lithiation is generally directed to the 2-position due to the activating effect of the nitrogen atom, some lithiation can occur at other positions, leading to isomeric aldehyde products.
-
Homocoupling of the Organometallic Intermediate: The generated pyridyllithium or Grignard reagent can couple with the starting 2,4-dichloro-6-methylpyridine to form bipyridine byproducts.[1][2]
-
Reaction at the 4-Position: Although less reactive, the chloro group at the 4-position can also undergo reaction, leading to di-substituted or rearranged products.
-
Incomplete Reaction: Insufficient lithiation or quenching will result in the recovery of starting material.
Question 2: I am observing a significant amount of a symmetrical bipyridine byproduct. How can I minimize this?
Answer: The formation of symmetrical bipyridines is a known side reaction in couplings involving Grignard reagents and halo-aromatics.[1] To mitigate this:
-
Control of Stoichiometry: Use a slight excess of the lithium reagent to ensure full conversion of the starting material before the addition of the formylating agent.
-
Low Temperature: Maintain a very low temperature (typically -78 °C) during the lithiation and quenching steps to disfavor the coupling reaction.
-
Rapid Quenching: Add the formylating agent (e.g., DMF) rapidly to the freshly generated organolithium species to favor the desired reaction over side reactions.
Question 3: My product appears to be contaminated with a compound that has lost a chlorine atom. What could be causing this?
Answer: Hydrolysis of the chloro group on the pyridine ring is a potential side reaction, especially during aqueous workup. Chloropyridines can be susceptible to nucleophilic substitution by water or hydroxide ions, particularly under basic conditions.[3][4] To avoid this:
-
Neutral or Mildly Acidic Workup: Use a saturated solution of ammonium chloride for quenching instead of water, and avoid strongly basic conditions during extraction.
-
Minimize Contact Time with Aqueous Phases: Perform extractions quickly and efficiently to reduce the time the product is in contact with water.
Experimental Protocol: Formylation of 2,4-Dichloro-6-methylpyridine
Materials:
-
2,4-Dichloro-6-methylpyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet.
-
Reaction Mixture: Dissolve 2,4-dichloro-6-methylpyridine (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.[5]
-
Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then slowly warm to room temperature overnight.
-
Quenching and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 4-Chloro-6-methylpicolinaldehyde.
Visualizing the Reaction Pathway
Caption: Synthetic route and potential side reactions in formylation.
Part 2: Synthesis via Oxidation of (4-chloro-6-methylpyridin-2-yl)methanol
This pathway involves the oxidation of a commercially available or synthesized alcohol precursor. The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid or side reactions with the pyridine ring.
Troubleshooting and FAQs
Question 1: The oxidation of my alcohol precursor is leading to the formation of the corresponding carboxylic acid. How can I prevent this?
Answer: Over-oxidation to the carboxylic acid is a common issue when using strong oxidizing agents. To achieve the desired aldehyde, you should employ milder, more selective oxidizing agents.
| Oxidizing Agent | Typical Conditions | Advantages | Potential Issues |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Mild, high-yielding, tolerant of many functional groups.[6] | Reagent can be sensitive to moisture. |
| Swern Oxidation | DMSO, oxalyl chloride, Et₃N, -78 °C | Mild, effective for a wide range of alcohols.[7] | Requires cryogenic temperatures and produces foul-smelling dimethyl sulfide. |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Convenient and selective for aldehydes. | Chromium-based reagent, can be acidic. |
Question 2: I am observing the formation of a byproduct with a higher molecular weight and an N-O bond. What is this and how can I avoid it?
Answer: This byproduct is likely the pyridine N-oxide. The nitrogen atom in the pyridine ring is susceptible to oxidation, especially when using stronger oxidizing agents or in the presence of peroxy species.[5]
-
Choice of Oxidant: Milder reagents like Dess-Martin periodinane or a carefully controlled Swern oxidation are less likely to cause N-oxidation compared to chromium-based reagents or peroxides.
-
Reaction Time and Temperature: Avoid prolonged reaction times and elevated temperatures, as these can promote N-oxidation.
Question 3: My reaction is sluggish and incomplete. What can I do to improve the conversion?
Answer: Incomplete oxidation can be due to several factors:
-
Reagent Quality: Ensure your oxidizing agent is fresh and has been stored correctly. For example, Dess-Martin periodinane can decompose upon exposure to moisture.
-
Stoichiometry: Use a slight excess (e.g., 1.1-1.5 equivalents) of the oxidizing agent.
-
Solvent Purity: Ensure you are using anhydrous solvents, as water can interfere with many oxidation reactions.
Experimental Protocol: Dess-Martin Oxidation of (4-chloro-6-methylpyridin-2-yl)methanol
Materials:
-
(4-chloro-6-methylpyridin-2-yl)methanol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Sodium thiosulfate
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (4-chloro-6-methylpyridin-2-yl)methanol (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Oxidation: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion. Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.[6]
-
Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate. Stir vigorously until the solid dissolves.
-
Extraction: Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Oxidation Process
Caption: Oxidation pathways and potential over-oxidation side products.
General Troubleshooting
| Observation | Potential Cause | Suggested Solution |
| Dark, tarry reaction mixture | Decomposition of reagents or product. | Ensure anhydrous conditions, maintain low temperatures where specified, and use purified reagents. |
| Product is unstable during purification | Aldehydes can be sensitive to air and light. | Use fresh silica gel for chromatography, work quickly, and store the purified product under an inert atmosphere in the dark at low temperatures. |
| Difficulty in removing solvent (e.g., DMF) | High boiling point of the solvent. | After the main reaction, perform an aqueous workup and multiple extractions with a lower-boiling organic solvent like diethyl ether or ethyl acetate. |
By understanding the underlying chemical principles of these synthetic routes and anticipating potential side reactions, you can optimize your experimental conditions to achieve a successful synthesis of 4-Chloro-6-methylpicolinaldehyde.
References
- (No valid reference)
- (No valid reference)
- Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (n.d.). Industrial & Engineering Chemistry Research.
- Synthesis of N-oxides of pyridines and related compounds - Organic Chemistry Portal. (n.d.).
- Rhodium-catalyzed homo-coupling reaction of aryl Grignard reagents and its application for the synthesis of an integrin inhibitor. (n.d.). Beilstein Journal of Organic Chemistry.
- Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (n.d.). The Journal of Organic Chemistry.
- Swern oxid
- Dess–Martin oxid
- Copper-Catalyzed Oxidative Homo- and Cross-Coupling of Grignard Reagents Using Diaziridinone. (n.d.). Organic Letters.
Sources
- 1. Selective formylation or methylation of amines using carbon dioxide catalysed by a rhodium perimidine-based NHC complex - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 3. Draw the organic products you would expect to isolate from the fo... | Study Prep in Pearson+ [pearson.com]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. A formate ester, such as ethyl formate, reacts with an excess of ... | Study Prep in Pearson+ [pearson.com]
- 7. Formylation - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Picoline Chlorination Optimization
Topic: Optimizing Reaction Conditions for Chlorination of Picoline
Audience: Researchers, Process Chemists, and Drug Development Scientists.
Introduction: Defining Your Pathway
Welcome to the Picoline Chlorination Technical Support Hub. Successful chlorination of picolines (methylpyridines) depends entirely on the reaction mechanism you trigger. You must choose between Side-Chain Chlorination (Radical Substitution) or Ring Chlorination (Electrophilic/Nucleophilic Substitution).
| Feature | Side-Chain Chlorination | Ring Chlorination |
| Target | Methyl group ( | Pyridine Ring (C-H |
| Mechanism | Free Radical Chain Reaction | Electrophilic Substitution (SEAr) or Nucleophilic via N-Oxide |
| Reagents | ||
| Initiator | UV Light ( | Heat, Lewis Acid ( |
| Key Challenge | Tar formation (polymerization), Over-chlorination | Low reactivity (electron-deficient ring), Isomer selectivity |
Module 1: Side-Chain Chlorination (Radical Route)
Goal: Conversion of 2-picoline or 3-picoline to their trichloromethyl analogs (e.g., 2-(trichloromethyl)pyridine), key intermediates for agrochemicals and nitriles.
Mechanism & Workflow
The reaction proceeds via a radical chain mechanism. It is highly exothermic and prone to "runaway" side reactions that lead to black tarry polymers if the concentration of free radicals is not moderated.
Figure 1: Stepwise radical chlorination pathway. Note that tar formation competes at every radical intermediate step.
Standard Operating Procedure (Liquid Phase Photo-Chlorination)
Valid for 2-picoline scale-up (100g scale).
-
Setup: Use a jacketed glass reactor equipped with a quartz immersion well (for UV lamp), a high-efficiency condenser (-10°C), and a caustic scrubber for HCl off-gas.
-
Solvent System:
-
Legacy:
(Avoid due to toxicity). -
Modern:Neat (no solvent) with water injection or Chlorobenzene .
-
-
Protocol:
-
Charge 2-picoline (1.0 eq) into the reactor.
-
Heat to 70–80°C .
-
Ignite UV lamp (Mercury vapor, medium pressure).
-
Sparge
gas slowly. -
CRITICAL: Simultaneously inject water (steam) or add sodium acetate buffer if running in aqueous mode. Water scavenges HCl and moderates the exotherm, preventing tar.
-
Monitor reaction by GC. The reaction is stepwise: Mono
Dingcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> Tri. -
Stop Criteria: When "Di-chloro" intermediate drops below 2% and "Tri-chloro" plateaus.
-
Troubleshooting Guide: Side-Chain Issues
| Symptom | Probable Cause | Corrective Action |
| Black Tar / Polymerization | Reaction temperature too high (>100°C) or lack of moderator. | Inject Water: Add 2-5% water continuously during chlorination. This acts as a heat sink and protonates the pyridine nitrogen, reducing ring susceptibility to polymerization [1]. |
| Stalled at Mono/Di-chloro | HCl inhibition. | HCl buildup slows the reaction. Increase |
| Ring Chlorination Impurities | Lewis Acid contamination. | Ensure reactor is metal-free (glass-lined). Trace iron ( |
| Runaway Exotherm | Safety Stop: If the UV lamp fails, stop |
Module 2: Ring Chlorination (The N-Oxide Route)
Goal: Placing a chlorine atom on the ring (positions 2 or 4) when the ring is deactivated. Direct chlorination of picoline is difficult; the N-oxide rearrangement is the industry standard for high regioselectivity.
Mechanism: The "Reissert-Henze" Type Rearrangement
Direct electrophilic substitution fails because the pyridine nitrogen pulls electron density. We oxidize the Nitrogen first (activating the ring), then use a phosphorus reagent to chlorinate and de-oxygenate simultaneously.
Figure 2: Activation of 3-picoline via N-oxide and subsequent chlorination-deoxygenation using POCl3.
Standard Operating Procedure (N-Oxide Route)
-
Step 1: Oxidation
-
Dissolve 3-picoline in Acetic Acid.
-
Add 30%
dropwise at 60°C. -
Heat to 80°C for 4-6 hours.
-
Concentrate to remove excess peroxide (Safety Critical).
-
-
Step 2: Chlorination (
Method)-
Dissolve the crude N-oxide in dry toluene or DCM.
-
Add
(Phosphorus Oxychloride) (1.2 eq) dropwise at 0–10°C (Exothermic). -
Reflux for 2–4 hours.
-
Quench: Pour onto ice/water carefully. Neutralize with NaOH.
-
Extract with DCM.
-
Troubleshooting Guide: Ring Chlorination
| Question | Technical Answer |
| Q: Why is my yield low (<40%)? | A: Moisture is the enemy. |
| Q: I am getting a mixture of 2-Cl and 4-Cl isomers. | A: This is intrinsic to the mechanism. However, steric bulk at the 3-position (in 3-picoline) generally favors the 2-chloro isomer. Lowering the reaction temperature during |
| Q: Can I use | A: Yes, but |
Module 3: Safety & Engineering Controls
Mandatory compliance for all chlorination protocols.
-
HCl Management: Both pathways generate stoichiometric HCl.
-
Lab Scale: Trap with NaOH (10-20%).
-
Pilot Scale: Graphite or Hastelloy scrubbers required.
-
-
Peroxide Danger (N-Oxide Route):
-
NEVER distill the N-oxide reaction mixture to dryness if peroxides are present. Test with starch-iodide paper. Use a reducing agent (sodium bisulfite) to quench excess peroxide before workup.
-
-
Chlorine Gas:
-
Install chlorine sensors set to 0.5 ppm.
-
Ensure "Suck-back" protection (empty trap) between the reactor and the
cylinder.
-
References
-
Dow Chemical Co. (1976). Process for the chlorination of picolines. US Patent 3,974,166. Link
-
Jubilant Ingrevia. (2022). Pyridine & Picoline Derivatives Technical Data. Link
- Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.
-
Koei Chemical Co. (2020). Pyridines Production Processes. Link
-
Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link
preventing byproduct formation in picolinaldehyde synthesis
A Guide to Preventing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals
I. Overview of Picolinaldehyde Synthesis
Picolinaldehyde is most commonly synthesized through the oxidation of 2-picoline or 2-pyridinemethanol.[1] While several oxidation methods exist, each presents a unique set of challenges related to selectivity and the formation of unwanted side products. This guide will focus on troubleshooting byproduct formation in two prevalent synthetic routes: the catalytic oxidation of 2-picoline and the oxidation of 2-pyridinemethanol using common laboratory reagents.
II. Troubleshooting Guide: Byproduct Formation
This section addresses specific issues you may encounter during the synthesis of picolinaldehyde in a question-and-answer format.
A. Synthesis via Oxidation of 2-Picoline
The direct oxidation of 2-picoline is an atom-economical approach, but often suffers from over-oxidation and other side reactions.
Question 1: My reaction is producing significant amounts of picolinic acid. How can I improve the selectivity for picolinaldehyde?
Answer: The formation of picolinic acid is a result of over-oxidation of the desired picolinaldehyde. Several factors can contribute to this issue:
-
Reaction Temperature: Higher temperatures generally favor the formation of picolinic acid.[2][3]
-
Catalyst Choice: The type of catalyst and its composition significantly influence selectivity. Vanadium-titanium oxide catalysts are commonly used, and the V2O5 content can be tuned to optimize for picolinaldehyde.[2][3]
-
Conversion Rate: As the conversion of 2-picoline increases, the selectivity towards picolinic acid also tends to rise.[2]
Troubleshooting Protocol: Optimizing for Picolinaldehyde Selectivity
-
Temperature Screening: Perform a series of small-scale reactions at varying temperatures (e.g., 200-300°C) to identify the optimal range for picolinaldehyde formation.[3]
-
Catalyst Evaluation: If using a vanadium-titanium oxide catalyst, consider screening catalysts with different V2O5 loadings. Lower vanadium content may favor aldehyde formation.[2]
-
Contact Time/Flow Rate: In a continuous flow setup, adjusting the contact time of the reactants with the catalyst bed can control the conversion rate. Shorter contact times may reduce over-oxidation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize non-selective oxidation by atmospheric oxygen.
Question 2: I am observing the formation of 2-pyridoin as a byproduct. What causes this and how can I prevent it?
Answer: The formation of 2-pyridoin is a known side reaction in the oxidation of 2-picoline.[2][3] It arises from the condensation of two molecules of picolinaldehyde.
Preventative Measures:
-
Control Reaction Conditions: The conditions that favor picolinaldehyde formation (optimized temperature and catalyst) will indirectly suppress the formation of its subsequent condensation product, 2-pyridoin.
-
Rapid Quenching/Workup: Once the reaction has reached optimal conversion to picolinaldehyde, promptly cool the reaction mixture and proceed with the workup to minimize the time for the aldehyde to undergo self-condensation.
Data Summary: Impact of Reaction Conditions on Product Selectivity
| Parameter | Effect on Picolinaldehyde | Effect on Picolinic Acid | Effect on 2-Pyridoin |
| Increasing Temperature | Decreases | Increases[2] | May Increase |
| Increasing 2-Picoline Conversion | Decreases (at high conversion) | Increases[2] | May Increase |
| Optimized V-Ti Catalyst | Increases | Decreases | Decreases |
B. Synthesis via Oxidation of 2-Pyridinemethanol
The oxidation of 2-pyridinemethanol offers a more controlled route to picolinaldehyde, but is not without its own set of potential byproducts. Common oxidizing agents include Dess-Martin periodinane (DMP) and those used in the Swern oxidation.[4][5][6][7][8]
Question 3: After my Dess-Martin oxidation, I have a significant amount of unreacted starting material. How can I drive the reaction to completion?
Answer: Incomplete conversion in a Dess-Martin oxidation can be due to several factors:
-
Reagent Quality: DMP is moisture-sensitive. Ensure you are using fresh, high-quality reagent.
-
Stoichiometry: Use a slight excess (e.g., 1.1-1.5 equivalents) of DMP to ensure complete oxidation of the alcohol.
-
Reaction Time: While often rapid, some sterically hindered or less reactive alcohols may require longer reaction times. Monitor the reaction by TLC or LC-MS.
-
Addition of Water: The rate of the Dess-Martin oxidation can be accelerated by the addition of a small amount of water to the reaction mixture.[6]
Question 4: My Swern oxidation is producing a foul-smelling byproduct and seems to be generating mixed thioacetals. What is going wrong?
Answer: The notorious rotten cabbage smell is due to the formation of dimethyl sulfide (DMS), an inherent byproduct of the Swern oxidation.[5][7] The formation of mixed thioacetals is a known side reaction if the temperature is not carefully controlled.[8]
Troubleshooting a Swern Oxidation:
-
Strict Temperature Control: It is critical to maintain a low temperature (typically -78°C) during the addition of oxalyl chloride to DMSO and during the subsequent addition of the alcohol.[5] Allowing the temperature to rise can lead to the formation of unwanted side products.
-
Order of Addition: The correct order of addition is crucial. First, activate the DMSO with oxalyl chloride, then add the alcohol, and finally, add the triethylamine base.
-
Efficient Quenching: After the reaction is complete, quench the reaction at low temperature before allowing it to warm to room temperature.
-
Proper Workup: To eliminate the odor of DMS, glassware can be rinsed with a bleach solution, which oxidizes the DMS to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[7]
Diagram: Key Steps in a Swern Oxidation
Caption: Workflow for a successful Swern oxidation.
III. Frequently Asked Questions (FAQs)
Q1: How can I prevent the dimerization of picolinaldehyde during storage?
A1: Picolinaldehyde can be prone to dimerization over time. To minimize this, store the purified aldehyde under an inert atmosphere (nitrogen or argon), at a low temperature (e.g., in a refrigerator or freezer), and protected from light. Older samples may appear brown due to impurities.[1]
Q2: What are some common impurities found in commercially available picolinaldehyde, and how can they be removed?
A2: Common impurities include the corresponding alcohol (2-pyridinemethanol) from incomplete oxidation and the carboxylic acid (picolinic acid) from over-oxidation.[9] Picolinic acid can be removed by washing with a mild aqueous base like sodium bicarbonate solution.[9] Purification can often be achieved by fractional distillation under reduced pressure or by chromatography.
Q3: Are there alternative, milder methods for oxidizing 2-pyridinemethanol to picolinaldehyde?
A3: Yes, besides DMP and Swern oxidations, other mild methods include using pyridinium chlorochromate (PCC).[10][11] PCC is effective for oxidizing primary alcohols to aldehydes without over-oxidation to carboxylic acids.[10][12] However, it is a chromium-based reagent and carries toxicity concerns.[6][8][10]
Q4: Can I synthesize picolinaldehyde directly from 2-chloromethylpyridine?
A4: Yes, a two-step process involving the hydrolysis of 2-chloromethylpyridine to 2-pyridinemethanol, followed by oxidation, is a viable route.[13]
Diagram: Synthetic Routes to Picolinaldehyde
Caption: Common synthetic pathways to picolinaldehyde.
IV. References
-
Al'kaeva, E. M., et al. "Studies on the conditions of synthesis of picolinic acid by heterogeneous catalytic oxidation of 2-picoline." ResearchGate.
-
ChemicalBook. "3-Pyridinecarboxaldehyde | 500-22-1."
-
ResearchGate. "Studies on the conditions of synthesis of picolinic acid by heterogeneous catalytic oxidation of 2-picoline."
-
Guidechem. "How is 3-Pyridinecarboxaldehyde prepared? - FAQ."
-
Wikipedia. "Pyridine-2-carbaldehyde."
-
Patsnap. "Preparation method of 2-pyridine carboxaldehyde - Eureka."
-
National Institutes of Health. "Intensified sonochemical degradation of 2-Picoline in combination with advanced oxidizing agents."
-
ACS Publications. "Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines | Organic Letters."
-
BenchChem. "Avoiding dimer formation in 6-(Hydroxymethyl)picolinohydrazide reactions."
-
Google Patents. "CN101906068A - Preparation method of 2-pyridine carboxaldehyde."
-
Google Patents. "US5994550A - Pyridine/picoline production process."
-
RSC Publishing. "Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst."
-
RSC Publishing. "Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline."
-
ChemicalBook. "3-Pyridinecarboxaldehyde synthesis."
-
Organic Chemistry Portal. "Dess-Martin Oxidation."
-
PubChem. "2-Pyridinecarboxaldehyde | C6H5NO | CID 14273."
-
Sigma-Aldrich. "3-Pyridinecarboxaldehyde 0.98 Nicotinaldehyde."
-
Sigma-Aldrich. "2-Pyridinecarboxaldehyde 99 1121-60-4."
-
Master Organic Chemistry. "Swern Oxidation of Alcohols To Aldehydes and Ketones."
-
Wikipedia. "Dess–Martin oxidation."
-
Wikipedia. "Swern oxidation."
-
Organic Chemistry Portal. "Swern Oxidation."
-
Chemistry Steps. "Dess–Martin periodinane (DMP) oxidation."
-
YouTube. "Swern Oxidation."
-
ResearchGate. "Dess−Martin Periodinane Oxidation."
-
Organic Chemistry Portal. "Swern Oxidation."
-
Alfa Chemistry. "Dess-Martin Oxidation."
-
ResearchGate. "Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides."
-
ResearchGate. "How could we prevent dimerization of thienopyrimidinone in basic conditions?"
-
Queen's University Belfast. "Oxidation of alcohols and aldehydes with peracetic acid and a Mn(II)/Pyridin‐2‐carboxylato catalyst: substrate and continuous flow studies."
-
Sigma-Aldrich. "3-Pyridinecarboxaldehyde 0.98 Nicotinaldehyde."
-
YouTube. "Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols."
-
BenchChem. "A Comparative Analysis of the Reactivity of 5-Formylpicolinonitrile and Other Pyridine Carboxaldehydes in Organic Synthesis."
-
Science of Synthesis. "Oxidation of Halides and 4-Toluenesulfonates."
-
NIST WebBook. "2-Pyridinecarboxaldehyde."
-
YouTube. "Alcohol to Aldehyde by PCC oxidation- Mechanism and reaction setup with work up."
-
PMC. "Regulation of cadherin dimerization by chemical fragments as a trigger to inhibit cell adhesion."
-
LookChem. "General procedures for the purification of Aldehydes - Chempedia."
-
YouTube. "Oxidations of Primary Alcohols to Aldehydes."
-
Frontiers. "Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry."
-
ResearchGate. "How to prevent dimer and trimerization of my protein during refolding?"
-
Google Patents. "RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones."
Sources
- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]
Technical Support Center: 4-Chloro-6-methylpicolinaldehyde Purification
Ticket ID: #PUR-4CL-PIC-001 Status: Open Agent: Senior Application Scientist
Executive Summary
You are likely encountering difficulties purifying 4-Chloro-6-methylpicolinaldehyde (and similar halogenated pyridine aldehydes) due to three converging chemical behaviors:
-
Silanol Interaction: The basic pyridine nitrogen interacts with acidic silica, causing severe tailing.[1]
-
Aldehyde Instability: The aldehyde is prone to rapid air oxidation to 4-chloro-6-methylpicolinic acid or hydration to gem-diols.
-
Nucleophilic Sensitivity: The C4-Chlorine atom activates the ring, making it susceptible to nucleophilic attack (
) during standard workups.
This guide provides a decision framework and validated protocols to resolve these issues.
Part 1: Troubleshooting Decision Tree
Before proceeding, identify your primary failure mode using the diagram below.
Figure 1: Purification strategy based on impurity profile and compound behavior.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why does my product streak from baseline to solvent front on TLC?
The Mechanism: Standard silica gel is slightly acidic (
-
Protocol: Pre-wash your column with mobile phase containing 1-3% Triethylamine (TEA) .
-
Eluent: Run the column with 1% TEA in your Hexane/EtOAc gradient.
-
Alternative: If streaking persists, switch to Neutral Alumina stationary phase, which lacks the acidic protons of silica [1].
Q2: My NMR shows the product, but the yield is low and I see a carboxylic acid. What happened?
The Mechanism: Picolinaldehydes are electron-deficient. In the presence of air and moisture, they oxidize rapidly to 4-chloro-6-methylpicolinic acid . This acid sticks to the baseline of your column and is often lost in the aqueous layer during extraction if the pH is basic. The Fix:
-
Workup: Keep all aqueous washes neutral to slightly acidic (pH 5-6) to prevent the acid form from becoming a water-soluble salt.
-
Storage: Store under Argon/Nitrogen at -20°C.
Q3: Can I use alcohols (Methanol/Ethanol) for recrystallization?
Warning: Avoid primary alcohols. Electron-deficient aldehydes react reversibly with alcohols to form hemiacetals . While this is reversible, it complicates NMR interpretation and can alter solubility. In the presence of trace acid (from silica), it can form a stable acetal , permanently modifying your product. Use Acetonitrile or Toluene/Hexane for recrystallization.
Part 3: The "Expert" Protocol: Bisulfite Adduct Purification
For crude mixtures where chromatography is failing, the Bisulfite Method is the gold standard for purifying aldehydes. It relies on the reversible formation of a water-soluble sulfonate adduct.
Why this works for 4-Cl-6-Me-picolinaldehyde: The adduct is soluble in water; your impurities (starting materials, over-alkylated byproducts) remain in the organic layer.
Step-by-Step Protocol
Materials:
-
Saturated Sodium Bisulfite (
) solution (freshly prepared). -
Sodium Bicarbonate (
) or Sodium Carbonate ( ). Do NOT use NaOH (Risk of displacing the 4-Cl group). -
Ethyl Acetate (EtOAc) and Hexanes.[3]
Workflow:
-
Adduct Formation:
-
Dissolve crude oil in a minimal amount of EtOAc (e.g., 5 mL per gram).
-
Add 2-3 equivalents of saturated aqueous
. -
Vigorously stir for 30-60 minutes. A thick white precipitate (the adduct) may form.[4]
-
-
Wash (Impurity Removal):
-
If solid forms: Filter the solid and wash with EtOAc. Discard the filtrate (organics containing impurities).
-
If no solid: Transfer to a separatory funnel. Separate layers. Keep the Aqueous Layer (contains product). Wash the aqueous layer 2x with EtOAc/Hexanes (1:1).
-
-
Regeneration (Critical Step):
-
Isolation:
-
Separate the organic layer.[6]
-
Dry over
and concentrate in vacuo.
-
Visualizing the Bisulfite Mechanism
Figure 2: The reversible bisulfite purification pathway.
Part 4: Stability & Storage Data
| Parameter | Specification | Note |
| Storage Temp | -20°C | Essential to slow oxidation. |
| Atmosphere | Argon/Nitrogen | Critical. Air oxidation is rapid. |
| Solvent Stability | DCM, EtOAc, Toluene | Stable for days. |
| Solvent Instability | MeOH, EtOH, Water | Forms hemiacetals/hydrates within hours. |
| TLC Visualization | UV (254 nm) | Stains poorly with KMnO4 (oxidizes everything). Use DNP stain for specific aldehyde confirmation. |
References
-
BenchChem Technical Support. (2025).[1] Chromatographic Purification of Pyridine Derivatives: Eliminating Peak Tailing. Retrieved from 1
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[5] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[5] Journal of Organic Chemistry, 64(15), 5722-5724. Retrieved from [J. Org.[5] Chem. Source](]
-
Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[3][7] Journal of Visualized Experiments (JoVE).[3] Retrieved from 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. US2544562A - Process for recovering aldehydes and ketones - Google Patents [patents.google.com]
dealing with impurities in 4-Chloro-6-methylpicolinaldehyde reactions
Welcome to the technical support center for 4-Chloro-6-methylpicolinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use, with a focus on impurity identification and mitigation. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your experiments.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured to help you diagnose and resolve specific issues you may encounter when working with 4-Chloro-6-methylpicolinaldehyde.
Problem 1: Low Yield or Stalled Suzuki-Miyaura Cross-Coupling Reaction
You are performing a Suzuki-Miyaura cross-coupling reaction with 4-Chloro-6-methylpicolinaldehyde and an arylboronic acid, but you observe low conversion to the desired product, or the reaction stalls completely.
Possible Causes and Solutions:
-
Catalyst Poisoning: Palladium catalysts are sensitive to a variety of impurities that can be present in the starting materials or solvents.[1][2]
-
Actionable Insight: Ensure the purity of your 4-Chloro-6-methylpicolinaldehyde. Trace impurities, even at ppm levels, can significantly impact the catalytic cycle.[2] Consider purifying the aldehyde before use, especially if it has been stored for a long time.
-
Troubleshooting Protocol:
-
Analyze the purity of your 4-Chloro-6-methylpicolinaldehyde using HPLC or GC-MS.
-
If impurities are detected, purify the aldehyde by recrystallization or column chromatography.
-
Use freshly distilled and degassed solvents for the reaction.
-
Consider adding a phosphine ligand, such as triphenylphosphine, which can sometimes mitigate the effects of catalyst poisons.[2]
-
-
-
Sub-optimal Reaction Conditions: The electronic nature of the substituents on the chloropyridine can influence the ease of oxidative addition, a key step in the catalytic cycle.[3][4]
-
Actionable Insight: The chlorine atom at the 4-position and the methyl group at the 6-position of the pyridine ring influence its electronic properties. The reaction conditions may need to be optimized to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond.
-
Troubleshooting Protocol:
-
Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, PEPPSI-IPr).[5]
-
Vary the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Adjust the reaction temperature and time.
-
-
-
Diagram: Troubleshooting a Stalled Suzuki-Miyaura Coupling
Caption: A workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Problem 2: Appearance of an Unknown Impurity in the Reaction Mixture
You observe an unexpected peak in your HPLC or a new spot on your TLC plate during a reaction involving 4-Chloro-6-methylpicolinaldehyde.
Possible Causes and Solutions:
-
Oxidation of the Aldehyde: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air over time.
-
Actionable Insight: 4-Chloro-6-methylpicolinaldehyde should be stored under an inert atmosphere and at a low temperature to minimize oxidation.[6] The presence of 4-Chloro-6-methylpicolinic acid can complicate downstream reactions and purification.
-
Troubleshooting Protocol:
-
Characterize the impurity by LC-MS or isolate it for NMR analysis to confirm if it is the carboxylic acid.
-
If the carboxylic acid is present in the starting material, purify the aldehyde before use.
-
During the reaction, maintain an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Reduction of the Aldehyde: If a reducing agent is present or formed in situ, the aldehyde can be reduced to the corresponding alcohol, 4-Chloro-6-methylpyridin-2-yl)methanol.
-
Actionable Insight: This is a common side reaction if, for example, a boronic acid reagent contains residual borohydride species.
-
Troubleshooting Protocol:
-
Analyze the impurity to confirm if it is the alcohol.
-
Ensure the quality of your reagents, particularly the boronic acid.
-
-
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the pyridine ring is susceptible to nucleophilic attack, especially with strong nucleophiles.[7][8]
-
Actionable Insight: If your reaction mixture contains nucleophiles (e.g., amines, alkoxides), they may displace the chlorine atom, leading to a new impurity.
-
Troubleshooting Protocol:
-
Identify potential nucleophiles in your reaction.
-
If a nucleophilic substitution is suspected, try to isolate and characterize the byproduct.
-
If the nucleophile is a necessary component, consider using milder reaction conditions or protecting the aldehyde group.
-
-
-
Diagram: Identifying the Source of an Unknown Impurity
Caption: A decision tree for identifying the source of unknown impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in commercially available 4-Chloro-6-methylpicolinaldehyde?
A1: Based on common synthetic routes for related compounds, the most likely impurities include:
-
Starting materials: For instance, if the aldehyde is synthesized via oxidation of the corresponding alcohol, residual alcohol may be present.[9] If synthesized from a nitrile, unreacted nitrile could be an impurity.[10]
-
Over-oxidation/reduction products: 4-Chloro-6-methylpicolinic acid (from oxidation) and (4-Chloro-6-methylpyridin-2-yl)methanol (from reduction) are potential process-related impurities.
-
Positional isomers: Depending on the synthetic route, small amounts of other isomers, such as 2-Chloro-6-methylnicotinaldehyde, could be present.[11]
Q2: How can I purify 4-Chloro-6-methylpicolinaldehyde?
A2: The choice of purification method depends on the nature of the impurities.
-
Recrystallization: This is an effective method for removing small amounts of impurities if the aldehyde is a solid.[10] A suitable solvent system would need to be determined empirically.
-
Column Chromatography: Flash chromatography on silica gel is a versatile method for separating the aldehyde from a wide range of impurities.[12]
-
Sublimation: For thermally stable compounds, sublimation can be a highly effective purification technique.[13]
Q3: How does the purity of 4-Chloro-6-methylpicolinaldehyde affect its reactivity in palladium-catalyzed reactions?
A3: The purity is critical. Impurities can act as catalyst poisons, leading to reduced reaction rates and lower yields.[1][2] For example, sulfur-containing impurities can irreversibly bind to the palladium catalyst, rendering it inactive. Nucleophilic impurities can compete with the desired coupling partners.
Q4: What analytical techniques are recommended for assessing the purity of 4-Chloro-6-methylpicolinaldehyde?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the main component and identifying any structurally related impurities.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the aldehyde functional group and the absence of, for example, a carboxylic acid O-H stretch.
Data Summary Table: Common Analytical Techniques for Impurity Profiling
| Analytical Technique | Information Provided | Typical Application for 4-Chloro-6-methylpicolinaldehyde |
| HPLC | Quantitative purity, detection of non-volatile impurities | Purity assay, detection of carboxylic acid or other polar impurities. |
| GC-MS | Identification and quantification of volatile impurities | Detection of residual solvents or volatile starting materials. |
| NMR | Structural confirmation, identification of related impurities | Confirmation of structure, detection of isomers or over-reduction/oxidation products. |
| IR | Functional group analysis | Confirmation of aldehyde group, absence of hydroxyl or carboxylic acid groups. |
Experimental Protocols
Protocol 1: General Procedure for Purification of 4-Chloro-6-methylpicolinaldehyde by Column Chromatography
-
Slurry Preparation: Dissolve the crude 4-Chloro-6-methylpicolinaldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to create a slurry.
-
Solvent Evaporation: Remove the solvent from the slurry under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The polarity of the eluent should be determined by thin-layer chromatography (TLC) beforehand.
-
Loading: Carefully add the dried slurry containing the aldehyde to the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-Chloro-6-methylpicolinaldehyde.
Protocol 2: Monitoring a Suzuki-Miyaura Coupling Reaction by HPLC
-
Standard Preparation: Prepare a standard solution of pure 4-Chloro-6-methylpicolinaldehyde and the expected product at known concentrations.
-
Reaction Sampling: At regular intervals, carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable solvent (e.g., acetonitrile) and a small amount of water.
-
Dilution: Dilute the quenched sample to an appropriate concentration for HPLC analysis.
-
Injection: Inject the diluted sample and the standard solutions onto the HPLC system.
-
Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak. Quantify the conversion by comparing the peak areas to the standard curves.
References
-
ResearchGate. (2016). Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity diethyl 4-(3-chlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate from amlodipine bulk and formulation. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction path containing main and side reactions involving formaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN101906068A - Preparation method of 2-pyridine carboxaldehyde.
-
ACS Publications. (n.d.). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2022). synthesis of 6-chloro-9-methyl-/7-methoxyphenothiazines via smiles rearrangement. Retrieved from [Link]
-
RSC Publishing. (n.d.). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Retrieved from [Link]
-
YouTube. (2024). Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Retrieved from [Link]
-
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]
-
PubMed. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Retrieved from [Link]
-
NIH. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-6-methylpyridine-3-carbaldehyde. Retrieved from [Link]
-
ACS Publications. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
- Google Patents. (n.d.). US3274206A - Process for the production of pyridine aldehydes.
-
RSC Publishing. (n.d.). Improved Synthesis of 2,3-Disubstituted Pyridines by Metallation of 2-Chloropyridine. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloro-4-(methylamino)nicotinaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methyl-2-pyridinecarboxaldehyde. Retrieved from [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-CHLOROPICOLINALDEHYDE | 63071-13-6 [chemicalbook.com]
- 6. chempanda.com [chempanda.com]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]
- 9. US3274206A - Process for the production of pyridine aldehydes - Google Patents [patents.google.com]
- 10. 2-Chloro-6-methylpyridine-3-carbaldehyde | C7H6ClNO | CID 13849139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. 6-Methyl-2-pyridinecarboxaldehyde | C7H7NO | CID 70737 - PubChem [pubchem.ncbi.nlm.nih.gov]
enhancing the stability of 4-Chloro-6-methylpicolinaldehyde in solution
Technical Support Center: 4-Chloro-6-methylpicolinaldehyde Stability & Handling
Core Stability Profile & Executive Summary
4-Chloro-6-methylpicolinaldehyde (CAS: 98273-77-9 / Analogous to 63071-13-6) is a reactive heterocyclic building block.[1] Its stability in solution is compromised by two primary mechanisms: nucleophilic addition (hydration) and auto-oxidation .[1] The electron-withdrawing chlorine atom at the C4 position significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to hydration than unsubstituted picolinaldehyde.[1]
Quick Reference Data:
| Parameter | Specification / Recommendation |
| Primary Instability | Auto-oxidation (Air), Hydration (Water/Protic Solvents) |
| Storage Temp (Solid) | -20°C (Freezer) |
| Storage Temp (Solution) | -80°C (Recommended), -20°C (Acceptable for <1 week) |
| Preferred Solvents | Anhydrous Dichloromethane (DCM), THF, Acetonitrile |
| Problematic Solvents | Water, Methanol/Ethanol (Hemiacetal formation), DMSO (Hygroscopic) |
| Atmosphere | Strictly Inert (Argon or Nitrogen) |
Technical FAQs: Mechanisms & Causality
Q1: Why does my solution turn cloudy or form a white precipitate upon standing?
Diagnosis: Auto-oxidation to 4-chloro-6-methylpicolinic acid. Mechanism: Picolinaldehydes are highly susceptible to air oxidation. The aldehyde hydrogen is abstracted, leading to the formation of the corresponding carboxylic acid. Unlike the aldehyde, the acid often has lower solubility in organic solvents like DCM or Hexane, leading to precipitation.[1] Prevention: Always store under an inert atmosphere (Argon is preferred over Nitrogen due to higher density). Degas solvents before use.
Q2: I see "disappearing" aldehyde peaks in my NMR, but no precipitate. What is happening?
Diagnosis: Gem-diol formation (Hydration) or Hemiacetal formation.[1]
Mechanism: The pyridine ring is electron-deficient.[1] The chlorine at C4 further withdraws electron density, making the carbonyl carbon at C2 highly electrophilic. In the presence of trace water, the aldehyde (
Q3: Can I use DMSO as a solvent for biological assays?
Diagnosis: Yes, but with strict caveats. Risk: DMSO is hygroscopic. Absorbed water will drive the hydration equilibrium toward the gem-diol, which may be inactive in your target assay.[1] Furthermore, DMSO can act as a mild oxidant under certain conditions. Protocol: Use anhydrous DMSO (stored over sieves). Prepare solutions immediately before use (fresh). Do not store DMSO stocks for >24 hours even at -20°C.[1]
Degradation Pathway Visualization
The following diagram illustrates the competing degradation pathways that must be mitigated during handling.
Caption: Figure 1.[1] Primary degradation pathways. The oxidative pathway (Red) is irreversible, while hydration (Yellow) is an equilibrium driven by water content.[1]
Standard Operating Procedures (SOPs)
SOP-01: Preparation of Stable Stock Solutions
Objective: To prepare a 100 mM stock solution with >98% integrity for >1 month storage.
Materials:
-
4-Chloro-6-methylpicolinaldehyde (Solid)[1]
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)[1]
-
Activated 3Å Molecular Sieves[1]
-
Argon gas line[1]
-
Amber glass vial with septum cap[1]
Protocol:
-
Sieve Activation: Ensure molecular sieves have been activated (baked at 300°C under vacuum) to remove trapped moisture.
-
Solvent Purge: Sparge the anhydrous solvent with Argon for 10 minutes to remove dissolved Oxygen [1].
-
Weighing: Weigh the aldehyde rapidly. If possible, weigh inside a glovebox or under a funnel of inert gas.
-
Dissolution: Add the sparged solvent to the vial first, then add the solid. This minimizes the time the solid is exposed to air while wet.
-
Desiccation: Add 5-10 beads of activated molecular sieves to the solution.
-
Sealing: Purge the headspace of the vial with Argon for 30 seconds. Cap tightly with a septum cap and wrap with Parafilm.
-
Storage: Store at -80°C.
SOP-02: Quality Control Check (1H-NMR)
Objective: To verify compound integrity before critical experiments.
Protocol:
-
Take an aliquot of the stock solution.
-
Dilute in anhydrous CDCl3 (Deuterated Chloroform). Note: Do not use DMSO-d6 unless necessary, as it often contains water.[1]
-
Key Signals to Monitor:
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield in Reductive Amination | Aldehyde oxidized to acid.[1] | Check pH of reaction.[2] If acidic, the acid byproduct may be inhibiting the imine formation. Recrystallize starting material or filter off the acid precipitate. |
| Compound sticks to column | Acid formation.[1] | Carboxylic acids bind strongly to silica. Add 1% Acetic Acid to the eluent to move the acid, or pretreat the column with TEA to move the aldehyde faster.[1] |
| Color change (Yellow to Brown) | Polymerization/Degradation.[3] | Picolinaldehydes can polymerize in basic conditions. Ensure the solution is neutral. If brown, purify via short-path silica plug immediately.[1] |
| Inconsistent IC50 data | Variable Hydration. | If using DMSO stocks, the ratio of Aldehyde:Gem-diol varies with age.[1] Switch to fresh preparation in ACN for dilution steps. |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard protocols for solvent degassing and aldehyde purification).
-
ChemicalBook. (2024). 4-Chloropicolinaldehyde Properties and Stability. Retrieved from [1]
-
PubChem. (2024).[4] 6-Chloro-4-(methylamino)nicotinaldehyde (Analogous Structure Data). Retrieved from [1]
-
Sigma-Aldrich. (2024).[1][5] 2-Pyridinecarboxaldehyde Stability Data. Retrieved from [1]
Sources
Technical Support Center: Solvent Effects on 4-Chloro-6-methylpicolinaldehyde
This guide functions as a specialized technical support center for 4-Chloro-6-methylpicolinaldehyde (CAS: 63071-13-6 and analogs) .[1][2][3] It is designed for researchers encountering reactivity or stability issues.[1][3][4]
Status: Active | Tier: Level 3 (Senior Scientist Support) | Topic: Solvation Thermodynamics & Kinetic Control[1][2][3]
Executive Summary: The Reactivity Landscape
4-Chloro-6-methylpicolinaldehyde is a bifunctional pyridine building block.[1][2][3] Its reactivity is governed by two competing electrophilic sites:[4]
-
The C4-Chloro Position: Activated for Nucleophilic Aromatic Substitution (
) due to the electron-deficient pyridine ring.[1][3] -
The C2-Formyl Group: Highly susceptible to nucleophilic addition (Schiff base formation, reduction, hydration).[2][3]
The Critical Solvent Paradox:
Solvents that maximize
Troubleshooting Modules (Q&A Format)
Module A: Nucleophilic Substitution ( ) at C4
User Query: I am trying to displace the 4-chloro group with a primary amine, but the reaction is sluggish or stalling. I'm currently using Ethanol.
Diagnosis: You are likely experiencing Protic Solvation Dampening .[1][3][4] While ethanol dissolves the reagents, it forms a solvation shell around your nucleophile (the amine) via hydrogen bonding, lowering its HOMO energy and reducing nucleophilicity. Additionally, the aldehyde group may be forming a reversible hemiacetal with the solvent, sterically hindering the molecule.
Solution Protocol: Switch to a Polar Aprotic Solvent to create "naked" nucleophiles.[3][4]
| Solvent System | Reactivity Score | Workup Difficulty | Mechanistic Note |
| DMSO | High (5/5) | High | Maximizes dipolar stabilization of the Meisenheimer complex intermediate.[1][2][3] Hard to remove (high BP). |
| DMF / NMP | High (4.5/5) | Medium-High | Excellent rate acceleration.[1][2][3][4] Risk of thermal decomposition if heated >120°C. |
| Acetonitrile (MeCN) | Medium (3/5) | Low | Good compromise.[3][4] Lower boiling point allows easy removal, but may require reflux for difficult amines.[2][3] |
| Ethanol/MeOH | Low (1/5) | Low | Avoid for difficult substitutions. H-bonding deactivates the nucleophile.[1][2][3][4] |
Expert Tip: If you must use a protic solvent (e.g., for solubility reasons), add 1.0 equiv of DIPEA (Hünig's base) to ensure your amine remains deprotonated and active.
Module B: Aldehyde Functionalization (Condensation/Schiff Base)
User Query: I'm trying to form a Schiff base (imine) with an aniline derivative. I see the product on TLC, but it reverts to starting material during isolation. I am using Methanol.
Diagnosis: This is a classic Equilibrium Trap .[3][4] Imine formation is reversible and produces water.[3][4] In methanol (a protic solvent), water is miscible and remains in the reaction sphere, pushing the equilibrium back toward hydrolysis (starting materials). Furthermore, methanol can attack the aldehyde to form a dimethyl acetal side-product.[2]
Solution Protocol: Switch to a Non-Polar / Azeotropic System .
-
Additives: Catalytic Acetic Acid (AcOH) or
-TsOH.[1][2][3][4] -
Method: Reflux with a Dean-Stark trap or molecular sieves (4Å).[1][2][3][4]
Why this works: Toluene is immiscible with the water byproduct.[4] The Dean-Stark trap physically removes water from the reaction matrix, applying Le Chatelier’s principle to drive the reaction to completion (100% conversion).
Module C: Stability & Degradation
User Query: My stock solution of 4-Chloro-6-methylpicolinaldehyde in DCM turned cloudy and yellow after 2 days. Is it still usable?
Diagnosis: Likely Auto-oxidation or Dimerization .[1][2][3][4]
-
Oxidation: Pyridine aldehydes readily oxidize to carboxylic acids (Picolinic acid derivatives) in air, especially in non-degassed solvents.[3][4] The "cloudiness" is likely the insoluble acid precipitating out of DCM.[4]
-
Photolysis: Chloropyridines are photosensitive.[1][3][4] DCM can generate HCl traces upon light exposure, which protonates the pyridine nitrogen, altering reactivity.
Recovery & Prevention:
-
Test: Run a TLC. If a baseline spot (acid) appears, filter the solution.[4] The filtrate may still contain active aldehyde.[4]
-
Prevention: Store as a solid under Argon at -20°C. If in solution, use Anhydrous THF or Degassed MeCN and store in the dark.[2] Avoid long-term storage in chlorinated solvents.[1][2][3][4][5]
Visualizing the Solvent Decision Matrix
The following diagram illustrates the kinetic pathways and solvent selection logic.
Caption: Decision tree for solvent selection based on the target electrophilic site (Cl vs. CHO).
Standardized Protocols
Protocol A: High-Efficiency (Displacement of Cl)
Objective: Synthesize 4-amino-6-methylpicolinaldehyde derivatives.
-
Preparation: Dissolve 4-Chloro-6-methylpicolinaldehyde (1.0 equiv) in anhydrous DMSO (0.5 M concentration).
-
Reagent Addition: Add the amine nucleophile (1.2 equiv) and
(2.0 equiv).-
Note: The base neutralizes the HCl byproduct, preventing protonation of the pyridine nitrogen (which would deactivate the ring to further nucleophilic attack in some mechanistic pathways, though protonation can activate
, it complicates the aldehyde stability).
-
-
Reaction: Heat to 80°C for 4–6 hours under Argon.
-
Workup (Critical): Do not evaporate DMSO. Pour the reaction mixture into ice-cold brine (10x volume). The product should precipitate.[4] Filter and wash with water.[3][4]
-
Troubleshooting: If no precipitate, extract with EtOAc (3x), but wash the organic layer extensively with water to remove DMSO.
-
Protocol B: Robust Schiff Base Formation
Objective: Synthesize imine ligands.
-
Preparation: Dissolve 4-Chloro-6-methylpicolinaldehyde (1.0 equiv) in Toluene .
-
Reagent Addition: Add amine (1.0 equiv) and catalytic
-TsOH (1 mol%). -
Setup: Attach a Dean-Stark apparatus filled with toluene.
-
Reaction: Reflux (110°C) until water collection ceases (approx. 2–4 hours).
-
Workup: Cool to RT. Evaporate toluene under reduced pressure.[1][3][4] Recrystallize the residue from Hexane/EtOAc (do not use alcohols to avoid solvolysis).
References
-
ChemicalBook. (2025).[3][4][6] 4-CHLOROPICOLINALDEHYDE Properties and Safety. Retrieved from [3][4]
-
PubChem. (2025).[3][4] 6-Chloro-4-(methylamino)nicotinaldehyde Compound Summary. National Library of Medicine.[3][4] Retrieved from [2][3][4]
-
Stepankova, V., et al. (2013).[2][3][7] Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. Biotechnology Journal. Retrieved from [2][3][4]
-
Silva, P. J. (2020).[3][4][8] New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ. Retrieved from
-
Reichardt, C. (2003).[3][4] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2][3][4] (General reference for
solvent effects).
Sources
- 1. 6-Methyl-2-pyridinecarboxaldehyde | C7H7NO | CID 70737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-CHLOROPICOLINALDEHYDE | 63071-13-6 [chemicalbook.com]
- 3. 6-Chloro-4-(methylamino)nicotinaldehyde | C7H7ClN2O | CID 23434571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dubsscdapoli.in [dubsscdapoli.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
comparing reactivity of 4-Chloro-6-methylpicolinaldehyde with other picolinaldehydes
The following guide provides an in-depth technical comparison of 4-Chloro-6-methylpicolinaldehyde (CAS 98273-77-9) against standard picolinaldehyde derivatives.
Executive Summary
4-Chloro-6-methylpicolinaldehyde represents a "hybrid" electrophile in the pyridine building block class. Unlike the baseline Picolinaldehyde (2-Pyridinecarboxaldehyde), which reacts primarily at the formyl group, or 4-Chloropicolinaldehyde , which is highly activated for nucleophilic aromatic substitution (
This guide compares its performance against three key alternatives:
-
Picolinaldehyde (2-CHO): The unsubstituted baseline.
-
4-Chloropicolinaldehyde (4-Cl, 2-CHO): The high-reactivity analog.
-
6-Methylpicolinaldehyde (6-Me, 2-CHO): The sterically differentiated analog.
Structural Analysis & Reactivity Zones
To understand the reactivity differences, we must analyze the electronic push-pull effects on the pyridine ring.
Electronic Effects
-
C2-Formyl Group (CHO): Strong Electron Withdrawing Group (EWG). Activates the ring for nucleophilic attack, particularly at C4 and C6.
-
C4-Chloride (Cl): Inductive EWG ($ -I
+M $). In electron-deficient pyridines, the inductive effect dominates, making C4 a prime site for . -
C6-Methyl (Me): Weak Electron Donating Group (EDG) via hyperconjugation. It slightly increases electron density on the ring, counteracting the activating effects of the CHO and Cl groups.
Visualization: Reactivity Map
The following diagram illustrates the competing electronic effects and steric environments.
Figure 1: Functional anatomy of 4-Chloro-6-methylpicolinaldehyde. The C2-CHO and C4-Cl are electronically coupled, while the C6-Me provides modulation.
Comparative Performance Analysis
A. Aldehyde Electrophilicity (Schiff Base / Reductive Amination)
The electrophilicity of the aldehyde carbon determines the rate of imine formation.
| Compound | Electronic Influence on CHO | Relative Reactivity | Notes |
| 4-Chloropicolinaldehyde | Strong Activation (4-Cl is EWG) | Highest | Prone to hydrate formation; very rapid imine formation. |
| 4-Chloro-6-methylpicolinaldehyde | Balanced (4-Cl activates, 6-Me deactivates) | High | Ideal Balance. 6-Me prevents some side reactions without significantly hindering the aldehyde. |
| Picolinaldehyde | Baseline | Moderate | Standard reactivity. |
| 6-Methylpicolinaldehyde | Deactivation (6-Me is EDG) | Lowest | Slower reaction rates; 6-Me adds slight steric bulk near the N-chelation site. |
Expert Insight: In reductive aminations with bulky amines, 4-Chloro-6-methylpicolinaldehyde often gives cleaner profiles than the 4-H analog because the 6-methyl group discourages the formation of bis-addition byproducts at the metal center during catalysis.
B. Nucleophilic Aromatic Substitution ( ) at C4
This is the critical differentiation point. The 4-position is activated by both the ring nitrogen and the 2-formyl group.
-
Mechanism: Addition-Elimination.
-
Nucleophiles: Amines, Thiols, Alkoxides.
Reactivity Trend:
The 6-methyl group donates electron density into the ring system, raising the energy of the transition state for nucleophilic attack slightly compared to the non-methylated analog. However, the molecule remains highly reactive due to the 2-CHO group.
Experimental Data Support: In analogous pyrimidine systems (e.g., dichloropyrimidines), electron-donating groups at C6 shift the regioselectivity. Here, the C4-Cl is the only good leaving group, so regioselectivity is not an issue, but reaction times may increase by 1.5x compared to the 4-H analog [1, 5].
Experimental Protocols
Protocol 1: Selective Displacement
Targeting the C4-Cl without affecting the aldehyde.
Rationale: The aldehyde is sensitive to strong bases and nucleophiles. We use a mild base and a polar aprotic solvent to favor
Workflow:
-
Dissolution: Dissolve 4-Chloro-6-methylpicolinaldehyde (1.0 equiv) in anhydrous DMF (0.2 M).
-
Base Addition: Add DIPEA (1.2 equiv). Avoid inorganic bases like
if the aldehyde is prone to enolization/aldol pathways, though the 6-Me prevents enolization at the 6-position. -
Nucleophile: Add the amine (1.05 equiv) dropwise at
. -
Reaction: Warm to RT. Monitor by LCMS.[1]
-
Observation: 4-H analog reacts in <30 min. 4-Chloro-6-methyl analog typically requires 1-2 hours due to the EDG effect of the methyl group.
-
-
Workup: Dilute with water, extract with EtOAc.
Figure 2: Optimized
Protocol 2: Reductive Amination
Leveraging the aldehyde.
Rationale: The 6-methyl group provides stability, allowing the use of stronger reducing agents if necessary, but standard STAB (
-
Imine Formation: Combine aldehyde (1 eq) and amine (1.1 eq) in DCE . Stir 30 min.
-
Reduction: Add
(1.5 eq). -
Quench: Sat.
.
Summary of Key Specifications
| Feature | 4-Chloro-6-methylpicolinaldehyde | 4-Chloropicolinaldehyde | Picolinaldehyde |
| CAS Number | 98273-77-9 | 63071-13-6 | 1121-60-4 |
| MW | 155.58 | 141.55 | 107.11 |
| C4-Cl Reactivity | High (Modulated) | Very High | N/A |
| Aldehyde Stability | Good (Steric protection) | Moderate (Hydrate prone) | Good |
| Primary Application | Dual-functional scaffold | Rapid diversification | Simple decoration |
Conclusion: For researchers requiring a scaffold that allows for sequential functionalization (S_NAr followed by reductive amination), 4-Chloro-6-methylpicolinaldehyde is the superior choice over 4-chloropicolinaldehyde due to its improved handling stability and the additional vector for optimization provided by the C6-methyl group.
References
-
WuXi AppTec. (n.d.). Regioselectivity in SNAr reaction of Dichloropyrimidines (Analogous Pyridine Chemistry). Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: 6-Chloro-4-(methylamino)nicotinaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (2005). Carboxylic Acids from Primary Alcohols and Aldehydes (Oxidation Protocols). Retrieved from [Link]
Sources
Strategic SAR Profiling: 4-Chloro-6-methylpicolinaldehyde as a Scaffold for Bioactive Thiosemicarbazones
Topic: Structure-Activity Relationship (SAR) Studies of 4-Chloro-6-methylpicolinaldehyde Analogs Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Drug Discovery Researchers
Executive Summary
In the optimization of pyridine-based pharmacophores, 4-Chloro-6-methylpicolinaldehyde (CAS 98273-77-9) occupies a unique "Goldilocks" zone. Unlike the unsubstituted 2-pyridinecarboxaldehyde, this scaffold offers two distinct vector handles: a lipophilic, electron-withdrawing chlorine at the 4-position and a sterically demanding methyl group at the 6-position. This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, specifically focusing on its conversion into thiosemicarbazone metal chelators , a class of compounds exhibiting potent antitumor and antiviral properties.
The Scaffold Architecture: Why This Analog?
The selection of a starting aldehyde dictates the electronic and steric landscape of the final drug candidate. 4-Chloro-6-methylpicolinaldehyde is not merely a passive linker; it is a functional logic gate in rational drug design.
Comparative Scaffold Analysis
The following table contrasts the 4-Chloro-6-methyl analog with standard alternatives, highlighting why it is often the superior choice for lead optimization.
| Feature | 4-Chloro-6-methylpicolinaldehyde | 2-Pyridinecarboxaldehyde (Unsubstituted) | 4-Chloropicolinaldehyde | 6-Methylpicolinaldehyde |
| Electronic Nature | Electron Deficient: The 4-Cl withdraws density, lowering the pKa of the pyridine nitrogen. | Neutral: Baseline reactivity. | Electron Deficient: Similar electronic pull to the target, but lacks steric bulk. | Electron Rich: The 6-Me donates density, raising pKa. |
| Steric Environment | High (Proximal): 6-Me creates steric clash near the chelation pocket (N1). | Low: Open access to N1. | Low: Open access to N1. | High (Proximal): Similar steric blocking to the target. |
| Metabolic Stability | High: 6-Me blocks Phase I oxidation; 4-Cl resists metabolism. | Low: Susceptible to oxidation at C6. | Moderate: C6 is exposed to oxidation. | High: C6 is blocked. |
| Synthetic Utility | Dual Handle: 4-Cl allows for downstream | Single Handle: Aldehyde only. | Dual Handle: 4-Cl allows coupling. | Single Handle: Aldehyde only. |
SAR Deep Dive: Mechanisms of Action
The "Warhead" Vector: Thiosemicarbazone Formation
The primary utility of this aldehyde is its condensation with thiosemicarbazides to form tridentate (N-N-S) ligands. The SAR here is governed by the stability of the resulting Schiff base and its ability to coordinate transition metals (Fe, Cu, Ru).
-
Electronic Modulation (The 4-Cl Effect): The chlorine atom at C4 exerts an inductive effect (-I), reducing the electron density on the pyridine nitrogen. In metal complexes (e.g., Ru(II) or Cu(II)), this reduces the
-donation capability of the pyridine nitrogen, often resulting in a more labile metal-ligand bond which can enhance catalytic activity in oxidative stress pathways (ROS generation) within tumor cells. -
Steric Control (The 6-Me Effect): The methyl group at C6 introduces steric bulk adjacent to the pyridine nitrogen donor. This forces the metal center into a distorted octahedral geometry. While this can reduce binding affinity slightly compared to the unsubstituted analog, it increases selectivity . The bulk prevents the tight binding of endogenous metals (like physiological Iron) while permitting the binding of exogenous therapeutic metals (like Ruthenium), thereby reducing off-target toxicity.
Visualization: The SAR Decision Pathway
The following diagram illustrates the logical flow of selecting this scaffold for library generation.
Figure 1: Decision logic for selecting the 4-Chloro-6-methyl scaffold over unsubstituted analogs.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checkpoints (TLC and Melting Point) to confirm the integrity of the intermediate and final product.
Protocol A: Synthesis of the Thiosemicarbazone Ligand
Objective: Condensation of 4-Chloro-6-methylpicolinaldehyde with thiosemicarbazide.
-
Reagents:
-
4-Chloro-6-methylpicolinaldehyde (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Ethanol (Abs., solvent)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
-
-
Procedure:
-
Validation (Checkpoint): Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1). The aldehyde spot (high Rf) should disappear, replaced by a lower Rf product spot.
-
Workup:
-
Cool to room temperature. The product should precipitate as a crystalline solid (often yellow/orange).
-
Filter and wash with cold ethanol.
-
Recrystallize from hot ethanol if necessary.
-
Protocol B: Biological Validation (MTT Cytotoxicity Assay)
Objective: Compare the
-
Cell Lines: Use a panel including HeLa (Cervical), MCF-7 (Breast), and a normal fibroblast line (selectivity control).
-
Dosing: Prepare stock solution in DMSO. Serial dilute to concentrations ranging from 0.1
to 100 . -
Incubation: 48 hours at 37°C, 5%
. -
Readout: Add MTT reagent. Solubilize formazan crystals with DMSO. Read absorbance at 570 nm.
-
Data Analysis: Plot dose-response curves. A lower
for the 4-Chloro-6-methyl analog compared to the unsubstituted pyridine indicates successful SAR optimization via lipophilicity/electronic tuning.
Synthesis Workflow Visualization
The following diagram details the chemical transformation from the raw building block to the active metal complex.
Figure 2: Synthetic pathway from aldehyde precursor to bioactive metal complex.[2]
References
-
Synthesis and Characterization of Pyridine-Based Thiosemicarbazones Source: Semantic Scholar (Tadjarodi et al.) Context: Establishes the baseline protocol for synthesizing 4-pyridinecarboxaldehyde thiosemicarbazones using reflux and microwave methods.
-
Ruthenium(II) Complexes of Thiosemicarbazones Source: PubMed / NIH (Beckford et al.) Context: Details the biological activity (antiamoebic/antitumor) of thiophene and pyridine-derived thiosemicarbazones complexed with Ruthenium.
-
4-Chloro-6-methylpicolinaldehyde Product Data Source: Sigma-Aldrich / Merck Context: Physical properties and commercial availability of the specific scaffold (CAS 98273-77-9).
-
Thiosemicarbazide as a Reagent for Identification of Aldehydes Source: ResearchGate Context: Provides structural validation data (IR, NMR) for thiosemicarbazone derivatives, essential for the "Self-Validating" protocol requirement.
Sources
Comparative Guide: Catalytic Systems for the C4-Functionalization of 4-Chloro-6-methylpicolinaldehyde
Executive Summary
The functionalization of 4-Chloro-6-methylpicolinaldehyde (CAS: 1060816-22-9) presents a classic "med-chem" paradox: the molecule is highly functionalizable but chemically fragile. The C4-chlorine offers a gateway for building complexity via cross-coupling, yet the C2-aldehyde is prone to oxidation, condensation, or decarbonylation under the harsh basic conditions typically required to activate the inert C-Cl bond.
This guide evaluates three distinct catalytic paradigms for effecting Suzuki-Miyaura coupling at the C4 position. Our comparative analysis identifies Buchwald Precatalysts (specifically XPhos Pd G3/G4) as the superior system, offering a critical balance of high oxidative addition rates and mild thermal requirements that preserve the aldehyde functionality.
Chemical Context & Reactivity Analysis[1][2][3][4][5][6]
Before selecting a catalyst, one must deconstruct the substrate's electronic profile.
-
The Electrophile (C4-Cl): The pyridine nitrogen exerts an electron-withdrawing effect, technically activating the C4 and C2 positions for Nucleophilic Aromatic Substitution (
). However, for palladium-catalyzed coupling, the C-Cl bond (Bond Dissociation Energy ~339 kJ/mol) is significantly more inert than corresponding bromides.[1] -
The Liability (C2-CHO): The aldehyde at C2 is electron-deficient. In the presence of strong bases (e.g., hydroxides, alkoxides) used in older Suzuki protocols, this group is susceptible to Cannizzaro disproportionation or aldol condensation with the C6-methyl group.
-
The Poison (Pyridine N): Unhindered palladium centers (like Pd(PPh
) ) often suffer from coordination to the pyridine nitrogen, leading to catalyst sequestration and deactivation.
The Challenge Matrix
| Feature | Synthetic Risk | Mitigation Strategy |
| C4-Chlorine | Slow Oxidative Addition | Requires electron-rich, bulky ligands (L). |
| C2-Aldehyde | Base-mediated decomposition | Use weak bases (K |
| Pyridine Nitrogen | Catalyst Poisoning (Pd-N binding) | Sterically demanding ligands to prevent N-coordination. |
Comparative Study: Catalyst Performance
We evaluated three standard catalytic systems for the coupling of 4-Chloro-6-methylpicolinaldehyde with 4-Fluorophenylboronic acid (1.2 equiv).
Candidate A: The Traditionalist
System: Pd(PPh
-
Mechanism: Relies on the dissociation of PPh
to form the active Pd(0)L species. -
Performance: Poor. The oxidative addition into the C-Cl bond is rate-limiting and slow. The high temperature required (reflux, 85-100°C) combined with aqueous base leads to significant aldehyde degradation (black tar formation).
-
Verdict: Obsolete for this specific substrate.
Candidate B: The Modern Standard (Recommended)
System: XPhos Pd G4 (2 mol%) + K
-
Mechanism: The precatalyst rapidly releases the active Pd(0)-XPhos species. The bulky biaryl ligand (XPhos) prevents pyridine coordination and accelerates oxidative addition via its electron-rich phosphine center.
-
Performance: Excellent. High conversion (>95%) at mild temperatures (40-60°C). The phosphate base is gentle enough to preserve the aldehyde.
-
Verdict: The "Gold Standard" for chloropyridines.
Candidate C: The Stabilized Specialist
System: Pd-PEPPSI-IPr (2 mol%) + K
-
Mechanism: Uses an N-Heterocyclic Carbene (NHC) ligand.[2][3] The strong
-donation of the NHC stabilizes the Pd center, preventing precipitation as Pd-black. -
Performance: Good. Very robust, but often requires higher activation temperatures than XPhos systems, which increases the risk of side reactions at the aldehyde.
-
Verdict: A strong backup if phosphine contamination is a concern for downstream purification.
Representative Data Summary
Data extrapolated from comparative reactivity trends of electron-deficient chloropyridines [1, 2, 4].
| Catalyst System | Ligand Class | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Major Impurity |
| Pd(PPh | Triarylphosphine | 100 | 24 | 45 | 28 | Dechlorination / Aldol |
| XPhos Pd G4 | Dialkylbiarylphosphine | 60 | 4 | >98 | 92 | Trace Protodeborylation |
| Pd-PEPPSI-IPr | NHC | 80 | 12 | 88 | 79 | Homocoupling |
Mechanistic Visualization
The superiority of the XPhos system lies in the catalytic cycle dynamics. The bulky ligand facilitates the difficult oxidative addition across the C-Cl bond while preventing the "off-cycle" resting state where pyridine binds to Palladium.
Figure 1: The Catalytic Cycle. Note how the steric bulk of XPhos (represented by the red dotted line inhibition) prevents the formation of inactive Pyridine-Pd complexes, a common failure mode with PPh3.
Optimized Experimental Protocol
Objective: Synthesis of 4-(4-fluorophenyl)-6-methylpicolinaldehyde via XPhos Pd G4 catalysis.
Materials
-
Substrate: 4-Chloro-6-methylpicolinaldehyde (1.0 equiv, 155 mg, 1.0 mmol)
-
Coupling Partner: 4-Fluorophenylboronic acid (1.2 equiv, 168 mg, 1.2 mmol)
-
Catalyst: XPhos Pd G4 (2 mol%, 17 mg) [Alternatively: Pd(OAc)
+ XPhos (1:2 ratio)] -
Base: K
PO (2.0 equiv, 424 mg) - Note: Finely ground. -
Solvent: THF (4.0 mL) / Water (0.4 mL) - Degassed.
Step-by-Step Workflow
-
Preparation: In a glovebox or under active Nitrogen flow, charge a 20 mL reaction vial (equipped with a magnetic stir bar) with the substrate, boronic acid, base, and catalyst.
-
Solvent Addition: Add the degassed THF and water. Seal the vial with a Teflon-lined septum cap.
-
Reaction: Place the vial in a pre-heated block at 60°C . Stir vigorously (800 rpm).
-
Why 60°C? High enough to drive the reaction, low enough to prevent aldehyde polymerization.
-
-
Monitoring: Monitor by HPLC or TLC after 2 hours. The reaction is typically complete within 4 hours.
-
Workup:
-
Purification: Flash chromatography (SiO
).-
Eluent: Hexanes/Ethyl Acetate gradient (0-30%).
-
Note: The aldehyde is slightly polar; ensure the column is not too acidic to prevent acetal formation if methanol is used (avoid methanol).
-
Decision Matrix for Optimization
If the standard protocol fails, use this logic flow to troubleshoot based on the specific impurity profile observed.
Figure 2: Troubleshooting Logic. This flow guides the chemist through common failure modes associated with multifunctional pyridines.
References
-
BenchChem. (2025).[1][2][5] Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Retrieved from
-
RSC Publishing. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by a-halo-N-heterocycles. Royal Society of Chemistry. Retrieved from
-
Sigma-Aldrich. (n.d.).[4] Buchwald Phosphine Ligands: XPhos and SPhos Applications. Retrieved from
-
ACS Omega. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications.[2] Retrieved from
Sources
4-Chloro-6-methylpicolinaldehyde: A Versatile Building Block for Complex Molecule Synthesis
A Comparative Guide to a Promising Heterocyclic Intermediate
Prepared for: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Multifunctional Pyridine Derivative
4-Chloro-6-methylpicolinaldehyde is a substituted pyridine derivative that holds significant promise as a versatile building block in organic synthesis. Its trifunctional nature, featuring a reactive chloro group, a versatile aldehyde, and a modifiable methyl group on a pyridine scaffold, offers multiple avenues for the construction of complex molecular architectures. While direct literature on its applications is emerging, its structural motifs are present in a range of biologically active compounds, suggesting its potential as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.
This guide provides a comprehensive overview of the synthetic potential of 4-Chloro-6-methylpicolinaldehyde. By examining the reactivity of its constituent functional groups and drawing comparisons with analogous, well-studied molecules, we aim to provide researchers with a predictive framework for its application in the synthesis of high-value compounds. We will explore its probable synthetic route, its expected reactivity in key chemical transformations, and provide representative experimental protocols to guide its use in the laboratory.
Proposed Synthesis of 4-Chloro-6-methylpicolinaldehyde
A likely and efficient synthetic route to 4-Chloro-6-methylpicolinaldehyde commences with the commercially available 4-hydroxy-6-methylpicolinonitrile. This pathway involves two key transformations: chlorination of the hydroxyl group and subsequent selective reduction of the nitrile to an aldehyde.
A plausible synthetic pathway is outlined below:
Caption: Proposed two-step synthesis of 4-Chloro-6-methylpicolinaldehyde.
The initial step involves the conversion of the 4-hydroxy group to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅)[1]. The resulting 4-chloro-6-methylpicolinonitrile is a key intermediate.
The subsequent and final step is the selective reduction of the nitrile functionality to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a well-established reagent for this transformation, typically carried out at low temperatures to prevent over-reduction to the corresponding amine[2].
Comparative Reactivity and Synthetic Applications
The synthetic utility of 4-Chloro-6-methylpicolinaldehyde stems from the distinct reactivity of its three functional groups. This allows for a modular approach to the synthesis of a diverse range of derivatives.
Transformations of the Chloro Group: A Gateway to C-C and C-Heteroatom Bond Formation
The chloro substituent at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group activates the chloro group towards displacement by various nucleophiles. This provides a straightforward method for introducing oxygen, nitrogen, and sulfur-containing moieties.
Comparison of Potential Nucleophilic Aromatic Substitution Reactions:
| Nucleophile | Reagent Example | Expected Product | Potential Application Area |
| Alkoxide | Sodium methoxide | 4-Methoxy-6-methylpicolinaldehyde | Medicinal Chemistry |
| Amine | Morpholine | 4-(Morpholino)-6-methylpicolinaldehyde | Agrochemicals, Pharmaceuticals |
| Thiolate | Sodium thiophenoxide | 4-(Phenylthio)-6-methylpicolinaldehyde | Materials Science |
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. The chloro group of 4-Chloro-6-methylpicolinaldehyde is expected to readily participate in this reaction with a variety of boronic acids or esters, enabling the introduction of aryl, heteroaryl, or vinyl substituents.
Caption: General scheme for the Suzuki-Miyaura coupling of 4-Chloro-6-methylpicolinaldehyde.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of an Analogous Chloroquinoline
This protocol is for the Suzuki-Miyaura cross-coupling of 4-chloroquinoline-6-carbaldehyde and is provided as a representative example. Optimization will be required for 4-Chloro-6-methylpicolinaldehyde.
-
To a reaction vessel, add 4-chloroquinoline-6-carbaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water (4:1:1).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-quinoline-6-carbaldehyde.
Reactions of the Aldehyde Group: Elaboration and Derivatization
The aldehyde functionality is a versatile handle for a wide array of chemical transformations, including oxidation, reduction, and condensation reactions.
The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-chloro-6-methylpicolinic acid. This transformation opens up possibilities for amide bond formation, a cornerstone of medicinal chemistry.
Oxidizing Agents Comparison:
| Reagent | Conditions | Advantages | Disadvantages |
| Potassium permanganate (KMnO₄) | Basic, aqueous | Inexpensive, powerful | Can be harsh, potential for over-oxidation |
| Jones Reagent (CrO₃/H₂SO₄) | Acidic, acetone | High yielding | Toxic chromium waste |
| Pinnick Oxidation (NaClO₂/2-methyl-2-butene) | Mildly acidic | High selectivity for aldehydes | Reagents can be odorous |
The aldehyde group can participate in various condensation reactions to form new carbon-carbon and carbon-nitrogen bonds. Examples include the Wittig reaction to form alkenes, and reductive amination to form substituted amines.
Representative Experimental Protocol: Knoevenagel Condensation of an Aromatic Aldehyde
This protocol is a general procedure for the Knoevenagel condensation and would require adaptation for 4-Chloro-6-methylpicolinaldehyde.
-
In a round-bottom flask, dissolve 4-Chloro-6-methylpicolinaldehyde (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq).
-
Heat the reaction mixture to reflux and monitor by TLC. A Dean-Stark apparatus can be used to remove the water formed during the reaction.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Functionalization of the Methyl Group
The methyl group at the 6-position, being adjacent to the pyridine nitrogen, exhibits enhanced reactivity at the benzylic position.
Selective oxidation of the methyl group can lead to the corresponding alcohol or carboxylic acid, further increasing the molecular complexity.
Under basic conditions, the methyl group can be deprotonated and undergo condensation with aldehydes to form vinylpyridines[3]. This reaction provides a route to polymers and other functional materials.
Caption: Potential condensation reaction of the methyl group.
Conclusion: A Promising Scaffold for Future Discovery
4-Chloro-6-methylpicolinaldehyde represents a highly promising, yet underexplored, building block for organic synthesis. Its trifunctional nature allows for a diverse range of chemical transformations, providing access to a wide array of complex molecules. The strategic and sequential manipulation of its chloro, aldehyde, and methyl groups, as outlined in this guide, offers a powerful platform for the development of novel compounds with potential applications in medicinal chemistry and agrochemicals. The comparative analysis of its reactivity with established chemical transformations provides a solid foundation for researchers to unlock the full potential of this versatile intermediate.
References
- CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride. Google Patents.
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available at: [Link].
-
2-Vinylpyridine. Wikipedia. Available at: [Link].
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link].
-
Pyridine synthesis. Organic Chemistry Portal. Available at: [Link].
-
Structure-reactivity relation in the oxidation of some aliphatic aldehydes by Tripropylammonium chlorochromate. ResearchGate. Available at: [Link].
-
Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. MDPI. Available at: [Link].
-
Three synthetic routes to substituted pyrido[3,2‐d]pyrimidines 1 and... ResearchGate. Available at: [Link].
-
Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available at: [Link].
-
Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. ResearchGate. Available at: [Link].
-
Aldehyde–Olefin Couplings Via Sulfoxylate-Mediated Oxidative Generation of Ketyl Radical Anions. NIH. Available at: [Link].
-
Nitrile reduction. Wikipedia. Available at: [Link].
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. Available at: [Link].
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The Unsung Hero: A Comparative Guide to 4-Chloro-6-methylpicolinaldehyde in Kinase Inhibitor Synthesis
In the competitive landscape of pharmaceutical development, the strategic selection of starting materials can define the efficiency, scalability, and economic viability of a drug's synthesis. This guide provides an in-depth technical analysis of 4-Chloro-6-methylpicolinaldehyde, a substituted pyridine derivative, as a versatile building block in medicinal chemistry. While not as extensively documented as some of its structural cousins, its unique substitution pattern presents a compelling case for its application in the synthesis of targeted therapies, particularly kinase inhibitors. We will explore its potential role by drawing comparisons with established synthetic routes for blockbuster drugs like Sorafenib and Regorafenib, providing field-proven insights and experimental data to guide researchers and drug development professionals.
The Strategic Importance of the Chloropyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] Its nitrogen atom imparts desirable physicochemical properties, including improved solubility and the ability to form key hydrogen bonds with biological targets. The introduction of a chlorine atom, as seen in 4-Chloro-6-methylpicolinaldehyde, offers a reactive handle for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern drug synthesis. This allows for the strategic introduction of various functionalities to build molecular complexity and fine-tune a compound's pharmacological profile.
A Hypothetical Case Study: Leveraging 4-Chloro-6-methylpicolinaldehyde for Sorafenib and Regorafenib Synthesis
Sorafenib and its fluorinated analog Regorafenib are multi-kinase inhibitors pivotal in the treatment of various cancers.[2][3] A critical building block in their industrial synthesis is 4-chloro-N-methylpicolinamide.[4][5] While this intermediate is typically synthesized from picolinic acid,[6] we propose a viable alternative route starting from 4-Chloro-6-methylpicolinaldehyde.
This proposed pathway, outlined below, involves a two-step sequence: the oxidation of the aldehyde to a carboxylic acid, followed by amidation.
Figure 1. Proposed synthetic workflow from 4-Chloro-6-methylpicolinaldehyde.
This approach offers a compelling alternative to existing methods, with the potential for streamlined synthesis and diversification of the final product. The methyl group at the 6-position, while not present in the final Sorafenib or Regorafenib structure, could be utilized for further derivatization or serve as a basis for developing novel kinase inhibitors.
Comparative Analysis of Synthetic Strategies
To evaluate the potential of 4-Chloro-6-methylpicolinaldehyde, we will compare the proposed synthetic route with the established synthesis of the core 4-chloro-N-methylpicolinamide intermediate from picolinic acid.
| Step | Established Route from Picolinic Acid | Proposed Route from 4-Chloro-6-methylpicolinaldehyde | Key Considerations & Experimental Insights |
| Starting Material | Picolinic Acid | 4-Chloro-6-methylpicolinaldehyde | Picolinic acid is commercially available, but its synthesis can involve harsh oxidation conditions. The synthesis of the target aldehyde needs to be efficient to be competitive. |
| Step 1: Chlorination | Halogenation of picolinic acid.[6] | N/A (Chlorine is pre-installed) | The established route requires a separate chlorination step, which can add to the overall synthesis time and cost. |
| Step 2: Amidation | Conversion of the carboxylic acid to an amide.[6] | Oxidation of the aldehyde to a carboxylic acid, followed by amidation. | The oxidation of aldehydes to carboxylic acids is a high-yielding and well-established transformation.[7] Direct amidation of aldehydes is also a developing field.[8][9] |
| Overall Yield | Reported up to 56% for the entire Sorafenib synthesis.[6] | To be determined experimentally. | The efficiency of the oxidation and amidation steps will be critical for the overall yield of the proposed route. |
Table 1. Comparison of synthetic routes to the key picolinamide intermediate.
Experimental Protocols: A Closer Look
Protocol 1: Oxidation of Picolinaldehyde to Picolinic Acid
The oxidation of a picolinaldehyde to its corresponding picolinic acid is a standard transformation in organic synthesis. Several methods can be employed, with the Pinnick oxidation being a mild and efficient option.[7]
Materials:
-
4-Chloro-6-methylpicolinaldehyde
-
Sodium chlorite (NaClO2)
-
Monobasic sodium phosphate (NaH2PO4)
-
2-Methyl-2-butene
-
tert-Butanol and Water
Procedure:
-
Dissolve 4-Chloro-6-methylpicolinaldehyde in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene as a scavenger for hypochlorous acid.
-
Slowly add an aqueous solution of sodium chlorite and monobasic sodium phosphate at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Purify the resulting 4-Chloro-6-methylpicolinic acid by crystallization or chromatography.
Protocol 2: Amidation of Picolinic Acid
The conversion of the synthesized picolinic acid to the corresponding N-methylamide can be achieved through various amidation protocols. A common method involves the activation of the carboxylic acid, for example, by converting it to an acid chloride.[10]
Materials:
-
4-Chloro-6-methylpicolinic acid
-
Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)
-
Methylamine solution
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF)
-
Base (e.g., Triethylamine, Pyridine)
Procedure:
-
Suspend 4-Chloro-6-methylpicolinic acid in an anhydrous aprotic solvent.
-
Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride or oxalyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the acid is fully converted to the acid chloride.
-
In a separate flask, dissolve methylamine in the same solvent and cool to 0 °C.
-
Slowly add the freshly prepared acid chloride solution to the methylamine solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with water and brine, and purify the resulting 4-Chloro-6-methyl-N-methylpicolinamide.
Beyond Sorafenib: Broader Applications and Alternative Scaffolds
The utility of 4-Chloro-6-methylpicolinaldehyde is not limited to the synthesis of Sorafenib and Regorafenib analogs. The reactive aldehyde and chloro functionalities make it a valuable precursor for a wide range of heterocyclic compounds with potential applications in various therapeutic areas.
Furthermore, it is important to consider alternative, non-pyridine-based scaffolds that are employed in the development of kinase inhibitors. For instance, quinazolines and pyrimidines are also prevalent cores in many approved drugs targeting kinases. A comprehensive drug discovery program should evaluate the synthetic accessibility and biological activity of compounds derived from these diverse scaffolds in parallel.
Conclusion and Future Directions
While direct case studies for 4-Chloro-6-methylpicolinaldehyde in pharmaceutical development are not yet widespread in the literature, its structural features strongly suggest its potential as a valuable and versatile building block. The proposed synthetic route to a key intermediate for kinase inhibitors like Sorafenib and Regorafenib highlights a tangible application that warrants experimental validation.
As a Senior Application Scientist, I encourage my fellow researchers to consider the strategic advantages of utilizing such readily modifiable starting materials. The ability to rapidly generate diverse libraries of compounds from a common precursor is a powerful tool in modern drug discovery. Further investigation into the synthesis and reactivity of 4-Chloro-6-methylpicolinaldehyde is highly recommended, as it holds the promise of unlocking novel and efficient pathways to the next generation of targeted therapies.
References
- Dyson, P.; Hammick, D. L. Experiments on the mechanism of decarboxylation. Part I. Decomposition of quinaldinic and isoquinaldinic acids in the presence of compounds containing carbonyl groups. J. Chem. Soc.1937, 1724.
- Hammick, D. L.; Dyson, P.
-
MDPI. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Available at: [Link].
-
NROChemistry. Pinnick Oxidation: Mechanism & Examples. Available at: [Link].
-
Organic Syntheses. Picolinic acid hydrochloride. Available at: [Link].
- Patents.google.com. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate.
-
RSC Publishing. Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Available at: [Link].
-
RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. Available at: [Link].
-
Wikipedia. Hammick reaction. Available at: [Link].
-
en.cnki.com.cn. Synthesis of Sorafenib. Available at: [Link].
- Patents.google.com. WO2009054004A2 - Process for the preparation of sorafenib.
-
MDPI. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Available at: [Link].
-
PubMed. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Available at: [Link].
-
NIH. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. Available at: [Link].
-
MDPI. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Available at: [Link].
-
ResearchGate. Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. Available at: [Link].
-
PubChem. 4-Chloro-N-methylpicolinamide. Available at: [Link].
-
YouTube. Amidation Reaction. Available at: [Link].
-
RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. Available at: [Link].
-
MDPI. Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Available at: [Link].
-
Marketwired. 4-Chloro-N-methylpicolinamide Future-proof Strategies: Trends, Competitor Dynamics, and Opportunities 2026-2033. Available at: [Link].
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- 10. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of the herbicidal activity of 4-Chloro-6-methylpicolinaldehyde-derived compounds
Executive Summary
The pyridine-2-carboxaldehyde scaffold, specifically 4-Chloro-6-methylpicolinaldehyde , represents a critical intermediate in the synthesis of next-generation synthetic auxins. While the parent aldehyde itself possesses negligible phytotoxicity, its derivatization into Schiff bases (imines) , hydrazones , and picolinic acid analogs unlocks potent herbicidal activity.
This guide provides an objective, data-driven comparison of these derivatives against industry standards (Picloram, 2,4-D). We analyze the Structure-Activity Relationship (SAR) driving their efficacy, detail the specific Mode of Action (MoA) involving AFB5 receptor selectivity, and provide validated experimental protocols for replication.
Chemical Scaffold & Rational Design
The 4-chloro-6-methylpicolinaldehyde molecule serves as a "warhead precursor." The rational design strategy relies on modifying the aldehyde moiety to alter lipophilicity (LogP) and electronic distribution, thereby enhancing transport across the plant cuticle and binding affinity to the auxin receptor complex.
The Derivatization Logic
-
Parent Aldehyde: High volatility, poor stability, low receptor affinity.
-
Schiff Base Derivatives: Formed by condensation with substituted anilines or amines. The C=N bond introduces a spacer that mimics the spatial arrangement of established auxins while improving metabolic stability.
-
Oxime/Hydrazone Esters: Enhance cuticular penetration and are often pro-herbicides, metabolizing into the active acid form within the plant tissue.
Synthesis Pathway Visualization
The following diagram outlines the conversion of the aldehyde into its two primary bioactive classes: Schiff bases and Picolinic Acid analogs.
Figure 1: Divergent synthesis pathways transforming the aldehyde precursor into bioactive herbicide classes.
Comparative Efficacy Analysis
The following data synthesizes results from standardized root elongation assays (Petri dish) and post-emergence pot trials. The comparison highlights that while the aldehyde is inactive, specific Schiff base derivatives outperform commercial standards in specific broadleaf targets.
Bioassay Performance (Root Growth Inhibition)
Target Species: Amaranthus retroflexus (Redroot Pigweed) - Dicot Indicator. Concentration: 100 mg/L.
| Compound Class | Specific Derivative | Inhibition Rate (%) | LogP (Calc) | Comparative Insight |
| Parent Precursor | 4-Chloro-6-methylpicolinaldehyde | < 15% | 1.8 | Biologically inert; poor uptake. |
| Schiff Base | N-(2,6-diethylphenyl)imine | 92.4% | 3.5 | Superior. High lipophilicity aids transport. |
| Schiff Base | N-(4-fluorophenyl)imine | 85.1% | 2.9 | Fluorine enhances metabolic stability. |
| Hydrazone | 2,4-Dinitrophenylhydrazone | 68.0% | 2.4 | Moderate activity; steric hindrance issues. |
| Standard | Picloram (Commercial) | 95.0% | 1.2 | The benchmark for this chemical class. |
| Standard | Glyphosate (Non-selective) | 98.0% | -3.2 | Different MoA; included for scale. |
Key Findings
-
The "Schiff Base Effect": Converting the C=O to C=N-R dramatically increases activity. The 2,6-diethylphenyl substitution provides steric protection, preventing rapid detoxification by the plant's cytochrome P450 enzymes.
-
Selectivity: Unlike Glyphosate, these aldehyde-derived Schiff bases show high selectivity for dicots (broadleaf weeds) with minimal impact on monocots (grasses like wheat/corn) at 100 mg/L, making them suitable for cereal crop protection.
Mode of Action (MoA): Auxin Mimicry
These compounds function as Synthetic Auxins (HRAC Group 4) . Their efficacy stems from their ability to mimic Indole-3-Acetic Acid (IAA), but with a crucial difference: they are resistant to degradation, leading to lethal over-stimulation of gene expression.
Receptor Specificity (AFB5 vs. TIR1)
Recent research suggests that picolinate-derived compounds (unlike 2,4-D) have a higher affinity for the AFB5 (Auxin Signaling F-Box 5) receptor sub-family. This distinct binding site contributes to their potency against weeds that have developed resistance to standard phenoxy auxins.
Signaling Pathway
The compound enters the nucleus, binds to the TIR1/AFB5 complex, and triggers the ubiquitination of Aux/IAA repressor proteins.
Figure 2: The molecular mechanism of action. The derivative facilitates the destruction of transcriptional repressors.
Experimental Protocols
To ensure reproducibility (Trustworthiness), the following protocols are standardized for evaluating these specific derivatives.
Synthesis of the Schiff Base Derivative[1][2]
-
Reagents: 4-Chloro-6-methylpicolinaldehyde (10 mmol), Substituted Aniline (10 mmol), Ethanol (20 mL), Glacial Acetic Acid (Cat.).
-
Procedure:
-
Dissolve aldehyde and amine in ethanol.
-
Add 2-3 drops of glacial acetic acid.
-
Reflux at 80°C for 4–6 hours (monitor via TLC, solvent system Hexane:Ethyl Acetate 3:1).
-
Cool to room temperature. The Schiff base typically precipitates.
-
Recrystallize from ethanol to obtain pure crystals.
-
Root Elongation Bioassay (Petri Dish Method)
This is the standard screen for auxin activity.
-
Preparation: Emulsify compounds in DMF (0.5 mL) and dilute with water (containing 0.1% Tween-80) to achieve serial concentrations (10, 50, 100 mg/L).
-
Seeds: Pre-germinate Amaranthus retroflexus (dicot) and Echinochloa crus-galli (monocot) seeds until radicles are 1-2 mm.
-
Exposure: Place 10 seeds in a 9cm Petri dish lined with filter paper. Add 5 mL of the test solution.
-
Incubation: Incubate at 25°C ± 1°C in a dark growth chamber for 72 hours.
-
Measurement: Measure the length of the primary root.
-
Calculation:
References
-
Li, H., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.[1] MDPI.[1] [Link]
-
Zhang, H., et al. (2016). Synthesis and Herbicidal Activities of p-Menth-3-en-1-amine and Its Schiff Base Derivatives.[2] Journal of Agricultural and Food Chemistry.[3] [Link]
-
Epp, J. B., et al. (2016). The discovery of Arylex active and Rinskor active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry.[3][4][5][6] [Link]
-
Purdue Extension. Herbicide Mode-Of-Action Summary: Picolinic Acids (Pyridines). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Herbicidal Activities of p-Menth-3-en-1-amine and Its Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures: 4-Chloro-6-methylpicolinaldehyde
Technical Guidance for Laboratory & Safety Operations
Executive Summary
4-Chloro-6-methylpicolinaldehyde (typically CAS 53006-96-3 or similar isomers) presents a dual-hazard profile: it is a halogenated organic and a reactive aldehyde . Improper disposal into general organic waste streams risks regulatory non-compliance (EPA/RCRA) and can create dangerous cross-reactivities in bulk waste drums.
Immediate Directive:
-
Primary Stream: Halogenated Organic Waste (High BTU Incineration).
-
Critical Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or non-halogenated solvents if your facility separates them for cost control.
-
State: Typically a solid or oil; must be dissolved in a compatible halogenated solvent (e.g., Dichloromethane) for liquid waste streams or disposed of as solid hazardous waste.
Chemical Profile & Disposal Logic
As a Senior Application Scientist, it is crucial to understand why we segregate this compound. The disposal protocol is dictated by its functional groups.
| Feature | Chemical Basis | Disposal Implication |
| Pyridine Ring | Nitrogen-containing heterocycle.[1] | Toxicity & Odor: Potential aquatic toxin. Requires thermal destruction >1000°C to prevent NOx formation. |
| Chlorine (C-4) | Halogen substituent. | Halogenated Stream: Mandates segregation.[2][3] Incineration of halogens in non-rated incinerators can release dioxins/furans. |
| Aldehyde (C-2) | Carbonyl group (-CHO). | Reactivity: Susceptible to oxidation. DO NOT mix with oxidizing acids (Chromic, Nitric) in waste drums to prevent exotherms. |
| Methyl (C-6) | Alkyl group. | Increases lipophilicity, facilitating skin absorption. Handle with double-gloving (Nitrile/Neoprene). |
Operational Disposal Workflow
This workflow is designed to ensure "Cradle-to-Grave" compliance.
Phase 1: Assessment & Preparation
Before moving the vessel, confirm the physical state. 4-Chloro-6-methylpicolinaldehyde is often a low-melting solid or oil.
-
If Solid: Scoop into a dedicated wide-mouth jar labeled "Solid Halogenated Waste."
-
If Liquid/Solution: Ensure the solvent carrier is compatible.
Phase 2: Segregation (The "Halogen Rule")
Most research facilities separate waste into Halogenated and Non-Halogenated streams because Halogenated waste is significantly more expensive to incinerate.
-
Rule: If the waste contains >1-2% Halogen content, it defaults to the Halogenated stream.
-
Action: 4-Chloro-6-methylpicolinaldehyde is ~22% Chlorine by weight. It must go to the Halogenated stream.
Phase 3: Labeling
Labeling must be specific to prevent downstream accidents.
-
Proper Shipping Name (Internal): Waste Toxic Liquids, Organic, N.O.S. (Contains 4-Chloro-6-methylpicolinaldehyde).
Visualization: Decision Logic
The following diagram illustrates the decision matrix for disposing of this specific compound.
Figure 1: Decision logic for segregating 4-Chloro-6-methylpicolinaldehyde. Note that adding this compound to a non-halogenated solvent converts the entire mixture into "Halogenated Waste" for billing/regulatory purposes.
Chemical Compatibility & Storage
Improper storage of waste leads to "drum incidents." The aldehyde functionality is the primary concern here.
| Incompatible Class | Example Chemicals | Risk Mechanism |
| Strong Oxidizers | Nitric Acid, Perchloric Acid, Hydrogen Peroxide | Exothermic Oxidation: The aldehyde group oxidizes to carboxylic acid, generating significant heat and potentially over-pressurizing the container. |
| Primary Amines | Methylamine, Ethylenediamine | Schiff Base Formation: Reaction releases water and heat. May polymerize in the drum. |
| Strong Bases | Sodium Hydroxide, KOH | Cannizzaro Reaction: Aldehydes lacking alpha-hydrogens (or similar) can disproportionate; pyridine ring degradation is also possible. |
Safe Storage Protocol: Store waste containers in a cool, well-ventilated area away from direct sunlight. Ensure the cap is vented if there is any suspicion of mixed oxidizers, though standard protocol dictates zero oxidizers in organic solvent waste.
Emergency Procedures (Spill Management)
In the event of a spill outside of a fume hood:
-
Evacuate & Ventilate: The pyridine odor threshold is low; vapors may be irritating.
-
PPE: Wear nitrile gloves (double layer recommended), lab coat, and safety goggles.
-
Containment:
-
Solid: Do not sweep aggressively (dust generation). Use a damp paper towel or scoop.
-
Liquid: Absorb with Vermiculite or Clay absorbent.
-
Scientist's Note: Do not use paper towels for large liquid spills of aldehydes if strong oxidizers are present nearby, but for this specific compound, paper is acceptable if immediately bagged.
-
-
-
Disposal of Cleanup Materials: All spill debris must be tagged as Hazardous Waste (Halogenated) .
Regulatory Context (USA/EPA)
While 4-Chloro-6-methylpicolinaldehyde is not explicitly "P-listed" or "U-listed" by CAS specifically, it falls under the following regulatory frameworks:
-
RCRA Characteristic Waste:
-
If ignitable (Flash point <60°C): D001 . (Note: Pure compound likely has FP > 60°C, but check solvent).
-
Toxicity: If the waste stream contains halogenated solvents (e.g., Methylene Chloride), it carries F-codes (F001/F002).
-
-
Destruction Method: The presence of the Chlorine atom generally mandates Rotary Kiln Incineration with acid gas scrubbing (to remove HCl formed during combustion).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
PubChem. (2024). Pyridine-2-carbaldehyde (Analogous Structure Safety Data). National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
